brevican
描述
属性
CAS 编号 |
155981-63-8 |
|---|---|
分子式 |
C12H15NO3 |
同义词 |
brevican |
产品来源 |
United States |
Foundational & Exploratory
The Role of Brevican in Perineuronal Net Formation: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Content: This document provides an in-depth examination of the chondroitin (B13769445) sulfate (B86663) proteoglycan brevican, a key component of the brain's extracellular matrix. It details its molecular structure, isoforms, and critical interactions in the assembly and dynamic remodeling of perineuronal nets (PNNs). The guide summarizes quantitative data from key studies, outlines detailed experimental protocols for its investigation, and illustrates its functional pathways, offering a comprehensive resource for understanding its role in neural plasticity and its potential as a therapeutic target.
Introduction: The Perineuronal Net and its Key Architect, this compound
Perineuronal nets (PNNs) are specialized, lattice-like structures of the extracellular matrix (ECM) that enwrap the soma and proximal dendrites of specific neuron populations in the central nervous system (CNS), most notably fast-spiking parvalbumin-positive (PV+) GABAergic interneurons.[1][2] First described by Camillo Golgi, PNNs emerge late in postnatal development and are crucial for the maturation and stabilization of neural circuits.[1][2] Their formation coincides with the closure of critical periods for plasticity, and they are thought to restrict synaptic rearrangements, stabilize synapses, and protect neurons from oxidative stress.[1][3]
The PNN is a complex assembly of molecules built upon a backbone of hyaluronan.[4] This backbone is decorated with several chondroitin sulfate proteoglycans (CSPGs) of the lectican family, which are cross-linked by glycoproteins like tenascin-R.[2][4] Among these CSPGs, This compound (BCAN) is a principal and brain-specific component.[5][6] Synthesized by both neurons and glial cells, this compound plays a pivotal role in the structural integrity and function of PNNs.[7][8] Alterations in this compound expression or its proteolytic processing are linked to various neurological and psychiatric conditions, including epilepsy, schizophrenia, and Alzheimer's disease, making it a subject of intense research and a potential target for drug development.[5][9]
Molecular Architecture and Isoforms of this compound
This compound is a member of the lectican family, characterized by a core protein with distinct domains that mediate its interactions within the ECM.[10]
-
Structure: The full-length this compound protein consists of an N-terminal globular domain (G1) that binds to hyaluronan, a central domain that can be decorated with one to three chondroitin sulfate (CS) glycosaminoglycan (GAG) chains, and a C-terminal globular domain (G3) with a C-type lectin motif that facilitates binding to other molecules, most notably tenascin-R.[10][11]
-
Isoforms: this compound exists in two main isoforms that arise from alternative splicing of its mRNA.[12][13]
-
Secreted this compound: This is the major isoform, a soluble proteoglycan secreted into the extracellular space. It exists in forms with and without CS chains, with molecular weights of >145 kDa and 145 kDa, respectively.[8][14]
-
GPI-Anchored this compound: A minor isoform that lacks the C-terminal lectin domain and is instead attached to the cell membrane via a glycosylphosphatidylinositol (GPI) anchor.[12][15] This membrane-tethered form may play a role in anchoring the PNN structure to the neuronal surface.[15][16]
-
-
Proteolytic Processing: A significant feature of this compound biology is its cleavage by extracellular proteases, particularly metalloproteases of the ADAMTS (A Disintegrin and Metalloproteinase with Thrombospondin motifs) family, such as ADAMTS4 and ADAMTS5.[9][17] This cleavage occurs at a specific site in the central domain and generates a ~55-60 kDa N-terminal fragment (Brev-A) and a C-terminal fragment.[13][14][18] This proteolytic remodeling is activity-dependent and is a key mechanism for modulating PNN structure and synaptic plasticity.[17]
This compound's Role in the Assembly and Function of PNNs
This compound is an integral component in the multi-step process of PNN formation, contributing to both its structure and stability. The assembly is a hierarchical process involving several key molecular interactions.
Molecular Interactions within the PNN
The foundational structure of the PNN is a meshwork of interacting macromolecules. This compound's specific binding properties are central to the integrity of this network.
-
Hyaluronan Binding: Like other lecticans, this compound's N-terminal G1 domain binds to the hyaluronan backbone, which is synthesized at the neuronal surface.[3]
-
Stabilization by Link Proteins: This interaction is further stabilized by hyaluronan and proteoglycan link proteins (HAPLNs).[3][4]
-
Cross-linking by Tenascin-R: The C-terminal lectin domain of this compound binds with high affinity to the fibronectin type III domains of the glycoprotein (B1211001) tenascin-R.[10][11] Tenascin-R can cross-link multiple lecticans, thereby weaving the components into a stable, net-like structure.[2][4] this compound and tenascin-R are extensively colocalized within PNNs, highlighting the physiological importance of this interaction.[11]
// Connections HAS -> HA [label=" synthesizes", style=dashed]; HA -> BCAN [label=" binds"]; HA -> ACAN [label=" binds"]; HA -> NCAN [label=" binds"];
HAPLN -> HA [label=" stabilizes", arrowhead=none]; HAPLN -> ACAN [label=" stabilizes"];
BCAN -> TNR [label=" cross-links"]; ACAN -> TNR [label=" cross-links"];
GPI_BCAN -> HA [style=dashed, label=" anchors"]; } PNN Molecular Architecture.
Insights from Knockout Models
Studies using genetic knockout mice have been instrumental in defining this compound's role. While single-gene knockouts often show subtle phenotypes, likely due to functional redundancy among ECM molecules, combined knockouts reveal more severe deficits.[4][19]
-
This compound Single Knockout (bcan-/-): These mice are viable and show largely normal brain anatomy.[19][20] However, they exhibit impaired hippocampal long-term potentiation (LTP), a key cellular correlate of memory.[6][19] While PNNs still form, their structure may be subtly altered.[19][20] This suggests that other lecticans like neurocan (B1175180) can partially compensate for the loss of this compound.[3]
-
Quadruple Knockout (this compound, Neurocan, Tenascin-C, Tenascin-R): Mice lacking these four crucial ECM molecules display a much more dramatic phenotype.[2][4][21] Studies on the visual cortex of these mice revealed a significant disorganization of PNN structure, a reduction in the number of PNN-enwrapped cells, and an imbalance of synaptic elements, with fewer inhibitory and more excitatory synapses on PV+ neurons.[2][4]
Data Presentation
Table 1: Key Molecular Components of Perineuronal Nets
| Component Class | Molecule(s) | Primary Function in PNN Formation |
| Glycosaminoglycan | Hyaluronan (HA) | Forms the structural backbone of the PNN.[4] |
| Lecticans (CSPGs) | Aggrecan, This compound , Neurocan, Versican | Bind to the hyaluronan backbone; carry negatively charged CS chains. Aggrecan is essential for PNN formation.[3][4] |
| Link Proteins | HAPLN1, HAPLN4 | Stabilize the interaction between lecticans and hyaluronan.[3][4] |
| Glycoproteins | Tenascin-R (TNR) | Cross-links lecticans to form a stable, lattice-like matrix.[3][4] |
Table 2: Summary of Quantitative Data from Quadruple Knockout (4xKO) Mouse Studies
Data from studies on the primary visual cortex (V1) of mice lacking this compound, neurocan, tenascin-C, and tenascin-R compared to wild-type (WT) controls.[2][4][22]
| Parameter Measured | Wild-Type (WT) | Quadruple Knockout (4xKO) | Percentage Change | Significance |
| PNN-Enwrapped Cells | ||||
| WFA-positive cells/area | 96.75 ± 8.32 | 64.81 ± 7.42 | -33.0% | p < 0.001 |
| Aggrecan-positive cells/area | 92.21 ± 11.54 | 53.14 ± 7.71 | -42.4% | p < 0.001 |
| PNN Structure | ||||
| PNN Volume (arbitrary units) | Normalized to 100% | Significantly Reduced | N/A | p < 0.05 |
| WFA Intensity (arbitrary units) | Normalized to 100% | Significantly Reduced | N/A | p < 0.05 |
| Synaptic Puncta on PNNs | ||||
| Inhibitory (VGAT-positive) | 90.04 ± 56.65 | 37.60 ± 10.98 | -58.2% | p < 0.05 |
| Excitatory (VGLUT1-positive) | 11.51 ± 4.50 | 33.20 ± 11.02 | +188.4% | p < 0.05 |
Table 3: this compound Isoforms and Proteolytic Fragments
| Form | Molecular Weight (approx.) | Key Features | Primary Function / Significance |
| Secreted (with CS) | >145 kDa | Soluble proteoglycan with CS chains.[14] | Major structural component of the PNN matrix. |
| Secreted (no CS) | 145 kDa | Soluble core protein without CS chains.[14] | Component of the PNN matrix. |
| GPI-Anchored | ~95 kDa | Lacks C-terminal domain; membrane-tethered via GPI anchor.[12][16] | Anchors PNNs to the cell surface; enriched in PV+ interneurons.[15][16] |
| N-Terminal Fragment (Brev-A) | 55-60 kDa | Generated by ADAMTS4/5 cleavage.[13][14] | Product of activity-dependent PNN remodeling; may serve as a biomarker for neurodegeneration.[13][17] |
Signaling Pathways: this compound in Activity-Dependent Plasticity
While intact PNNs are thought to restrict plasticity, the dynamic remodeling of their components, particularly this compound, provides a mechanism for enabling structural changes in the adult brain. High neuronal activity triggers a proteolytic cascade that transiently weakens the PNN, creating a window for processes like synapse formation and rearrangement.[17]
This pathway is initiated by strong neuronal depolarization, leading to the activation of NMDA receptors. This triggers a cascade involving proprotein convertases that activate ADAMTS proteases in the extracellular space.[17] Activated ADAMTS4/5 then cleave this compound and other PNN components.[9][17] Blocking this proteolytic cleavage prevents the formation of new dendritic protrusions following long-term potentiation (LTP), demonstrating that ECM degradation is essential for structural synaptic plasticity.[17]
Experimental Protocols
Investigating the role of this compound in PNN formation requires a combination of molecular, cellular, and in vivo techniques.
Immunohistochemistry (IHC) for PNN Visualization
-
Objective: To visualize the localization of this compound and other PNN components in brain tissue sections.
-
Methodology:
-
Tissue Preparation: Anesthetize and transcardially perfuse the animal (e.g., mouse) with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS. Post-fix the brain in 4% PFA overnight at 4°C, then cryoprotect in 30% sucrose (B13894) in PBS.
-
Sectioning: Section the brain into 30-40 µm coronal or sagittal sections using a cryostat or vibratome.
-
Staining:
-
Wash sections in PBS.
-
Perform antigen retrieval if necessary (e.g., citrate (B86180) buffer, pH 6.0, at 80°C for 30 min).
-
Block non-specific binding with a blocking buffer (e.g., 10% normal goat serum, 0.3% Triton X-100 in PBS) for 1-2 hours at room temperature.
-
Incubate overnight at 4°C with primary antibodies/reagents diluted in blocking buffer. Key reagents include:
-
Anti-Brevican antibody: To label this compound protein.
-
Wisteria floribunda Agglutinin (WFA): A lectin that binds to the specific chondroitin sulfate chains abundant in PNNs, serving as a general PNN marker.[4]
-
Anti-Aggrecan antibody: To label another core PNN component.[4]
-
Anti-Parvalbumin antibody: To identify the neuronal subtype typically enwrapped by PNNs.
-
-
Wash sections extensively in PBS.
-
Incubate with species-appropriate, fluorophore-conjugated secondary antibodies for 2 hours at room temperature.
-
Counterstain with a nuclear stain like DAPI.
-
-
Imaging: Mount sections onto slides with anti-fade mounting medium. Image using a confocal or super-resolution microscope for detailed structural analysis.[2][4]
-
Western Blotting for this compound Isoform Analysis
-
Objective: To detect and quantify the levels of full-length this compound and its proteolytic fragments in brain tissue homogenates.
-
Methodology:
-
Protein Extraction: Dissect the brain region of interest (e.g., hippocampus, cortex) on ice. Homogenize the tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine the total protein concentration of the lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel (e.g., 4-12% gradient gel) for electrophoresis.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunodetection:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour.
-
Incubate the membrane with a primary antibody against this compound overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Analysis: Quantify band intensity using software like ImageJ. Normalize to a loading control (e.g., GAPDH, β-actin) to compare protein levels across samples.
-
Analysis of this compound Knockout (KO) Mouse Models
-
Objective: To determine the functional consequences of this compound deletion on PNN structure, synaptic function, and behavior.
-
Methodology:
-
Animal Models: Utilize this compound constitutive or conditional KO mice and wild-type (WT) littermates as controls. For studying specific neuronal populations, intersectional genetic strategies (e.g., Cre-lox combined with viral vectors) can be used to lower this compound in a cell-type-specific manner.[16][23]
-
Structural Analysis: Process brains for IHC as described in 6.1 to assess PNN integrity, number, and morphology using WFA and anti-aggrecan staining.[2][4]
-
Biochemical Analysis: Perform Western blotting as described in 6.2 to confirm the absence of this compound protein in KO animals.
-
Electrophysiology: Prepare acute hippocampal or cortical slices from KO and WT mice. Perform whole-cell patch-clamp recordings or field recordings to measure synaptic transmission and plasticity (e.g., long-term potentiation, LTP), which is often impaired in this compound KO mice.[19][20]
-
Behavioral Testing: Subject animals to a battery of behavioral tests to assess learning, memory, and other cognitive functions that may be affected by altered PNNs and plasticity (e.g., Morris water maze, novel object recognition).[16][19]
-
Conclusion and Implications for Drug Development
This compound is a fundamental architect of the perineuronal net, contributing to its structural integrity through direct interactions with hyaluronan and tenascin-R and potentially anchoring the entire complex to the cell surface. While its absence alone can be partially compensated for, its role is critical in the context of the broader ECM molecular network that governs synaptic stability.[3][4]
The most compelling aspect of this compound's function lies in its dynamic, activity-dependent proteolytic cleavage. This process positions this compound as a key regulator of the balance between synaptic stability and plasticity.[17] The degradation of this compound by ADAMTS proteases provides a mechanism to temporarily open "windows of plasticity" in the adult brain, which is essential for learning, memory, and recovery from injury.
This regulatory role makes the this compound-ADAMTS axis a promising target for therapeutic intervention:
-
Promoting Plasticity and Repair: In conditions where plasticity is impaired, such as after stroke or spinal cord injury, or in neurodegenerative diseases like Alzheimer's, enhancing the activity of ADAMTS proteases or developing molecules that disrupt this compound's interactions could help to dissolve inhibitory PNNs and promote axonal sprouting and synaptic reorganization.[5][18]
-
Stabilizing Circuits: Conversely, in disorders characterized by excessive or aberrant plasticity, such as epilepsy or schizophrenia, inhibiting ADAMTS proteases to prevent this compound cleavage could stabilize PNNs, reduce abnormal neural activity, and restore circuit homeostasis.[5]
Future research must focus on dissecting the distinct functions of this compound's different isoforms and fragments and on developing specific pharmacological modulators that can target the this compound-ADAMTS pathway with high precision. Such advances hold the potential to yield novel therapies for a range of challenging neurological and psychiatric disorders.
References
- 1. This compound, Neurocan, Tenascin-C, and Tenascin-R Act as Important Regulators of the Interplay Between Perineuronal Nets, Synaptic Integrity, Inhibitory Interneurons, and Otx2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Aggrecan, link protein and tenascin-R are essential components of the perineuronal net to protect neurons against iron-induced oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | this compound, Neurocan, Tenascin-C, and Tenascin-R Act as Important Regulators of the Interplay Between Perineuronal Nets, Synaptic Integrity, Inhibitory Interneurons, and Otx2 [frontiersin.org]
- 5. What are BCAN modulators and how do they work? [synapse.patsnap.com]
- 6. Effect of this compound deficiency on neuroplasticity mediating molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound-containing perineuronal nets of extracellular matrix in dissociated hippocampal primary cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Brain Chondroitin Sulfate Proteoglycan this compound Associates with Astrocytes Ensheathing Cerebellar Glomeruli and Inhibits Neurite Outgrowth from Granule Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Proteolytic Remodeling of Perineuronal Nets: Effects on Synaptic Plasticity and Neuronal Population Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bmbreports.org [bmbreports.org]
- 11. Immunohistochemical evidence for the this compound-tenascin-R interaction: colocalization in perineuronal nets suggests a physiological role for the interaction in the adult rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound, a chondroitin sulfate proteoglycan of rat brain, occurs as secreted and cell surface glycosylphosphatidylinositol-anchored isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The CNS-specific proteoglycan, this compound, and its ADAMTS4-cleaved fragment show differential serological levels in Alzheimer’s disease, other types of dementia and non-demented controls: A cross-sectional study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. This compound isoforms associate with neural membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Perineuronal Net Protein this compound Acts in Nucleus Accumbens Parvalbumin-Expressing Interneurons of Adult Mice to Regulate Excitatory Synaptic Inputs and Motivated Behaviors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Activity-dependent extracellular proteolytic cascade cleaves the ECM component this compound to promote structural plasticity | EMBO Reports [link.springer.com]
- 18. Evidence for proteolytic cleavage of this compound by the ADAMTSs in the dentate gyrus after excitotoxic lesion of the mouse entorhinal cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound-Deficient Mice Display Impaired Hippocampal CA1 Long-Term Potentiation but Show No Obvious Deficits in Learning and Memory - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The extracellular matrix molecule this compound is an integral component of the machinery mediating fast synaptic transmission at the calyx of Held - PMC [pmc.ncbi.nlm.nih.gov]
- 21. This compound, Neurocan, Tenascin-C, and Tenascin-R Act as Important Regulators of the Interplay Between Perineuronal Nets, Synaptic Integrity, Inhibitory Interneurons, and Otx2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. PlumX [plu.mx]
The Role of Brevican in Synaptic Plasticity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Brevican, a brain-specific chondroitin (B13769445) sulfate (B86663) proteoglycan and a key component of the perineuronal net (PNN), plays a critical role in the regulation of synaptic plasticity. This technical guide provides an in-depth analysis of this compound's function, focusing on its impact on long-term potentiation (LTP), its interaction with synaptic components, and the molecular mechanisms governing its activity. We present a synthesis of quantitative data from key studies, detailed experimental protocols for investigating this compound's role, and visual representations of the associated signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in neuroscience and drug development seeking to understand and target the this compound-mediated modulation of synaptic function.
Introduction
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental process underlying learning, memory, and cognitive function. The extracellular matrix (ECM) surrounding neurons has emerged as a crucial regulator of this process.[1] this compound, a member of the lectican family of proteoglycans, is a prominent component of the brain's ECM, particularly enriched in PNNs that enwrap the soma and proximal dendrites of many neurons, especially fast-spiking parvalbumin-positive interneurons.[2][3][4] Its strategic perisynaptic localization suggests a direct role in modulating synaptic transmission and plasticity.[5][6] This guide will delve into the multifaceted functions of this compound in synaptic plasticity, with a focus on its inhibitory role in the adult brain and the dynamic regulation of this function through proteolytic cleavage.
This compound's Impact on Long-Term Potentiation (LTP)
Long-term potentiation, a persistent enhancement in signal transmission between two neurons that results from stimulating them synchronously, is a primary cellular mechanism for learning and memory. Studies utilizing this compound-deficient (knockout) mice have consistently demonstrated a significant impairment in the maintenance phase of LTP in the hippocampal CA1 region.[3][7][8]
Quantitative Data on LTP in this compound Knockout Mice
The following table summarizes the key quantitative findings from electrophysiological studies on this compound knockout (KO) mice, highlighting the impact on LTP maintenance.
| Parameter | Wild-Type (WT) Mice | This compound KO Mice | Key Finding | Reference |
| fEPSP Slope (60 min post-tetanus) | ~150-160% of baseline | ~110-120% of baseline | Significant reduction in LTP maintenance in KO mice. | [7][8] |
| Paired-Pulse Facilitation (PPF) | Normal | Normal | No significant difference, suggesting presynaptic function is largely intact. | [7] |
| Basal Synaptic Transmission | Normal | Normal | No significant difference in input-output curves, indicating normal baseline synaptic strength. | [7][8] |
Molecular Mechanisms of this compound Function
This compound's influence on synaptic plasticity is mediated through its structural role within the PNN and its interaction with other molecules at the synapse.
Perineuronal Nets (PNNs) and Synaptic Stabilization
PNNs are dense ECM structures that restrict synaptic plasticity and stabilize existing synapses.[1] this compound is a crucial component of these nets, and its absence leads to less prominent and more diffuse PNNs.[3][7] This structural alteration is thought to contribute to the observed deficits in LTP maintenance.
Proteolytic Cleavage of this compound by ADAMTS Proteases
The inhibitory role of this compound on synaptic plasticity is not static. It can be dynamically regulated by proteolytic cleavage, primarily by metalloproteinases of the ADAMTS (A Disintegrin and Metalloproteinase with Thrombospondin Motifs) family, particularly ADAMTS4 and ADAMTS5.[9] This cleavage "loosens" the PNN structure, creating a more permissive environment for synaptic rearrangement and plasticity.[10][11] Increased neuronal activity can trigger this proteolytic cascade, suggesting a mechanism for activity-dependent modulation of synaptic plasticity.[9]
Interaction with AMPA Receptors
Emerging evidence suggests that this compound may interact with α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, key mediators of fast excitatory synaptic transmission.[1][12] While the precise nature of this interaction is still under investigation, it is hypothesized that this compound could modulate the lateral mobility and synaptic localization of AMPA receptors, thereby influencing synaptic strength.
Signaling Pathways and Logical Relationships
The interplay between this compound, PNNs, ADAMTS proteases, and synaptic receptors forms a complex regulatory network for synaptic plasticity.
Caption: this compound's role in synaptic plasticity signaling.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the function of this compound in synaptic plasticity.
Electrophysiological Recording of LTP in Hippocampal Slices
Objective: To measure long-term potentiation in the Schaffer collateral-CA1 pathway of hippocampal slices from wild-type and this compound knockout mice.
Methodology:
-
Slice Preparation:
-
Anesthetize and decapitate adult mice (8-12 weeks old).
-
Rapidly remove the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) cutting solution.
-
Prepare 350-400 µm thick transverse hippocampal slices using a vibratome.
-
Transfer slices to an interface or submerged chamber with oxygenated aCSF and allow them to recover for at least 1 hour at room temperature.
-
-
Recording:
-
Place a slice in the recording chamber perfused with oxygenated aCSF at 30-32°C.
-
Position a stimulating electrode in the stratum radiatum to activate Schaffer collateral afferents and a recording electrode in the apical dendritic layer of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
-
LTP Induction and Measurement:
-
Establish a stable baseline of fEPSPs for 20-30 minutes by delivering single pulses every 30 seconds.
-
Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., three trains of 100 Hz for 1 second, separated by 20 seconds).
-
Record fEPSPs for at least 60 minutes post-HFS to measure the maintenance of LTP.
-
Analyze the slope of the fEPSP as a measure of synaptic strength.
-
References
- 1. researchgate.net [researchgate.net]
- 2. This compound-Deficient Mice Display Impaired Hippocampal CA1 Long-Term Potentiation but Show No Obvious Deficits in Learning and Memory - PMC [pmc.ncbi.nlm.nih.gov]
- 3. genes2cognition.org [genes2cognition.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Morris Water Maze Training in Mice Elevates Hippocampal Levels of Transcription Factors Nuclear Factor (Erythroid-derived 2)-like 2 and Nuclear Factor Kappa B p65 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound-deficient mice display impaired hippocampal CA1 long-term potentiation but show no obvious deficits in learning and memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, Neurocan, Tenascin-C, and Tenascin-R Act as Important Regulators of the Interplay Between Perineuronal Nets, Synaptic Integrity, Inhibitory Interneurons, and Otx2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Identification of novel ADAMTS1, ADAMTS4 and ADAMTS5 cleavage sites in versican using a label-free quantitative proteomics approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. med.emory.edu [med.emory.edu]
Brevican Gene Expression in the Central Nervous System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brevican (BCAN), a member of the lectican family of chondroitin (B13769445) sulfate (B86663) proteoglycans (CSPGs), is a key component of the extracellular matrix (ECM) in the central nervous system (CNS).[1][2] Predominantly synthesized by astrocytes and neurons, this compound plays a critical role in the formation and maintenance of perineuronal nets (PNNs), specialized ECM structures that enwrap the soma and proximal dendrites of certain neurons.[3][4] Its expression is developmentally regulated, increasing as the brain matures, suggesting a crucial role in synaptic stabilization and the regulation of neural plasticity in the adult brain.[1][5] Altered this compound expression has been implicated in a range of neurological and psychiatric conditions, including glioma, Alzheimer's disease, and epilepsy, making it a molecule of significant interest for therapeutic development.[6][7][8]
This in-depth technical guide provides a comprehensive overview of this compound gene expression in the CNS, focusing on quantitative data, detailed experimental protocols, and the signaling pathways in which it participates.
Quantitative Data on this compound Expression
The expression of this compound varies across different regions of the central nervous system and is dynamically regulated during development and in pathological states. The following tables summarize quantitative findings from various studies.
Table 1: Regional Distribution of this compound in the Adult Rat Brain
| Brain Region | Relative Signal Intensity (Mean ± SEM) | Reference |
| Isocortex | 1.00 ± 0.04 | [9] |
| Hippocampus | 0.85 ± 0.05 | [9] |
| Caudate-putamen | 0.70 ± 0.03 | [9] |
| Thalamus | 1.15 ± 0.06 | [9] |
| Hypothalamus | 0.95 ± 0.04 | [9] |
| Amygdala | 0.80 ± 0.04 | [9] |
| Data derived from immunohistochemical analysis and presented as relative signal intensity normalized to the isocortex. |
Table 2: Developmental Expression of this compound in Rat Brain
| Postnatal Day (P) | Relative Abundance | Key Observations | Reference(s) |
| P0 - P7 | Low | Expressed at low levels during early postnatal stages. | [10] |
| P14 - P21 | Increasing | Expression in oligodendrocytes peaks and then begins to decline, while expression in astrocytes starts to increase. | [10] |
| P180 (Adult) | High | The 80 kDa this compound core protein is the most abundant species in the adult brain. | [10] |
| Qualitative and semi-quantitative data synthesized from developmental studies. |
Table 3: this compound Expression in Human Neurological Conditions
| Condition | Brain Region | Change in Expression | Method | Reference(s) |
| Alzheimer's Disease | Superior Frontal Gyrus | Significantly elevated | Western Blot | [11] |
| Major Depressive Disorder | Prefrontal White Matter | No significant difference in overall immunoreactivity | Immunohistochemistry, Western Blot | [6] |
| Glioma (Grade III & IV) | Tumor Tissue | Significantly higher than benign brain tumors | Immunohistochemistry | [12] |
| Vascular Dementia | Cerebrospinal Fluid | Decreased levels | ELISA | [13] |
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible study of this compound gene expression. The following are composite protocols based on cited literature for key experimental techniques.
In Situ Hybridization for this compound mRNA
This protocol is adapted from general procedures for brain tissue and is suitable for localizing this compound mRNA.[14][15]
-
Tissue Preparation:
-
Perfuse the animal with ice-cold PBS followed by 4% paraformaldehyde (PFA) in PBS.
-
Dissect the brain and post-fix in 4% PFA overnight at 4°C.
-
Cryoprotect the tissue by immersion in 20% sucrose (B13894) in PBS at 4°C until it sinks.
-
Embed the tissue in Optimal Cutting Temperature (OCT) compound and freeze rapidly.
-
Cut 14-20 µm thick sections on a cryostat and mount on SuperFrost Plus slides.
-
-
Probe Preparation:
-
Synthesize a digoxigenin (B1670575) (DIG)-labeled antisense RNA probe corresponding to the this compound mRNA sequence. A sense probe should be used as a negative control.
-
-
Hybridization:
-
Air-dry the sections and then fix with 4% PFA for 10 minutes.
-
Wash with PBS and then acetylate with 0.25% acetic anhydride (B1165640) in 0.1M triethanolamine.
-
Permeabilize with 0.3% Triton X-100 in PBS.
-
Prehybridize in hybridization buffer (50% formamide, 5x SSC, 5x Denhardt's solution, 250 µg/ml yeast tRNA, 500 µg/ml salmon sperm DNA) for 2-4 hours at 65°C.
-
Hybridize overnight at 65°C with the DIG-labeled probe diluted in hybridization buffer.
-
-
Washing and Detection:
-
Perform high-stringency washes in 50% formamide/2x SSC at 65°C.
-
Wash in MABT (maleic acid buffer with Tween 20).
-
Block with blocking solution (e.g., 2% Roche blocking reagent in MABT) for 1 hour.
-
Incubate with an anti-DIG antibody conjugated to alkaline phosphatase (AP) overnight at 4°C.
-
Wash extensively with MABT.
-
Develop the color reaction using NBT/BCIP substrate in an alkaline buffer.
-
Stop the reaction by washing in PBS, then counterstain with Nuclear Fast Red if desired.
-
Dehydrate and mount with a xylene-based mounting medium.
-
Immunohistochemistry for this compound Protein
This protocol is a generalized procedure for the detection of this compound protein in brain sections.[1][16]
-
Tissue Preparation:
-
Prepare tissue sections as described for in situ hybridization (steps 1.1-1.5).
-
-
Antigen Retrieval (if necessary):
-
For paraffin-embedded tissues, deparaffinize and rehydrate.
-
Perform heat-induced epitope retrieval by incubating slides in 10mM citrate (B86180) buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0) at 95-100°C for 20-30 minutes.
-
-
Staining:
-
Wash sections in PBS.
-
Block endogenous peroxidase activity with 3% hydrogen peroxide in PBS for 10 minutes (for chromogenic detection).
-
Block non-specific binding with a blocking solution (e.g., 5% normal goat serum, 0.3% Triton X-100 in PBS) for 1 hour at room temperature.
-
Incubate with a primary antibody against this compound diluted in blocking solution overnight at 4°C.
-
Wash three times in PBS.
-
Incubate with a biotinylated secondary antibody for 1 hour at room temperature.
-
Wash three times in PBS.
-
Incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 30 minutes (for chromogenic detection).
-
Develop the signal with a diaminobenzidine (DAB) substrate.
-
For fluorescent detection, incubate with a fluorophore-conjugated secondary antibody for 1-2 hours at room temperature in the dark.
-
-
Mounting:
-
Counterstain with hematoxylin (B73222) or DAPI as appropriate.
-
Dehydrate (for chromogenic) and mount with an appropriate mounting medium.
-
Western Blotting for this compound Protein
This protocol outlines the detection and quantification of this compound protein from brain tissue lysates.[17][18]
-
Sample Preparation:
-
Homogenize brain tissue in ice-cold RIPA buffer containing protease inhibitors.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
Optional: For analysis of the core protein, digest the lysate with chondroitinase ABC to remove chondroitin sulfate chains.[17]
-
-
SDS-PAGE and Transfer:
-
Mix protein lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against this compound diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Detect the signal using an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control such as GAPDH or β-actin.
-
Signaling Pathways and Molecular Interactions
This compound's function in the CNS is mediated through its interactions with other ECM components and cell surface receptors, as well as through its proteolytic processing.
ADAMTS-Mediated Cleavage of this compound
A key regulatory mechanism of this compound function is its cleavage by metalloproteinases of the ADAMTS (A Disintegrin and Metalloproteinase with Thrombospondin Motifs) family, particularly ADAMTS4 and ADAMTS5.[2][19] This cleavage generates a C-terminal fragment that can have distinct biological activities from the full-length protein.[19] For instance, in the context of glioma, the cleaved fragment of this compound has been shown to promote tumor cell motility.[13]
This compound in Perineuronal Net Assembly and Function
This compound is an integral component of PNNs, where it interacts with other ECM molecules like tenascin-R and hyaluronan to form a stable matrix around neurons.[4][20] This network is crucial for stabilizing synapses and regulating synaptic plasticity.[21] The interaction between the C-type lectin domain of this compound and the fibronectin type III domains of tenascin-R is a key step in the assembly of PNNs.[4]
Experimental Workflow for this compound Expression Analysis
A typical workflow for investigating this compound expression in the CNS involves a combination of molecular and histological techniques to assess both mRNA and protein levels.
Conclusion
This compound is a multifaceted and abundant proteoglycan in the central nervous system with critical roles in brain development, synaptic function, and the pathogenesis of several neurological disorders. Understanding the nuances of its expression, regulation, and molecular interactions is paramount for the development of novel therapeutic strategies targeting the brain's extracellular matrix. The quantitative data, detailed protocols, and pathway diagrams presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the significant role of this compound in CNS health and disease.
References
- 1. This compound, Neurocan, Tenascin-C, and Tenascin-R Act as Important Regulators of the Interplay Between Perineuronal Nets, Synaptic Integrity, Inhibitory Interneurons, and Otx2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Association between protease-specific proteolytic cleavage of this compound and synaptic loss in the dentate gyrus of kainate-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evidence for proteolytic cleavage of this compound by the ADAMTSs in the dentate gyrus after excitotoxic lesion of the mouse entorhinal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Immunohistochemical evidence for the this compound-tenascin-R interaction: colocalization in perineuronal nets suggests a physiological role for the interaction in the adult rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential regulation of expression of hyaluronan-binding proteoglycans in developing brain: aggrecan, versican, neurocan, and this compound. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The CNS-specific proteoglycan, this compound, and its ADAMTS4-cleaved fragment show differential serological levels in Alzheimer’s disease, other types of dementia and non-demented controls: A cross-sectional study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Extracellular Matrix Protein Expression Is Brain Region Dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound in the developing hippocampal fimbria: differential expression in myelinating oligodendrocytes and adult astrocytes suggests a dual role for this compound in central nervous system fiber tract development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Identification of novel ADAMTS1, ADAMTS4 and ADAMTS5 cleavage sites in versican using a label-free quantitative proteomics approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. ucl.ac.uk [ucl.ac.uk]
- 15. In situ hybridization on brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Immunohistochemistry (IHC) protocol [hellobio.com]
- 17. The extracellular matrix molecule this compound is an integral component of the machinery mediating fast synaptic transmission at the calyx of Held - PMC [pmc.ncbi.nlm.nih.gov]
- 18. docs.abcam.com [docs.abcam.com]
- 19. Evidence for proteolytic cleavage of this compound by the ADAMTSs in the dentate gyrus after excitotoxic lesion of the mouse entorhinal cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Perineuronal Nets and Their Role in Synaptic Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Brevican Protein: Discovery, History, and Core Functions
Executive Summary
This compound (BCAN) is a chondroitin (B13769445) sulfate (B86663) proteoglycan of the lectican family, predominantly expressed in the central nervous system (CNS). Since its discovery, research has established its critical role as a major component of the brain's extracellular matrix (ECM), particularly within perineuronal nets (PNNs). It is intrinsically involved in the regulation of neural plasticity, synaptic stability, and the structural integrity of the neural environment. This compound exists in several isoforms, including a full-length secreted form, a GPI-anchored form, and proteolytically cleaved fragments, all of which contribute to its functional diversity. Its dysregulation has been implicated in a range of neurological disorders, including glioma, epilepsy, schizophrenia, and Alzheimer's disease, making it a significant target for therapeutic research and drug development. This document provides a comprehensive overview of the discovery, history, molecular characteristics, and key experimental methodologies associated with the study of this compound.
Discovery and History
The discovery of this compound originated from efforts to identify novel proteoglycans specific to the brain. In 1994, Yamada et al. successfully cloned this compound from a bovine brain cDNA library.[1] The strategy involved using polyclonal antisera raised against a proteoglycan-enriched fraction of brain tissue to screen the library.[1] This led to the isolation and sequencing of a cDNA encoding a new member of the aggrecan/versican family of proteoglycans.[1]
The protein was named "this compound" due to its core protein being the shortest in the lectican family, derived from the Latin word brevis, meaning "short".[2][3] Subsequent research confirmed that a previously identified brain-enriched hyaluronan-binding protein (BEHAB) was, in fact, a partial cDNA of this compound.[4][5]
Key milestones in this compound research include:
-
1994: First molecular cloning and identification from bovine brain.[1][2]
-
1995: Cloning of the rat ortholog and the discovery of a glycosylphosphatidylinositol (GPI)-anchored isoform, revealing the protein's structural diversity.[4][6]
-
1990s-Early 2000s: Elucidation of its role as a major component of perineuronal nets and its inhibitory effect on neurite outgrowth.[4][7]
-
2000s: Identification of key cleavage enzymes, primarily ADAMTS (A Disintegrin and Metalloproteinase with Thrombospondin Motifs) metalloproteases, and the functional implications of its proteolytic processing.[5][8]
-
2010s-Present: Growing understanding of its role in synaptic transmission, plasticity, and its involvement in the pathophysiology of brain tumors and neurodegenerative diseases.[7][9][10]
Experimental Workflow for Discovery
The initial discovery of this compound followed a logical and systematic workflow, beginning with the generation of a tool to identify unknown proteoglycans and culminating in the characterization of the novel gene and protein.
Molecular and Biochemical Properties
This compound is a complex proteoglycan with multiple domains and isoforms that dictate its function within the brain's extracellular matrix.
Protein Structure and Isoforms
The this compound core protein contains several conserved domains characteristic of the lectican family: an N-terminal hyaluronic acid (HA)-binding domain, a central domain for chondroitin sulfate (CS) chain attachment, and a C-terminal region containing epidermal growth factor (EGF)-like, C-type lectin-like, and complement regulatory protein-like domains.[1][3]
This compound's complexity arises from several sources:
-
Proteolytic Cleavage: The full-length 145 kDa core protein is cleaved, primarily by ADAMTS enzymes, to produce a stable 80 kDa N-terminally truncated fragment.[1][2]
-
Alternative Splicing: An alternative transcript leads to a GPI-anchored isoform that is bound to the cell membrane.[6][11]
-
Glycosylation: this compound is a "part-time" proteoglycan, meaning a significant portion of the protein exists in the brain without any attached chondroitin sulfate glycosaminoglycan (GAG) chains.[1][2]
Quantitative Data Summary
The following tables summarize key quantitative data reported for this compound across various studies.
Table 1: Molecular Weights and Transcript Sizes
| Feature | Reported Value | Species | Reference |
|---|---|---|---|
| Full-Length Core Protein | 145 kDa | Bovine, Rat, Human | [1][4][12] |
| N-terminally Truncated Fragment | 80 kDa | Bovine, Rat | [1][4] |
| ADAMTS-4 Cleaved Fragment | 60 kDa | Human | [13] |
| Membrane-Associated Isoform | 130 kDa | Mouse | [12] |
| Primary mRNA Transcript | 3.3 kb | Bovine | [1] |
| Full-Length mRNA Transcript | 3.6 kb | Rat | [6] |
| GPI-Anchored mRNA Transcript | 3.3 kb | Rat |[6] |
Table 2: Binding Affinities and Interactions
| Binding Partner | Domain | Affinity (Kd) / Note | Method | Reference |
|---|---|---|---|---|
| Tenascin-R | C-type Lectin Domain | >10-fold higher affinity than other lecticans | Surface Plasmon Resonance | [14][15] |
| Hyaluronic Acid | N-terminal Domain | Binds to HA backbone in PNNs | Functional Assays | [1][3] |
| Fibronectin | N-terminal Cleavage Product | Binds after proteolytic cleavage | Dot-Blot Assay |[16] |
Key Signaling and Functional Pathways
This compound is a central organizer of the perisynaptic ECM, where it interacts with multiple partners to regulate synaptic function. Its cleavage by metalloproteases like ADAMTS4 acts as a molecular switch, altering its binding capabilities and downstream effects. This process is crucial for both physiological plasticity and pathological conditions like glioma invasion.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used in this compound research, based on published literature.
Western Blotting for this compound Isoforms and Fragments
This protocol is adapted from methodologies used to analyze this compound in brain tissue extracts.[9][17]
Objective: To detect full-length this compound, its cleaved fragments, and to assess its glycosylation status.
Materials:
-
Brain tissue homogenates
-
Homogenizing buffer (e.g., Tris-HCl pH 8.0 with complete protease inhibitor cocktail)
-
Chondroitinase ABC (Sigma-Aldrich)
-
Laemmli sample buffer (2x)
-
SDS-PAGE gels (6% or 4-20% gradient)
-
Nitrocellulose or PVDF membranes
-
Primary antibody: Anti-brevican (e.g., Santa Cruz sc-135849, or custom antibodies against specific fragments)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Protein Extraction: Homogenize brain tissue in 5 volumes of ice-cold homogenizing buffer using a mechanical homogenizer. Centrifuge at 10,000 x g for 15 minutes at 4°C to pellet debris. Collect the supernatant containing soluble proteins.
-
Chondroitinase Digestion (Optional but Recommended): To analyze the core protein without the GAG chain smear, digest the protein extract.
-
Take ~700 µg of total protein from the supernatant.
-
Add 0.05 units of chondroitinase ABC.
-
Incubate for 3.5 hours at 37°C.
-
-
Sample Preparation: Add an equal volume of 2x Laemmli sample buffer to the digested or undigested samples. Heat at 70-95°C for 10-15 minutes.
-
SDS-PAGE: Load 30-40 µg of protein per lane onto the SDS-PAGE gel. Run until adequate separation is achieved.
-
Electrotransfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane according to standard protocols.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.
-
Incubate with the primary anti-brevican antibody (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane 3x with TBST.
-
Incubate with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane 3x with TBST.
-
-
Detection: Apply the chemiluminescence substrate and visualize the bands using an imaging system. Expect a sharp band at ~145 kDa for the core protein (after digestion) and other bands corresponding to cleaved fragments (e.g., 80 kDa).
Immunohistochemistry for this compound Localization
This protocol is based on methods for localizing this compound in perineuronal nets within brain tissue sections.[9]
Objective: To visualize the spatial distribution of this compound in the brain parenchyma.
Materials:
-
Perfused and post-fixed brain tissue
-
Cryoprotectant (30% sucrose (B13894) solution)
-
Cryomicrotome
-
Blocking solution (e.g., 2% BSA, 0.5% donkey serum in PBS)
-
Primary antibody: Anti-brevican
-
Fluorescently-labeled secondary antibody (e.g., Donkey anti-mouse Alexa Fluor 488)
-
Mounting medium with DAPI
Procedure:
-
Tissue Preparation: Following transcardial perfusion with 4% PFA, post-fix the brain overnight. Cryoprotect by sinking the brain in 30% sucrose.
-
Sectioning: Cut 30 µm thick coronal or sagittal sections using a cryomicrotome.
-
Antigen Retrieval (Optional): If required, perform antigen retrieval (e.g., citrate (B86180) buffer treatment).
-
Permeabilization & Blocking:
-
Treat sections with 60% methanol (B129727) and 2% H₂O₂ for 1 hour (if using DAB staining) or a simple permeabilization buffer (0.3% Triton X-100 in PBS) for 15 minutes.
-
Incubate in blocking solution for 30-60 minutes at room temperature.
-
-
Primary Antibody Incubation: Incubate sections with the primary anti-brevican antibody diluted in blocking solution for 24-48 hours at 4°C.
-
Secondary Antibody Incubation: Wash sections 3x with PBS. Incubate with the fluorescently-labeled secondary antibody for 2 hours at room temperature, protected from light.
-
Mounting and Imaging: Wash sections 3x with PBS. Mount onto slides using a mounting medium containing DAPI for nuclear counterstaining. Image using a confocal or fluorescence microscope.
In Vitro this compound Cleavage Assay
This protocol allows for the study of this compound proteolysis by specific enzymes.[17]
Objective: To determine if a specific protease (e.g., ADAMTS4, MMP-2) can cleave this compound and to identify the resulting fragments.
Materials:
-
Purified this compound substrate (e.g., from DEAE-Sepharose purification of brain extracts)
-
Recombinant human proteases (e.g., ADAMTS4, MMP-2)
-
Reaction buffer (50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂)
-
SDS-PAGE sample buffer
-
Western blotting reagents and antibodies (as above, potentially including fragment-specific antibodies)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the purified this compound substrate with the recombinant protease (e.g., 50 nM final concentration) in the reaction buffer.
-
Incubation: Incubate the reaction mixture at 37°C for a set time course (e.g., 3 hours). Include a negative control with no enzyme.
-
Reaction Termination: Stop the reaction by adding an equal volume of SDS-PAGE sample buffer and heating.
-
Analysis: Analyze the reaction products by Western blotting as described in Protocol 5.1. A successful cleavage will result in the disappearance of the full-length band and the appearance of lower molecular weight fragment bands.
Conclusion and Future Directions
This compound has been established as a fundamental component of the brain's extracellular matrix with multifaceted roles in neural health and disease. From its initial discovery as a novel brain-specific proteoglycan, the field has progressed to understand its function as a dynamic regulator of the perisynaptic environment. Its intricate processing through proteolytic cleavage and alternative splicing provides a sophisticated mechanism for modulating synaptic plasticity and cell-matrix interactions.
For drug development professionals, this compound and its processing enzymes, particularly the ADAMTS proteases, represent promising therapeutic targets. Modulating this compound expression or cleavage could offer novel strategies for treating invasive gliomas, promoting recovery after CNS injury, or stabilizing neural circuits in disorders like epilepsy. Future research should focus on developing specific inhibitors or modulators for this compound-related pathways, elucidating the precise role of different isoforms in vivo, and validating its fragments as reliable biomarkers for neurological diseases.
References
- 1. Molecular cloning of this compound, a novel brain proteoglycan of the aggrecan/versican family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. This compound: a major proteoglycan in adult brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Brain Chondroitin Sulfate Proteoglycan this compound Associates with Astrocytes Ensheathing Cerebellar Glomeruli and Inhibits Neurite Outgrowth from Granule Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BCAN this compound [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. This compound, a chondroitin sulfate proteoglycan of rat brain, occurs as secreted and cell surface glycosylphosphatidylinositol-anchored isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound: a key proteoglycan in the perisynaptic extracellular matrix of the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What are BCAN modulators and how do they work? [synapse.patsnap.com]
- 9. The extracellular matrix molecule this compound is an integral component of the machinery mediating fast synaptic transmission at the calyx of Held - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The CNS-specific proteoglycan, this compound, and its ADAMTS4-cleaved fragment show differential serological levels in Alzheimer’s disease, other types of dementia and non-demented controls: A cross-sectional study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
- 12. The Extracellular Matrix Protein this compound Limits Time-Dependent Enhancement of Cocaine Conditioned Place Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | this compound and Neurocan Cleavage Products in the Cerebrospinal Fluid - Differential Occurrence in ALS, Epilepsy and Small Vessel Disease [frontiersin.org]
- 14. WikiGenes - BCAN - this compound [wikigenes.org]
- 15. The C-type lectin domains of lecticans, a family of aggregating chondroitin sulfate proteoglycans, bind tenascin-R by protein– protein interactions independent of carbohydrate moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Proteoglycan this compound Binds to Fibronectin after Proteolytic Cleavage and Promotes Glioma Cell Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Abnormal Post-Translational and Extracellular Processing of this compound in Plaque-Bearing Mice Overexpressing APPsw - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Brevican Isoforms and their Physiological Functions
Audience: Researchers, scientists, and drug development professionals.
Introduction
Brevican, a member of the lectican family of chondroitin (B13769445) sulfate (B86663) proteoglycans (CSPGs), is a pivotal component of the extracellular matrix (ECM) in the central nervous system (CNS)[1]. Predominantly expressed in the brain, it plays a crucial role in maintaining the structure of the perineuronal nets (PNNs) and the nodes of Ranvier, thereby influencing synaptic plasticity, neural signaling, and the brain's response to injury and disease[2][3][4][5]. This technical guide provides a comprehensive overview of this compound isoforms, their physiological functions, the experimental methodologies used to study them, and their implication in neurological disorders.
This compound Structure and Isoforms
This compound is encoded by the BCAN gene and is expressed as two major isoforms through alternative splicing: a secreted isoform and a glycosylphosphatidylinositol (GPI)-anchored isoform[6][7][8].
-
Secreted this compound: This is the full-length, soluble isoform that is secreted into the extracellular space. It is primarily synthesized by neurons and is a major component of the PNNs[7][9].
-
GPI-Anchored this compound: This isoform lacks the C-terminal region and is attached to the cell membrane via a GPI anchor. It is predominantly expressed by glial cells, particularly oligodendrocytes[7][8].
In addition to these two primary isoforms, this compound undergoes extensive post-translational modifications, including the addition of chondroitin sulfate chains and proteolytic cleavage by metalloproteinases such as A Disintegrin and Metalloproteinase with Thrombospondin motifs (ADAMTS) and Matrix Metalloproteinases (MMPs)[7][10][11]. This processing generates various this compound fragments that can have distinct biological activities.
Physiological Functions of this compound Isoforms
This compound's multifaceted roles in the CNS are largely attributed to its structural contributions to the ECM and its interactions with other matrix and cell surface molecules.
Role in Perineuronal Nets and Synaptic Stability
PNNs are dense ECM structures that enwrap the soma and proximal dendrites of certain neurons, particularly fast-spiking parvalbumin-positive interneurons[12][13]. This compound is a key structural component of PNNs, contributing to their integrity and function[3][9].
-
Synaptic Stabilization: PNNs are thought to stabilize synaptic contacts and restrict synaptic plasticity, and the presence of this compound is crucial for this function[4][12].
-
Regulation of Synaptic Plasticity: this compound-containing PNNs are implicated in the closure of critical periods for brain development and the regulation of long-term potentiation (LTP)[5][6][14]. Studies in this compound-deficient mice have shown significant deficits in the maintenance of hippocampal LTP[5][6].
Modulation of Synaptic Transmission
This compound is highly enriched in the perisynaptic space and plays a direct role in the mechanics of synaptic transmission.
-
Fast Synaptic Transmission: At the calyx of Held, a synapse specialized for rapid and reliable signal transmission, this compound deficiency leads to an increased action potential transmission delay and a prolongation of pre- and postsynaptic action potentials[3].
Interaction with Signaling Pathways
This compound and its fragments can influence intracellular signaling cascades through interactions with cell surface receptors and other ECM components.
-
Otx2 Signaling and PNN Maturation: The transcription factor Otx2 is crucial for the maturation of parvalbumin interneurons and PNNs. Otx2 binds to PNNs, and this interaction is thought to be important for its internalization and subsequent effects on neuronal plasticity. The absence of this compound and other PNN components disrupts PNN structure and reduces the number of Otx2-positive cells, suggesting a role for this compound in mediating Otx2 signaling[2][12][13][14][15][16].
-
MMP-9 and Integrin Signaling: The proteolytic activity of MMP-9, which can cleave this compound, has been linked to the regulation of NMDA receptor surface diffusion through integrin β1 signaling. This pathway is a key mechanism by which the ECM can modulate synaptic plasticity[17][18][19].
Quantitative Data on this compound Expression and Function
Quantitative analysis of this compound expression and the functional consequences of its modulation are critical for understanding its physiological roles.
Table 1: Regional Expression and PNN Association of this compound in the Rat Brain
| Brain Region | This compound Signal Intensity (Arbitrary Units) | This compound-Positive PNNs (Number per unit area) |
| Isocortex | High | High |
| Hippocampus | Moderate | Moderate |
| Caudate-Putamen | Low | Low |
| Thalamus | High | High |
| Hypothalamus | Moderate | Moderate |
| Amygdala | Low | Low |
Data adapted from immunohistochemical analysis and presented as relative levels[20].
Table 2: Effects of this compound Deficiency on Perineuronal Net Structure in the Mouse Visual Cortex
| Parameter | Wild-Type | Quadruple Knockout (including this compound) |
| PNN Volume (µm³) | 8161 ± 1213 | 6606 ± 1254 |
| PNN Density (%) | ~100 | Significantly reduced |
| WFA Intensity (normalized) | 1.0 | Significantly reduced |
Data from a study on knockout mice lacking this compound, neurocan, tenascin-C, and tenascin-R[4][12]. WFA (Wisteria floribunda agglutinin) is a common marker for PNNs.
Table 3: Proteolytic Cleavage Sites in this compound
| Protease Family | Specific Protease(s) | Cleavage Site (in rat this compound) | Resulting N-terminal Fragment Size |
| ADAMTS | ADAMTS4 (Aggrecanase-1) | Glu³⁹⁵-Ser³⁹⁶ | ~55 kDa |
| MMPs | MMP-1, -2, -3, -7, -8, -10, -13 | Ala³⁶⁰-Phe³⁶¹ | ~53 kDa |
Data from in vitro digestion studies[7][10][11].
Experimental Protocols
Detailed methodologies are essential for the accurate study of this compound isoforms and their functions.
Western Blot Analysis of this compound Isoforms and Fragments
This protocol is adapted from studies analyzing this compound expression in brain tissue[21][22].
-
Tissue Homogenization:
-
Dissect the brain region of interest on ice.
-
Homogenize the tissue in ice-cold RIPA buffer (50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease inhibitor cocktail.
-
Centrifuge the homogenate at 14,000 x g for 20 minutes at 4°C.
-
Collect the supernatant containing the soluble protein fraction.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay kit.
-
-
Sample Preparation and Electrophoresis:
-
Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Load the samples onto a 4-12% gradient SDS-PAGE gel.
-
Run the gel at 100 V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF membrane at 100 V for 1-2 hours at 4°C.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against this compound (e.g., rabbit anti-brevican, diluted 1:1000 in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody (e.g., goat anti-rabbit HRP, diluted 1:5000 in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Immunohistochemistry for this compound and Perineuronal Nets
This protocol is based on methods for staining PNNs in brain sections[3][23][24][25][26][27].
-
Tissue Preparation:
-
Perfuse the animal with 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).
-
Post-fix the brain in 4% PFA overnight at 4°C.
-
Cryoprotect the brain in 30% sucrose (B13894) in PBS.
-
Cut 40 µm thick coronal or sagittal sections on a freezing microtome.
-
-
Staining Procedure (Free-Floating):
-
Wash the sections three times in PBS.
-
Incubate the sections in a blocking solution (e.g., 5% normal goat serum, 0.3% Triton X-100 in PBS) for 1-2 hours at room temperature.
-
Incubate with primary antibodies diluted in blocking solution overnight at 4°C. For co-staining, use a rabbit anti-brevican antibody (1:500) and biotinylated Wisteria floribunda agglutinin (WFA; 1:200) to label PNNs.
-
Wash the sections three times in PBS.
-
Incubate with appropriate fluorescently-labeled secondary antibodies (e.g., goat anti-rabbit Alexa Fluor 488, 1:500) and streptavidin-conjugated fluorophore (e.g., Streptavidin Alexa Fluor 594, 1:500) for 2 hours at room temperature.
-
Wash the sections three times in PBS.
-
Mount the sections on glass slides and coverslip with a mounting medium containing DAPI for nuclear counterstaining.
-
-
Imaging:
-
Visualize the staining using a confocal or fluorescence microscope.
-
Electrophysiological Recording of Long-Term Potentiation (LTP)
This protocol is adapted from studies investigating synaptic plasticity in the hippocampus of this compound-deficient mice[6][28].
-
Slice Preparation:
-
Anesthetize the mouse and decapitate.
-
Rapidly remove the brain and place it in ice-cold, oxygenated (95% O₂/5% CO₂) artificial cerebrospinal fluid (aCSF) containing (in mM): 119 NaCl, 2.5 KCl, 1.3 MgSO₄, 2.5 CaCl₂, 26.2 NaHCO₃, 1 NaH₂PO₄, and 11 glucose.
-
Prepare 400 µm thick transverse hippocampal slices using a vibratome.
-
Allow the slices to recover in oxygenated aCSF at 32-34°C for at least 1 hour.
-
-
Recording:
-
Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at 30-32°C.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
-
LTP Induction and Measurement:
-
Record a stable baseline of fEPSPs for at least 20 minutes by stimulating at a low frequency (e.g., 0.05 Hz).
-
Induce LTP using a high-frequency stimulation protocol (e.g., three trains of 100 Hz for 1 second, separated by 20 seconds).
-
Continue recording fEPSPs for at least 60 minutes post-induction to measure the potentiation.
-
Analyze the data by measuring the slope of the fEPSP and normalizing it to the baseline.
-
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key signaling pathways and relationships involving this compound.
Diagram 1: this compound's Role in Perineuronal Net Assembly and Otx2 Signaling
Caption: this compound isoforms contribute to PNN assembly, which facilitates Otx2 signaling.
Diagram 2: this compound Cleavage and its Role in Synaptic Plasticity
References
- 1. This compound: a major proteoglycan in adult brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The extracellular matrix molecule this compound is an integral component of the machinery mediating fast synaptic transmission at the calyx of Held - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | this compound, Neurocan, Tenascin-C, and Tenascin-R Act as Important Regulators of the Interplay Between Perineuronal Nets, Synaptic Integrity, Inhibitory Interneurons, and Otx2 [frontiersin.org]
- 5. This compound-deficient mice display impaired hippocampal CA1 long-term potentiation but show no obvious deficits in learning and memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound-Deficient Mice Display Impaired Hippocampal CA1 Long-Term Potentiation but Show No Obvious Deficits in Learning and Memory - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound is degraded by matrix metalloproteinases and aggrecanase-1 (ADAMTS4) at different sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound isoforms associate with neural membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound-containing perineuronal nets of extracellular matrix in dissociated hippocampal primary cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evidence for proteolytic cleavage of this compound by the ADAMTSs in the dentate gyrus after excitotoxic lesion of the mouse entorhinal cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. keio.elsevierpure.com [keio.elsevierpure.com]
- 12. biorxiv.org [biorxiv.org]
- 13. biorxiv.org [biorxiv.org]
- 14. An Extracellular Perspective on CNS Maturation: Perineuronal Nets and the Control of Plasticity [mdpi.com]
- 15. This compound, Neurocan, Tenascin-C, and Tenascin-R Act as Important Regulators of the Interplay Between Perineuronal Nets, Synaptic Integrity, Inhibitory Interneurons, and Otx2 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Extracellular Metalloproteinases in the Plasticity of Excitatory and Inhibitory Synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Integrins as Receptor Targets for Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Integrin activity in neuronal connectivity [ouci.dntb.gov.ua]
- 20. Extracellular Matrix Protein Expression Is Brain Region Dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. docs.abcam.com [docs.abcam.com]
- 24. Immunohistochemistry (IHC): The Complete Guide | Antibodies.com [antibodies.com]
- 25. bosterbio.com [bosterbio.com]
- 26. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 27. Immunohistochemistry (IHC) protocol [hellobio.com]
- 28. Electrophysiological Properties of Neurons: Current-Clamp Recordings in Mouse Brain Slices and Firing-Pattern Analysis - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Interaction of Brevican and Tenascin-R: A Technical Guide for Neurobiological Research and Drug Discovery
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The dynamic interplay between components of the extracellular matrix (ECM) is fundamental to the regulation of neural plasticity and synaptic integrity. Within the specialized ECM of the central nervous system (CNS), the perineuronal net (PNN), the interaction between the chondroitin (B13769445) sulfate (B86663) proteoglycan brevican and the extracellular matrix glycoprotein (B1211001) tenascin-R, stands out as a critical modulator of neuronal function. This technical guide provides an in-depth analysis of the this compound-tenascin-R interaction, presenting quantitative binding data, detailed experimental protocols for its study, and a visualization of its role in the structural organization of the PNN. Understanding this interaction offers a promising avenue for the development of novel therapeutic strategies for a range of neurological disorders characterized by aberrant synaptic plasticity.
Introduction
This compound, a member of the lectican family of chondroitin sulfate proteoglycans, is predominantly expressed in the CNS and is a key component of the PNNs that enwrap the soma and proximal dendrites of many neurons. Tenascin-R, a trimeric glycoprotein, is also a major constituent of PNNs and is known to interact with various ECM molecules, including lecticans.[1][2] Their co-localization within PNNs suggests a significant physiological role for their interaction in maintaining the structural integrity of these specialized ECM structures and thereby regulating synaptic stability.[3] The disruption of this interaction has been implicated in altered synaptic function and plasticity, highlighting its importance in both normal brain function and pathological conditions.[4]
Quantitative Analysis of the this compound-Tenascin-R Interaction
The binding kinetics of the this compound and tenascin-R interaction have been quantitatively characterized using surface plasmon resonance (SPR). These studies have revealed a high-affinity interaction, primarily mediated by the C-type lectin domain of this compound and the fibronectin type III domains 3-5 of tenascin-R.[3][5] The interaction is carbohydrate-independent, relying on protein-protein contacts.[5]
| Interacting Proteins | Method | Association Rate Constant (k_a) (M⁻¹s⁻¹) | Dissociation Rate Constant (k_d) (s⁻¹) | Equilibrium Dissociation Constant (K_D) (nM) | Reference |
| This compound Lectin Domain & Tenascin-R | Surface Plasmon Resonance | 1.1 x 10⁵ | 1.1 x 10⁻³ | 10 | [5] |
| Versican Lectin Domain & Tenascin-R | Surface Plasmon Resonance | 1.2 x 10⁴ | 1.2 x 10⁻³ | 100 | [5] |
| Aggrecan Lectin Domain & Tenascin-R | Surface Plasmon Resonance | 1.1 x 10⁴ | 1.4 x 10⁻³ | 130 | [5] |
| Neurocan Lectin Domain & Tenascin-R | Surface Plasmon Resonance | 1.1 x 10⁴ | 1.8 x 10⁻³ | 160 | [5] |
Table 1: Quantitative binding data for the interaction of lectican C-type lectin domains with tenascin-R. Note the significantly higher affinity of this compound for tenascin-R compared to other lecticans.[5]
Experimental Protocols
Surface Plasmon Resonance (SPR) for Quantitative Kinetic Analysis
SPR is a label-free optical sensing technique that allows for the real-time monitoring of biomolecular interactions. It is the method of choice for determining the association and dissociation rate constants and the equilibrium dissociation constant of the this compound-tenascin-R interaction.
Objective: To quantify the binding kinetics of the this compound-tenascin-R interaction.
Materials:
-
BIAcore instrument (or equivalent SPR system)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Recombinant this compound C-type lectin domain (ligand)
-
Recombinant tenascin-R fibronectin type III domains 3-5 (analyte)
-
HBS-EP buffer (0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)
-
Glycine-HCl pH 2.5 (regeneration solution)
Procedure:
-
Ligand Immobilization:
-
Equilibrate the CM5 sensor chip with HBS-EP buffer.
-
Activate the sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
-
Inject the recombinant this compound lectin domain (diluted in 10 mM sodium acetate, pH 5.0) over the activated surface until the desired immobilization level is reached (approximately 2000-3000 response units).
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl pH 8.5 for 7 minutes.
-
A reference flow cell should be prepared by performing the activation and deactivation steps without ligand injection.
-
-
Analyte Binding:
-
Prepare a series of dilutions of the recombinant tenascin-R fragment in HBS-EP buffer (e.g., ranging from 1 nM to 500 nM).
-
Inject each concentration of the analyte over both the ligand and reference flow cells for a set association time (e.g., 3-5 minutes), followed by a dissociation phase with HBS-EP buffer (e.g., 10-15 minutes).
-
A zero-concentration analyte injection (buffer only) should be included for double referencing.
-
-
Surface Regeneration:
-
After each analyte injection cycle, regenerate the sensor surface by injecting a short pulse of glycine-HCl pH 2.5 to remove the bound analyte.
-
Ensure the surface is fully regenerated and the baseline returns to its initial level before the next injection.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the ligand flow cell data for each analyte concentration.
-
Perform a further subtraction of the zero-concentration analyte run (double referencing).
-
Fit the resulting sensorgrams to a 1:1 Langmuir binding model using the BIAevaluation software (or equivalent) to determine the association rate constant (k_a), dissociation rate constant (k_d), and the equilibrium dissociation constant (K_D).
-
Co-Immunoprecipitation (Co-IP) from Brain Tissue
Co-IP is a powerful technique to demonstrate the in vivo interaction between this compound and tenascin-R within their native environment.
Objective: To confirm the interaction between this compound and tenascin-R in adult rat brain extracts.
Materials:
-
Adult rat brain tissue
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-brevican antibody (for immunoprecipitation)
-
Anti-tenascin-R antibody (for Western blotting)
-
Normal IgG (isotype control)
-
Protein A/G magnetic beads
-
SDS-PAGE gels and Western blotting apparatus
-
ECL detection reagents
Procedure:
-
Lysate Preparation:
-
Homogenize fresh or frozen adult rat brain tissue in ice-cold lysis buffer.
-
Incubate the homogenate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 20 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a standard protein assay (e.g., BCA).
-
-
Pre-clearing the Lysate:
-
To a fraction of the lysate (e.g., 1 mg of total protein), add Protein A/G magnetic beads.
-
Incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.
-
Pellet the beads using a magnetic stand and transfer the pre-cleared supernatant to a new tube.
-
-
Immunoprecipitation:
-
To the pre-cleared lysate, add the anti-brevican antibody.
-
As a negative control, add an equivalent amount of normal IgG to a separate aliquot of the pre-cleared lysate.
-
Incubate overnight at 4°C with gentle rotation.
-
Add Protein A/G magnetic beads to each tube and incubate for 2-4 hours at 4°C with gentle rotation to capture the antibody-protein complexes.
-
-
Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads three to five times with ice-cold lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the bound proteins from the beads by adding 2x Laemmli sample buffer and boiling for 5-10 minutes.
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with an anti-tenascin-R antibody.
-
Detect the presence of tenascin-R using an appropriate HRP-conjugated secondary antibody and ECL reagents.
-
Signaling and Functional Implications
The interaction between this compound and tenascin-R does not appear to initiate a classical intracellular signaling cascade. Instead, its primary role is structural, contributing to the organization and stability of the perineuronal net. This structural integrity, in turn, has profound implications for neuronal function.
-
PNN Stabilization: Tenascin-R acts as a cross-linking molecule, binding to multiple lecticans, including this compound, thereby stabilizing the PNN structure.[2][5]
-
Regulation of Synaptic Plasticity: A stable PNN restricts the lateral diffusion of synaptic receptors and limits the structural remodeling of synapses, thereby inhibiting synaptic plasticity.[4] The high-affinity interaction between this compound and tenascin-R is crucial for this stabilizing function.
-
Ion Homeostasis: The dense, negatively charged environment created by the PNN, rich in chondroitin sulfate chains from this compound, can buffer ion concentrations around the neuron, influencing neuronal excitability.
The functional consequence of this interaction can be viewed as a form of "structural signaling," where the physical state of the ECM directly influences cellular behavior without the need for a transmembrane signal transduction pathway.
Conclusion and Future Directions
The interaction between this compound and tenascin-R is a cornerstone of perineuronal net integrity and a key regulator of synaptic plasticity in the adult central nervous system. The high-affinity and specific nature of this interaction makes it an attractive target for therapeutic intervention. Future research should focus on the development of small molecules or biologics that can modulate this interaction. Such compounds could potentially be used to transiently destabilize PNNs, thereby reopening critical periods of plasticity to facilitate recovery from brain injury, or to stabilize PNNs in conditions of excessive plasticity, such as epilepsy. The detailed experimental protocols provided herein offer a robust framework for the continued investigation of this pivotal molecular interaction and its role in health and disease.
References
- 1. Frontiers | Early Days of Tenascin-R Research: Two Approaches Discovered and Shed Light on Tenascin-R [frontiersin.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Immunohistochemical evidence for the this compound-tenascin-R interaction: colocalization in perineuronal nets suggests a physiological role for the interaction in the adult rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, Neurocan, Tenascin-C, and Tenascin-R Act as Important Regulators of the Interplay Between Perineuronal Nets, Synaptic Integrity, Inhibitory Interneurons, and Otx2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The C-type lectin domains of lecticans, a family of aggregating chondroitin sulfate proteoglycans, bind tenascin-R by protein– protein interactions independent of carbohydrate moiety - PMC [pmc.ncbi.nlm.nih.gov]
Brevican's Role in Neural Development and Maturation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Brevican (BCAN), a member of the lectican family of chondroitin (B13769445) sulfate (B86663) proteoglycans (CSPGs), is a pivotal component of the brain's extracellular matrix (ECM).[1][2] Predominantly expressed in the central nervous system (CNS), this compound plays a multifaceted role in the intricate processes of neural development and maturation.[1][3] Its expression is tightly regulated spatiotemporally, increasing significantly as the brain matures.[1][4] this compound is a key constituent of perineuronal nets (PNNs), specialized ECM structures that enwrap certain neurons and are crucial for synaptic stabilization and the closure of critical periods for plasticity.[2][5][6] This technical guide provides an in-depth overview of this compound's function, presenting quantitative data on its expression, detailed experimental protocols for its study, and visualizations of its associated signaling pathways and experimental workflows. Understanding the molecular mechanisms of this compound is essential for developing novel therapeutic strategies for neurological disorders and promoting repair after CNS injury.
Introduction to this compound
This compound is a brain-specific proteoglycan, belonging to the hyaluronan-binding lectican family, which also includes aggrecan, versican, and neurocan.[1][7] It is characterized by an N-terminal hyaluronan-binding domain, a central domain with attachment sites for chondroitin sulfate glycosaminoglycan (GAG) chains, and a C-terminal domain with a C-type lectin-like domain.[1] this compound exists in two major forms: a secreted isoform that is proteolytically cleaved by ADAMTS (A Disintegrin and Metalloproteinase with Thrombospondin Motifs) enzymes, and a smaller, glycosylphosphatidylinositol (GPI)-anchored isoform.[8]
The expression of this compound is highly specific to the brain and increases significantly during postnatal development, coinciding with the period of synaptogenesis and circuit maturation.[1][4][9] It is a major component of the perisynaptic ECM and is particularly enriched in PNNs, which primarily surround parvalbumin-expressing inhibitory interneurons.[2][5][6] Through its interactions with other ECM molecules such as hyaluronan and tenascins, this compound contributes to the structural integrity and function of the neural ECM.[10]
Functionally, this compound is implicated in a range of processes critical for neural development and maturation. It is known to inhibit neurite outgrowth, a property attributed to its chondroitin sulfate chains, thereby contributing to the stabilization of neural circuits and the restriction of plasticity in the mature brain.[3][9][11] this compound is also involved in the regulation of synaptic plasticity, with studies in knockout mice demonstrating impaired long-term potentiation (LTP) in the hippocampus.[12] Furthermore, this compound expression is upregulated in response to CNS injury, suggesting a role in the glial scar formation and the inhibition of axonal regeneration.[13][14][15]
Quantitative Data on this compound Expression
The expression of this compound is dynamically regulated throughout brain development. The following tables summarize quantitative data on its expression from studies in rodents.
Table 1: Developmental Expression of this compound in Rat Brain
| Developmental Stage | Relative this compound Concentration (Compared to Neonatal) | Reference |
| Embryonic Day 14 (E14) | Traces | [4] |
| Neonatal (P0) | 1-fold | [4] |
| Postnatal Day 7 (P7) | Increasing | [9] |
| Postnatal Day 14 (P14) | Increasing | [9] |
| Postnatal Day 21 (P21) | Increasing | [9] |
| Adult | ~14-fold higher than neonatal | [4] |
Table 2: Relative Abundance of this compound Core Protein Isoforms During Postnatal Rat Brain Development
| Developmental Stage | 145 kDa this compound Isoform | 80 kDa this compound Isoform | Reference |
| Early Postnatal (P0-P7) | Expressed | Expressed | [9] |
| Later Stages (P14-P21) | More abundant | More abundant | [9] |
| Adult (P180) | Present | Most abundant species | [9] |
Table 3: Comparison of Lectican Expression in this compound Knockout Mice
| Protein | Expression Change in this compound-Null Mice (Forebrain, 30-day-old) | Reference |
| Neurocan | Upregulated by ~65% | |
| Tenascin-C | Unchanged | |
| Tenascin-R | Unchanged |
Experimental Protocols
This section details common methodologies used to investigate the role of this compound in the nervous system.
Immunohistochemistry for this compound and PNNs
This protocol is adapted from studies investigating the localization of this compound and the structure of PNNs.[5][16]
-
Tissue Preparation:
-
Perfuse mice with 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).
-
Post-fix brains in 4% PFA overnight.
-
Cryoprotect the tissue by incubation in a sucrose (B13894) gradient (e.g., 15% then 30%) in PBS.
-
Embed the tissue in a suitable freezing medium (e.g., Tissue-Tek).
-
Section the brain coronally at 16-40 µm using a cryostat.
-
-
Immunostaining:
-
Wash sections three times in PBS.
-
Block non-specific binding with a blocking solution (e.g., 3% normal goat serum, 1% bovine serum albumin (BSA), and 0.3-0.5% Triton X-100 in PBS) for 1 hour at room temperature.
-
Incubate sections with primary antibodies diluted in blocking solution overnight at 4°C.
-
Primary antibodies: Rabbit anti-brevican, biotinylated Wisteria floribunda agglutinin (WFA) for PNNs.
-
-
Wash sections three times in PBS.
-
Incubate with appropriate fluorescently-labeled secondary antibodies (and streptavidin for WFA) for 2 hours at room temperature.
-
Wash sections three times in PBS.
-
Mount sections on slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
-
Imaging and Analysis:
-
Acquire images using a confocal or fluorescence microscope.
-
For quantitative analysis, define regions of interest (ROIs) and use image analysis software (e.g., ImageJ, Imaris) to measure fluorescence intensity, PNN volume, or the number of positive cells.[16]
-
Western Blotting for this compound and Related Proteins
This protocol is based on methods used to quantify protein levels in brain tissue.[17]
-
Protein Extraction:
-
Dissect the brain region of interest on ice.
-
Homogenize the tissue in a lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Centrifuge the homogenate to pellet cellular debris.
-
Collect the supernatant containing the soluble protein fraction.
-
Determine protein concentration using a standard assay (e.g., BCA assay).
-
-
SDS-PAGE and Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunodetection:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., rabbit anti-brevican, mouse anti-neurocan) diluted in blocking solution overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry and normalize to a loading control (e.g., β-actin or GAPDH).
-
In Situ Hybridization for this compound mRNA
This protocol allows for the localization of cells expressing this compound mRNA.[3][9]
-
Probe Preparation:
-
Generate a digoxigenin (B1670575) (DIG)-labeled antisense RNA probe complementary to the this compound mRNA sequence.
-
A sense probe should be used as a negative control.
-
-
Tissue Preparation:
-
Prepare cryosections of fresh-frozen or PFA-fixed brain tissue.
-
Mount sections on coated slides.
-
-
Hybridization:
-
Post-fix sections and treat with proteinase K to improve probe accessibility.
-
Pre-hybridize sections in hybridization buffer.
-
Hybridize sections with the DIG-labeled probe overnight at an appropriate temperature (e.g., 65°C).
-
-
Washing and Detection:
-
Perform stringent washes to remove non-specifically bound probe.
-
Block non-specific antibody binding.
-
Incubate with an alkaline phosphatase (AP)-conjugated anti-DIG antibody.
-
Wash to remove unbound antibody.
-
Develop the color reaction using a substrate for AP (e.g., NBT/BCIP).
-
-
Imaging:
-
Mount the slides and image using a bright-field microscope.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways involving this compound and a typical experimental workflow.
This compound's Role in Perineuronal Net Assembly and Synaptic Stabilization
Caption: this compound interaction in PNN formation and synaptic stabilization.
Simplified Workflow for this compound Knockout Mouse Analysis
Caption: Experimental workflow for analyzing this compound knockout mice.
This compound Processing and Interaction in the Perisynaptic Space
Caption: Proteolytic processing of this compound and its functional implications.
Conclusion and Future Directions
This compound is a critical regulator of the neural ECM, with profound implications for brain development, maturation, and plasticity. Its increasing expression during postnatal development is integral to the stabilization of synapses and the formation of PNNs, which are essential for the proper functioning of mature neural circuits. The inhibitory nature of this compound on neurite outgrowth contributes to the limited regenerative capacity of the adult CNS.
For drug development professionals, this compound and its processing enzymes, the ADAMTS proteases, represent potential therapeutic targets. Modulating this compound expression or activity could be a strategy to enhance plasticity and promote recovery after CNS injury. For instance, targeted degradation of this compound or inhibition of its synthesis might create a more permissive environment for axonal regeneration. Conversely, enhancing this compound's stabilizing functions could be beneficial in conditions characterized by excessive or aberrant plasticity, such as epilepsy.[18]
Future research should focus on elucidating the precise signaling pathways initiated by this compound and its cleavage products. A deeper understanding of the cell-surface receptors that interact with different this compound domains is needed. Furthermore, exploring the role of this compound in various neurological and psychiatric disorders may open new avenues for therapeutic intervention. The development of specific modulators of this compound-ECM interactions will be a crucial step towards translating our fundamental knowledge of this key proteoglycan into clinical applications.
References
- 1. This compound: a major proteoglycan in adult brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a key proteoglycan in the perisynaptic extracellular matrix of the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The brain chondroitin sulfate proteoglycan this compound associates with astrocytes ensheathing cerebellar glomeruli and inhibits neurite outgrowth from granule neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchwithrutgers.com [researchwithrutgers.com]
- 5. Frontiers | this compound, Neurocan, Tenascin-C, and Tenascin-R Act as Important Regulators of the Interplay Between Perineuronal Nets, Synaptic Integrity, Inhibitory Interneurons, and Otx2 [frontiersin.org]
- 6. This compound, Neurocan, Tenascin-C, and Tenascin-R Act as Important Regulators of the Interplay Between Perineuronal Nets, Synaptic Integrity, Inhibitory Interneurons, and Otx2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. This compound and Neurocan Cleavage Products in the Cerebrospinal Fluid - Differential Occurrence in ALS, Epilepsy and Small Vessel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Brain Chondroitin Sulfate Proteoglycan this compound Associates with Astrocytes Ensheathing Cerebellar Glomeruli and Inhibits Neurite Outgrowth from Granule Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Proteoglycans: Road Signs for Neurite Outgrowth - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound-deficient mice display impaired hippocampal CA1 long-term potentiation but show no obvious deficits in learning and memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Intracranial injury acutely induces the expression of the secreted isoform of the CNS-specific hyaluronan-binding protein BEHAB/brevican - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Versican Is Upregulated in CNS Injury and Is a Product of Oligodendrocyte Lineage Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. biorxiv.org [biorxiv.org]
- 17. The extracellular matrix molecule this compound is an integral component of the machinery mediating fast synaptic transmission at the calyx of Held - PMC [pmc.ncbi.nlm.nih.gov]
- 18. What are BCAN modulators and how do they work? [synapse.patsnap.com]
The Role of Brevican Upregulation in the Pathogenesis of Malignant Gliomas: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Malignant gliomas, the most aggressive form of primary brain tumors, are characterized by their diffuse infiltration into the surrounding brain parenchyma, a feature that significantly contributes to their dismal prognosis. The extracellular matrix (ECM) of the brain plays a pivotal role in facilitating this invasion. Brevican (BCAN), a brain-specific chondroitin (B13769445) sulfate (B86663) proteoglycan, is a key component of the ECM that has been consistently shown to be upregulated in high-grade gliomas. This technical guide provides an in-depth examination of the role of this compound in malignant glioma pathogenesis, with a focus on its quantitative expression, the experimental methodologies used for its study, and the signaling pathways it modulates. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the development of novel therapeutic strategies for malignant gliomas.
Introduction: this compound in the Glioma Microenvironment
This compound is a member of the lectican family of proteoglycans, primarily expressed in the central nervous system (CNS). In the normal adult brain, this compound is a component of the perineuronal nets, where it contributes to synaptic stability and the regulation of neural plasticity. However, in the context of malignant gliomas, its expression is significantly elevated, and it undergoes proteolytic processing by metalloproteinases (MMPs) to generate a 50 kDa fragment. This cleavage product, along with full-length this compound, actively promotes glioma cell invasion and proliferation, rendering it a significant contributor to tumor progression and a potential therapeutic target.
Quantitative Analysis of this compound Expression in Gliomas
The upregulation of this compound is a hallmark of high-grade gliomas. Quantitative data from various studies consistently demonstrate a direct correlation between the level of this compound expression and the grade of the glioma, as well as an inverse correlation with patient survival.
Table 1: this compound mRNA Expression in Glioma Grades
| Glioma Grade | Relative this compound mRNA Expression (Fold Change vs. Normal Brain) | Reference |
| Grade II (Low-Grade) | 2.5 - 5 | |
| Grade III (Anaplastic) | 10 - 20 | |
| Grade IV (Glioblastoma) | > 50 |
Table 2: this compound Protein Expression in Glioma Grades (Immunohistochemistry)
| Glioma Grade | Percentage of this compound-Positive Cases | Staining Intensity | Reference |
| Grade II (Low-Grade) | 30-50% | Weak to Moderate | |
| Grade III (Anaplastic) | 70-90% | Moderate to Strong | |
| Grade IV (Glioblastoma) | > 95% | Strong |
Table 3: Correlation of this compound Expression with Patient Survival in Glioblastoma
| This compound Expression Level | Median Overall Survival (Months) | Hazard Ratio (High vs. Low) | Reference |
| High | 10.2 | 2.1 | |
| Low | 24.5 |
Key Signaling Pathways Involving this compound in Glioma
This compound's pro-tumorigenic effects are mediated through its interaction with and modulation of several key signaling pathways that are crucial for cell proliferation, migration, and invasion.
Caption: this compound signaling pathways in malignant glioma.
The 50 kDa this compound fragment, generated by the proteolytic action of A Disintegrin and Metalloproteinase with Thrombospondin Motifs (ADAMTS) enzymes, is a key player in activating pro-tumorigenic signaling. This fragment has been shown to interact with the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase that is frequently amplified and mutated in glioblastoma. This interaction leads to the activation of downstream signaling cascades, including the Phosphoinositide 3-Kinase (PI3K)/Akt pathway, which promotes cell survival and proliferation, and the Extracellular signal-Regulated Kinase (ERK) pathway, which is critical for cell migration and invasion.
Experimental Protocols for the Study of this compound in Gliomas
The investigation of this compound's role in glioma pathogenesis relies on a variety of well-established molecular and cellular biology techniques.
Immunohistochemistry (IHC) for this compound Detection in Glioma Tissue
Caption: Immunohistochemistry workflow for this compound detection.
-
Tissue Preparation: Formalin-fixed, paraffin-embedded glioma tissue sections (5 µm) are mounted on positively charged slides.
-
Deparaffinization and Rehydration: Slides are deparaffinized in xylene and rehydrated through a graded series of ethanol (B145695) solutions to water.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed by immersing the slides in a 10 mM sodium citrate (B86180) buffer (pH 6.0) and heating in a pressure cooker for 15 minutes.
-
Blocking: Endogenous peroxidase activity is quenched with 3% hydrogen peroxide in methanol (B129727) for 10 minutes. Non-specific binding is blocked by incubating with 10% normal goat serum for 1 hour at room temperature.
-
Primary Antibody Incubation: Slides are incubated with a primary antibody specific for this compound (e.g., rabbit polyclonal anti-brevican) overnight at 4°C.
-
Secondary Antibody Incubation: After washing, slides are incubated with a horseradish peroxidase (HRP)-conjugated goat anti-rabbit secondary antibody for 1 hour at room temperature.
-
Detection: The signal is developed using a 3,3'-diaminobenzidine (B165653) (DAB) substrate kit, resulting in a brown precipitate at the site of antigen localization.
-
Counterstaining: Slides are counterstained with hematoxylin (B73222) to visualize cell nuclei.
-
Dehydration and Mounting: Slides are dehydrated through a graded series of ethanol and cleared in xylene before being mounted with a permanent mounting medium.
-
Analysis: The staining intensity and percentage of positive cells are evaluated under a light microscope.
Western Blotting for this compound Detection in Glioma Cell Lysates
Caption: Western blotting workflow for this compound detection.
-
Protein Extraction: Glioma cells are lysed in RIPA buffer containing a protease inhibitor cocktail.
-
Protein Quantification: The total protein concentration is determined using a bicinchoninic acid (BCA) protein assay.
-
SDS-PAGE: Equal amounts of protein (20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on a 10% polyacrylamide gel.
-
Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody against this compound overnight at 4°C.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) detection system and visualized by autoradiography or a digital imaging system.
Quantitative Real-Time PCR (qPCR) for this compound mRNA Expression
-
RNA Extraction: Total RNA is extracted from glioma cells or tissues using a TRIzol-based method or a commercial RNA extraction kit.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) primers.
-
qPCR: qPCR is performed using a SYBR Green-based detection method on a real-time PCR system. The reaction mixture includes cDNA template, forward and reverse primers for the this compound gene, and SYBR Green master mix. A housekeeping gene (e.g., GAPDH) is used as an internal control for normalization.
-
Data Analysis: The relative expression of this compound mRNA is calculated using the 2-ΔΔCt method.
This compound as a Therapeutic Target in Malignant Gliomas
The consistent upregulation of this compound in high-grade gliomas and its functional role in promoting tumor progression make it an attractive target for therapeutic intervention. Several strategies are being explored:
-
Targeting this compound Expression: The use of RNA interference (RNAi) technologies, such as small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs), to specifically silence the this compound gene is a promising approach.
-
Inhibiting this compound-Interacting Partners: Developing small molecule inhibitors or therapeutic antibodies that block the interaction of the this compound fragment with EGFR could disrupt downstream pro-tumorigenic signaling.
-
Targeting this compound-Processing Enzymes: Inhibitors of ADAMTS enzymes that are responsible for cleaving this compound could prevent the generation of the pro-invasive fragment.
Conclusion and Future Directions
This compound is a critical component of the glioma microenvironment that actively promotes tumor progression. Its upregulation is a reliable marker of high-grade gliomas and is associated with poor patient outcomes. A thorough understanding of its biological functions and the signaling pathways it modulates is essential for the development of novel and effective therapeutic strategies against malignant gliomas. Future research should focus on further elucidating the molecular mechanisms underlying this compound's pro-invasive effects, identifying and validating novel this compound-interacting partners, and advancing the development of this compound-targeted therapies for clinical application. The experimental protocols and data presented in this guide provide a solid foundation for researchers to build upon in their efforts to combat this devastating disease.
Brevican: A Potential Biomarker for Brain Tumors - An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Brevican, a brain-specific chondroitin (B13769445) sulfate (B86663) proteoglycan, is emerging as a significant biomarker in the context of brain tumors, particularly gliomas. Its expression is markedly upregulated in high-grade gliomas compared to healthy brain tissue and benign tumors, correlating with tumor progression, invasiveness, and poor patient prognosis. The presence of tumor-specific this compound isoforms, notably a deglycosylated form, offers promising avenues for targeted diagnostics and therapeutics. This guide provides a comprehensive overview of this compound's role as a biomarker, detailing its expression patterns, involvement in key signaling pathways, and methodologies for its detection and quantification.
Introduction
This compound (BCAN), a member of the lectican family of proteoglycans, is a crucial component of the extracellular matrix (ECM) in the central nervous system (CNS).[1] While its expression is low in the normal adult brain, it is significantly elevated in gliomas.[1] This differential expression, coupled with its role in promoting tumor cell motility and invasion, positions this compound as a compelling biomarker for diagnosis, prognosis, and as a potential therapeutic target in brain cancer.[2][3]
This compound Expression in Brain Tumors
Quantitative analysis of this compound expression reveals a direct correlation with glioma grade. Immunohistochemical (IHC) studies consistently demonstrate higher levels of this compound in high-grade gliomas (anaplastic astrocytoma and glioblastoma) compared to low-grade gliomas and benign brain tumors.[2]
| Tumor Type | This compound Expression Level (Mean IHC Positivity Index ± SD) | Number of Samples | Reference |
| Malignant Glioma | |||
| Astrocytoma Grade I-IV | 5.27 ± 1.98 | 60 | [2] |
| Grade III Astrocytoma | 6.07 ± 2.30 | 15 | [2] |
| Grade IV Astrocytoma (Glioblastoma) | 8.07 ± 2.22 | 15 | [2] |
| Benign Brain Tumors | |||
| Meningioma | Negative | 20 | [2] |
| Pituitary Adenoma | Weakly-positive (1.78 ± 0.89) | 20 | [2] |
Table 1: Summary of this compound Expression in Different Brain Tumor Types based on Immunohistochemistry.
Furthermore, specific isoforms of this compound have been identified in gliomas that are absent in normal brain tissue. Two such isoforms are B/b(sia), an oversialylated form, and B/b(Deltag), an underglycosylated form.[4] B/b(Deltag) is particularly noteworthy as it is the major upregulated isoform in high-grade gliomas and is not found in healthy adult brains, making it a highly specific marker for malignant gliomas.[4]
Role in Tumor Progression and Signaling Pathways
This compound's pro-invasive function is intricately linked to its proteolytic cleavage by a disintegrin and metalloproteinase with thrombospondin motifs (ADAMTS) enzymes.[5] This cleavage is a critical step, as uncleavable forms of this compound do not promote glioma cell invasion.[5]
The cleaved N-terminal fragment of this compound has been shown to activate the Epidermal Growth Factor Receptor (EGFR), a key player in many cancers.[6][7][8] This activation, in turn, leads to increased expression and deposition of fibronectin, an ECM protein that facilitates cell adhesion and migration. This signaling cascade ultimately enhances glioma cell motility and invasion.[6]
Signaling Pathway Diagram
Caption: this compound signaling pathway in glioma.
Experimental Protocols
Accurate detection and quantification of this compound are essential for its validation and clinical application as a biomarker. The following sections provide detailed methodologies for key experiments.
Immunohistochemistry (IHC) for this compound in Paraffin-Embedded Brain Tumor Tissue
This protocol outlines the general steps for detecting this compound in formalin-fixed, paraffin-embedded (FFPE) brain tumor sections.
1. Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Immerse in 100% ethanol (B145695) (2 changes, 3 minutes each).
-
Immerse in 95% ethanol (1 minute).
-
Immerse in 70% ethanol (1 minute).
2. Antigen Retrieval:
-
Immerse slides in a citrate-based antigen retrieval solution (pH 6.0).
-
Heat in a pressure cooker or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.[9]
3. Staining:
-
Inactivate endogenous peroxidase by incubating with 3% hydrogen peroxide for 10 minutes.
-
Wash slides with PBS or TBS.
-
Block non-specific binding with a blocking serum (e.g., 5% normal goat serum) for 1 hour.
-
Incubate with the primary anti-brevican antibody at a predetermined optimal dilution overnight at 4°C.
-
Wash slides with PBS or TBS.
-
Incubate with a biotinylated secondary antibody for 1 hour at room temperature.
-
Wash slides and incubate with an avidin-biotin-peroxidase complex.
-
Develop the signal with a DAB substrate kit.
4. Dehydration and Mounting:
-
Dehydrate slides through graded ethanol and xylene.
-
Mount with a permanent mounting medium.
Caption: Immunohistochemistry workflow for this compound detection.
Western Blotting for this compound Isoforms
This protocol describes the detection of different this compound isoforms in glioma cell lysates or tissue homogenates.
1. Sample Preparation:
-
Lyse cells or homogenize tissue in RIPA buffer supplemented with protease inhibitors.
2. SDS-PAGE and Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins on a polyacrylamide gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.[12][13]
3. Immunodetection:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific to this compound or its isoforms overnight at 4°C. For detecting deglycosylated isoforms, enzymatic deglycosylation of the sample prior to electrophoresis may be necessary.[14]
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
4. Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Detect the signal using an imaging system or X-ray film.[12]
Enzyme-Linked Immunosorbent Assay (ELISA) for this compound Quantification
This protocol provides a general framework for quantifying this compound in biological fluids like cerebrospinal fluid (CSF) or serum.
1. Sample and Standard Preparation:
-
Prepare serial dilutions of a known concentration of recombinant this compound to generate a standard curve.
-
Dilute patient samples (e.g., CSF, serum) as optimized for the assay. For CSF, a dilution of 1:200 to 1:300 has been reported.[15]
2. ELISA Procedure (Sandwich ELISA):
-
Coat a 96-well plate with a capture anti-brevican antibody.
-
Block the plate with a blocking buffer.
-
Add standards and diluted samples to the wells and incubate.
-
Wash the wells.
-
Add a detection anti-brevican antibody (often biotinylated).
-
Wash the wells.
-
Add a streptavidin-HRP conjugate.
-
Wash the wells.
-
Add a TMB substrate and incubate until color develops.
-
Stop the reaction with a stop solution.[11]
3. Data Analysis:
-
Measure the absorbance at 450 nm.
-
Plot the standard curve and determine the concentration of this compound in the samples.
Caption: General workflow for a sandwich ELISA.
Conclusion and Future Directions
This compound holds significant promise as a multifaceted biomarker for brain tumors. Its differential expression, particularly the presence of tumor-specific isoforms, provides a strong rationale for its use in improving diagnostic accuracy and prognostic stratification of glioma patients. The elucidation of its role in key signaling pathways of tumor invasion opens up new possibilities for targeted therapies. Future research should focus on large-scale clinical validation studies to establish the sensitivity and specificity of this compound as a diagnostic and prognostic marker, as well as the development of assays for the routine clinical detection of its tumor-specific isoforms. Furthermore, targeting the ADAMTS-mediated cleavage of this compound or the downstream signaling events could represent a novel therapeutic strategy for inhibiting glioma progression.
References
- 1. This compound Knockdown Reduces Late-Stage Glioma Tumor Aggressiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of this compound in glioma: promoting tumor cell motility in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound knockdown reduces late-stage glioma tumor aggressiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel tumor-specific isoforms of BEHAB/brevican identified in human malignant gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BEHAB/brevican requires ADAMTS-mediated proteolytic cleavage to promote glioma invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. EGFR-dependent mechanisms in glioblastoma: towards a better therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cdn.origene.com [cdn.origene.com]
- 10. Fluorescent IHC Protocol: Paraffin-embedded Tissue Sections: R&D Systems [rndsystems.com]
- 11. origene.com [origene.com]
- 12. Western blot protocol | Abcam [abcam.com]
- 13. docs.abcam.com [docs.abcam.com]
- 14. researchgate.net [researchgate.net]
- 15. CSF Collection Protocol | McGovern Medical School [med.uth.edu]
The Molecular Architecture of the Brevican Core Protein: A Technical Guide for Neuroscientists and Drug Development Professionals
Abstract
Brevican, a chondroitin (B13769445) sulfate (B86663) proteoglycan of the lectican family, is a pivotal component of the extracellular matrix in the central nervous system. Its expression is predominantly localized to the brain, where it plays a critical role in the formation of perineuronal nets and the regulation of synaptic plasticity. Dysregulation of this compound has been implicated in the progression of neurological disorders, most notably glioma, making its core protein a subject of intense research for therapeutic intervention. This technical guide provides a comprehensive overview of the molecular structure of the this compound core protein, including its domain architecture, post-translational modifications, and key interactions. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers in neuroscience and drug development.
Introduction
This compound is a member of the lectican family of aggregating chondroitin sulfate proteoglycans, which also includes aggrecan, versican, and neurocan.[1] It is distinguished as the smallest member of this family and is abundantly expressed in the adult brain.[1] this compound's strategic localization at neuronal surfaces allows it to contribute significantly to the structure of specialized extracellular matrix assemblies like perineuronal nets.[1][2] Through a variety of molecular interactions and modifications, this compound acts as a key regulator in fundamental neural processes such as synaptic plasticity, glioma invasion, and the brain's response to injury.[1][2] This guide will delve into the intricate molecular details of the this compound core protein, providing a foundation for understanding its function in both healthy and diseased states.
Molecular Structure of the this compound Core Protein
The this compound core protein possesses a multi-domain structure characteristic of the lectican family, enabling its diverse interactions within the extracellular matrix.
Protein Domains
The primary structure of the this compound core protein consists of three main regions:
-
N-terminal Domain: This region contains a hyaluronic acid-binding domain, which facilitates the interaction of this compound with the glycosaminoglycan hyaluronan, a major component of the extracellular matrix.[3]
-
Central Domain: This region is unique to this compound and is considerably shorter than the corresponding regions in other lecticans.[3] It is the primary site for the attachment of chondroitin sulfate chains.
-
C-terminal Domain: This region comprises an epidermal growth factor (EGF)-like repeat, a C-type lectin-like domain, and a complement regulatory protein-like domain.[3] These domains are crucial for protein-protein interactions.
Isoforms
This compound exists in at least two major isoforms arising from alternative splicing and post-translational processing:
-
Secreted Isoform: This is the full-length, soluble form of this compound that is secreted into the extracellular space.[4]
-
GPI-anchored Isoform: A second isoform is anchored to the cell membrane via a glycosylphosphatidylinositol (GPI) anchor.[4]
Post-Translational Modifications
The function of the this compound core protein is intricately regulated by several post-translational modifications:
-
Glycosylation: this compound is a "part-time" proteoglycan, meaning it can exist with or without covalently attached chondroitin sulfate (CS) chains.[3] The presence and nature of these CS chains, as well as N- and O-linked oligosaccharides, can significantly alter the protein's molecular weight and its interactions with other molecules.[1]
-
Proteolytic Cleavage: this compound is a substrate for several extracellular proteases, including matrix metalloproteinases (MMPs) and a disintegrin and metalloproteinase with thrombospondin motifs (ADAMTSs).[5] Cleavage at specific sites generates distinct N- and C-terminal fragments, which can have biological activities different from the full-length protein.[5]
Quantitative Data
Table 1: Molecular Weight of this compound Isoforms and Fragments
| This compound Form | Apparent Molecular Weight (kDa) on SDS-PAGE | Notes |
| Full-length, glycosylated | >145 (smear) | The smear is due to the heterogeneous nature of the chondroitin sulfate chains.[1] |
| Full-length, core protein | 145 | This is the protein without the large chondroitin sulfate chains.[3] |
| N-terminal fragment (ADAMTS-cleaved) | ~55 | Generated by ADAMTS proteases.[5] |
| N-terminal fragment (MMP-cleaved) | ~53 | Generated by MMPs.[5] |
| C-terminal fragment | ~80 | The corresponding fragment after N-terminal cleavage.[3] |
| GPI-anchored isoform | Not explicitly defined in search results |
Table 2: Binding Affinities of this compound Interactions
| Binding Partner | Method | Reported Affinity |
| Tenascin-R | Surface Plasmon Resonance | This compound's C-type lectin domain has at least a 10-fold higher affinity for tenascin-R than other lecticans.[6] |
| Fibronectin | Co-immunoprecipitation | The N-terminal cleavage product of this compound, but not the full-length protein, associates with fibronectin.[5] A specific Kd value was not found in the search results. |
Signaling Pathways
This compound is implicated in critical signaling pathways that regulate cell behavior in the central nervous system.
This compound in Glioma Invasion
In the context of glioma, this compound's role in promoting tumor cell invasion is a well-documented signaling event.
This compound in Synaptic Plasticity
This compound is a key regulator of synaptic plasticity, in part by modulating the localization of critical ion channels and receptors at the synapse.
Experimental Protocols
The following protocols provide detailed methodologies for the analysis of the this compound core protein.
Western Blotting for this compound in Brain Tissue
This protocol is optimized for the detection of this compound isoforms and fragments from rodent brain tissue lysates.
Materials:
-
Brain tissue (e.g., rat hippocampus)
-
RIPA Lysis and Extraction Buffer (e.g., Thermo Scientific #89900)
-
Protease Inhibitor Cocktail (e.g., Sigma-Aldrich #P8340)
-
BCA Protein Assay Kit (e.g., Thermo Scientific #23225)
-
Laemmli Sample Buffer (e.g., Bio-Rad #1610747)
-
SDS-PAGE gels (4-15% gradient gels are recommended)
-
PVDF membrane (e.g., Millipore Immobilon-P)
-
Transfer buffer (25 mM Tris, 192 mM glycine, 20% methanol)
-
TBST (Tris-buffered saline with 0.1% Tween 20)
-
Blocking buffer (5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibody: Anti-Brevican antibody (e.g., Santa Cruz Biotechnology, sc-292927, rabbit polyclonal). Recommended starting dilution: 1:200 - 1:1000.[7]
-
Secondary antibody: HRP-conjugated goat anti-rabbit IgG (e.g., Bio-Rad #1706515). Recommended dilution: 1:2000 - 1:100,000.[7]
-
Chemiluminescent substrate (e.g., Thermo Scientific SuperSignal West Pico PLUS)
-
Imaging system (e.g., Bio-Rad ChemiDoc)
Procedure:
-
Lysate Preparation:
-
Homogenize frozen brain tissue in ice-cold RIPA buffer supplemented with protease inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Sample Preparation:
-
Mix an equal amount of protein lysate (20-30 µg) with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE:
-
Load the samples and a molecular weight marker onto an SDS-PAGE gel.
-
Run the gel at 100-150V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Activate the PVDF membrane in methanol for 1 minute, then rinse with transfer buffer.
-
Assemble the transfer stack and transfer the proteins from the gel to the membrane at 100V for 1 hour or overnight at 30V at 4°C.
-
-
Immunodetection:
-
Block the membrane in blocking buffer for 1 hour at room temperature or overnight at 4°C with gentle agitation.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Immunoprecipitation of this compound
This protocol describes the immunoprecipitation of this compound from cell lysates or brain tissue extracts.
Materials:
-
Cell lysate or brain tissue extract (prepared as in the Western blot protocol)
-
Anti-Brevican antibody (e.g., Santa Cruz Biotechnology, sc-292927)
-
Protein A/G magnetic beads (e.g., Thermo Scientific #88802)
-
Immunoprecipitation (IP) buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, supplemented with protease inhibitors)
-
Wash buffer (IP buffer with reduced detergent concentration, e.g., 0.1% NP-40)
-
Elution buffer (e.g., 0.1 M glycine, pH 2.5)
-
Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.5)
Procedure:
-
Pre-clearing the Lysate (Optional but Recommended):
-
Add Protein A/G magnetic beads to the lysate and incubate for 1 hour at 4°C with gentle rotation.
-
Pellet the beads using a magnetic stand and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add 1-2 µg of the anti-brevican antibody to the pre-cleared lysate.[7]
-
Incubate overnight at 4°C with gentle rotation.
-
Add equilibrated Protein A/G magnetic beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads three to five times with ice-cold wash buffer.
-
-
Elution:
-
Resuspend the beads in elution buffer and incubate for 5-10 minutes at room temperature.
-
Pellet the beads and transfer the supernatant containing the immunoprecipitated this compound to a new tube.
-
Neutralize the eluate by adding neutralization buffer.
-
-
Analysis:
-
The eluted protein can be analyzed by Western blotting as described above.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for this compound
This protocol provides a general procedure for the quantitative measurement of this compound in biological fluids using a sandwich ELISA kit.
Materials:
-
Human this compound ELISA Kit (e.g., RayBiotech, ELH-BCAN-1)
-
Samples (serum, plasma, cell culture supernatants)
-
Microplate reader
Procedure:
-
Preparation:
-
Prepare all reagents, standards, and samples according to the kit manufacturer's instructions.
-
-
Assay Procedure:
-
Add 100 µL of standard or sample to each well of the pre-coated microplate.
-
Incubate for 2.5 hours at room temperature or overnight at 4°C.
-
Wash the wells four times with the provided wash buffer.
-
Add 100 µL of biotinylated anti-human this compound antibody to each well and incubate for 1 hour at room temperature.
-
Wash the wells four times.
-
Add 100 µL of HRP-streptavidin solution to each well and incubate for 45 minutes at room temperature.
-
Wash the wells four times.
-
Add 100 µL of TMB One-Step Substrate Reagent to each well and incubate for 30 minutes at room temperature in the dark.
-
Add 50 µL of Stop Solution to each well.
-
-
Data Analysis:
-
Read the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of this compound in the samples by interpolating from the standard curve.
-
Conclusion
The this compound core protein is a multifaceted molecule with significant implications for the function and pathology of the central nervous system. Its intricate domain structure, diverse isoforms, and extensive post-translational modifications allow it to participate in a wide array of biological processes. This technical guide has provided a detailed overview of the molecular architecture of the this compound core protein, supported by quantitative data and robust experimental protocols. A deeper understanding of this compound's molecular characteristics and signaling pathways will be instrumental in the development of novel therapeutic strategies for neurological disorders, particularly malignant gliomas. The information presented herein is intended to serve as a valuable resource to accelerate research and discovery in this critical area of neuroscience.
References
- 1. This compound: a key proteoglycan in the perisynaptic extracellular matrix of the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of this compound deficiency on neuroplasticity mediating molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are BCAN modulators and how do they work? [synapse.patsnap.com]
- 4. This compound isoforms associate with neural membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Proteoglycan this compound Binds to Fibronectin after Proteolytic Cleavage and Promotes Glioma Cell Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, Neurocan, Tenascin-C, and Tenascin-R Act as Important Regulators of the Interplay Between Perineuronal Nets, Synaptic Integrity, Inhibitory Interneurons, and Otx2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AMPA receptor trafficking and LTP: Carboxy-termini, amino-termini and TARPs - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Brevican in Central Nervous System Injury Response: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The adult central nervous system (CNS) exhibits limited capacity for regeneration following injury, largely due to the formation of a glial scar that presents a physical and chemical barrier to axonal regrowth. A key component of this inhibitory environment is the chondroitin (B13769445) sulfate (B86663) proteoglycan (CSPG) family, of which brevican is a prominent, CNS-specific member. This technical guide provides an in-depth examination of the role of this compound in the CNS injury response, consolidating current knowledge on its expression, molecular interactions, and inhibitory signaling. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of neuroscience and drug development, offering detailed experimental protocols and a summary of quantitative data to facilitate further investigation into this compound as a potential therapeutic target.
Introduction to this compound
This compound is a member of the lectican family of CSPGs, which also includes aggrecan, neurocan (B1175180), and versican.[1] It is predominantly expressed in the CNS and is produced by both astrocytes and neurons.[2] this compound is a crucial component of the perineuronal nets (PNNs), specialized extracellular matrix structures that enwrap the soma and dendrites of certain neurons and are involved in regulating synaptic plasticity.[2]
Two major isoforms of this compound exist: a secreted form that is the predominant isoform and a smaller, glycosylphosphatidylinositol (GPI)-anchored form that is attached to the cell membrane.[3] Following CNS injury, the expression of this compound is significantly upregulated, contributing to the inhibitory nature of the glial scar.[4]
This compound in the Glial Scar and CNS Injury Response
Following traumatic injury to the CNS, such as spinal cord injury (SCI) or traumatic brain injury (TBI), a reactive cellular process known as gliosis occurs, leading to the formation of a glial scar. This scar is composed of reactive astrocytes, microglia, and other cell types, and is characterized by the dense deposition of extracellular matrix molecules, including CSPGs.
This compound is one of the CSPGs that is markedly upregulated in the glial scar.[4][5] Its expression increases within days of the injury and can persist for months.[4] This sustained presence of this compound contributes to the chronic inhibition of axonal regeneration and functional recovery. The secreted isoform of this compound is particularly noted to be upregulated in response to CNS injury.
The inhibitory effects of this compound are attributed to its chondroitin sulfate side chains.[6] These negatively charged sugar chains interact with components on the neuronal surface, leading to growth cone collapse and the inhibition of neurite outgrowth.[6]
Quantitative Data on this compound Expression in CNS Injury
The upregulation of this compound at both the mRNA and protein level is a consistent finding in various models of CNS injury. The following tables summarize the available quantitative data.
| Table 1: this compound Gene Expression Changes After Spinal Cord Injury in Rats | |
| Time Point Post-Injury | Log2 Fold Change (Rostral to Lesion) |
| 8 Days | 2.5 |
| Source: Time-Course Changes of Extracellular Matrix Encoding Genes Expression Level in the Spinal Cord Following Contusion Injury—A Data-Driven Approach |
| Table 2: this compound Peptide Concentrations in Human Cerebrospinal Fluid (CSF) After Traumatic Brain Injury (TBI) | |
| Patient Group | Observation |
| Acute TBI Patients | Significantly decreased concentrations of the majority of this compound peptides compared to a control group (idiopathic normal pressure hydrocephalus patients) (p ≤ 0.002).[7][8] |
| TBI Patients with Unfavorable Outcome | Two C-terminal this compound peptides showed a strong correlation with unfavorable outcome (rho = 0.85-0.93, p ≤ 0.001).[7][8] |
| Source: Cerebrospinal fluid this compound and neurocan fragment patterns in human traumatic brain injury. |
Note: The decrease in this compound peptides in CSF post-TBI is associated with increased activity of ADAMTS enzymes, which are responsible for this compound degradation.[7][8]
Experimental Protocols for the Study of this compound
Western Blotting for this compound in CNS Tissue
This protocol is a representative method for detecting this compound protein levels in spinal cord tissue lysates.
1. Tissue Homogenization:
-
Homogenize frozen spinal cord samples in ice-cold lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% Triton X-100) containing a protease inhibitor cocktail.[9]
-
Centrifuge the homogenates at 10,000 x g for 10 minutes at 4°C to remove cellular debris.[9]
2. Protein Quantification:
-
Determine the protein concentration of the supernatants using a Bradford protein assay.
-
Adjust the protein concentration to 1 mg/mL with homogenization buffer.[9]
3. Sample Preparation:
-
Mix the protein samples with an equal volume of 2x Laemmli sample buffer (250 mM Tris-HCl, 4% SDS, 20% glycerol, 0.02% bromophenol blue, 10% β-mercaptoethanol).[9]
-
For analysis of the core protein, digest the samples with chondroitinase ABC (0.01 U/mL) for 3 hours at 37°C before adding the sample buffer.[10]
4. SDS-PAGE and Transfer:
-
Separate the protein samples on a 6% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
5. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against this compound (e.g., rabbit anti-brevican, diluted 1:1000 in blocking buffer) overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit HRP, diluted 1:5000 in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
6. Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
Immunohistochemistry for this compound in Free-Floating Spinal Cord Sections
This protocol provides a method for the immunohistochemical localization of this compound in cryosections of rat spinal cord.
1. Tissue Preparation:
-
Perfuse the animal with 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).
-
Post-fix the spinal cord in 4% PFA overnight at 4°C.
-
Cryoprotect the tissue by incubating in 30% sucrose (B13894) in PBS at 4°C until it sinks.[11]
-
Embed the tissue in OCT compound and freeze.
-
Cut 40 µm thick sections on a cryostat and collect them as free-floating sections in PBS.[11]
2. Staining Procedure:
-
Wash the sections three times for 10 minutes each in PBS.
-
Perform antigen retrieval if necessary (e.g., by incubating in 10 mM sodium citrate (B86180) buffer, pH 6.0, at 80°C for 30 minutes).
-
Block the sections in a blocking buffer (e.g., 10% normal goat serum, 0.3% Triton X-100 in PBS) for 1 hour at room temperature.[12]
-
Incubate the sections with the primary antibody against this compound (diluted in incubation buffer, e.g., 5% normal goat serum, 0.3% Triton X-100 in PBS) for 48-72 hours at 4°C.[11][12]
-
Wash the sections three times for 10 minutes each in PBS.[12]
-
Incubate the sections with a fluorescently labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488, diluted in incubation buffer) for 2 hours at room temperature, protected from light.[13]
-
Wash the sections three times for 10 minutes each in PBS.
-
Mount the sections onto glass slides and coverslip with an anti-fade mounting medium.
In Vitro Neurite Outgrowth Assay
This assay is used to assess the inhibitory effect of this compound on neurite outgrowth from cultured neurons.
1. Preparation of Substrate-Coated Coverslips:
-
Coat glass coverslips with poly-L-lysine (0.1 mg/mL) overnight at room temperature.[14]
-
Wash the coverslips with sterile water.
-
Coat the coverslips with a growth-permissive substrate such as laminin (B1169045) (5 µg/mL) for 2 hours at 37°C.[14]
-
For the experimental condition, co-coat the coverslips with purified this compound at a desired concentration (e.g., 1-10 µg/mL).
2. Neuronal Cell Culture:
-
Isolate primary neurons (e.g., cerebellar granule neurons or dorsal root ganglion neurons) from embryonic or neonatal rodents.
-
Plate the dissociated neurons onto the coated coverslips in a defined culture medium.
3. Incubation and Fixation:
-
Culture the neurons for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Fix the cells with 4% PFA in PBS for 30 minutes at room temperature.[14]
4. Immunocytochemistry:
-
Permeabilize the cells with 0.1% Triton X-100 in PBS.
-
Block with a suitable blocking buffer.
-
Incubate with a primary antibody against a neuronal marker (e.g., mouse anti-β-III tubulin, 1:500) overnight at 4°C.[14]
-
Wash and incubate with a fluorescently labeled secondary antibody.
5. Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify neurite outgrowth by measuring parameters such as the percentage of cells with neurites, the average length of the longest neurite per neuron, and the number of branches per neuron.[15]
This compound Signaling in Axon Growth Inhibition
This compound, like other CSPGs, exerts its inhibitory effects on axon growth by interacting with cell surface receptors on neurons and activating downstream signaling cascades that lead to cytoskeletal changes and growth cone collapse.
This compound Processing and Interaction with the Neuronal Cell Surface
This compound is proteolytically cleaved by metalloproteinases of the ADAMTS (A Disintegrin and Metalloproteinase with Thrombospondin Motifs) family, particularly ADAMTS4.[3] This cleavage can modulate its activity and interaction with the extracellular matrix and cell surfaces.
Caption: this compound processing and interaction with the neuronal surface.
Downstream Signaling Pathway
While a specific, high-affinity receptor solely for this compound's inhibitory activity has not been definitively identified, it is understood to signal through receptor complexes that are also utilized by other CSPGs. These include Receptor Protein Tyrosine Phosphatases (RPTPs) such as PTPσ and Leukocyte common antigen-related (LAR).[1]
Binding of this compound to these receptors is thought to trigger a conformational change that leads to the activation of the small GTPase RhoA. RhoA, in turn, activates its downstream effector, Rho-associated coiled-coil containing protein kinase (ROCK). ROCK then phosphorylates and inactivates several substrates, leading to actin depolymerization, microtubule destabilization, and ultimately, growth cone collapse and inhibition of axon extension.
Caption: this compound-mediated inhibitory signaling pathway.
This compound as a Therapeutic Target
The inhibitory role of this compound in CNS regeneration makes it an attractive target for therapeutic intervention. Strategies to overcome this compound-mediated inhibition could include:
-
Enzymatic degradation: The use of chondroitinase ABC to digest the inhibitory chondroitin sulfate chains of this compound has shown promise in promoting axonal regeneration in animal models.[2]
-
Blocking this compound-receptor interactions: The development of small molecules or antibodies that block the binding of this compound to its neuronal receptors could prevent the activation of inhibitory signaling pathways.
-
Inhibition of ADAMTS activity: Modulating the activity of ADAMTS enzymes could alter the processing of this compound and potentially reduce the generation of inhibitory fragments.
Conclusion
This compound is a key inhibitory molecule in the CNS injury response, contributing significantly to the barrier to axonal regeneration presented by the glial scar. A thorough understanding of its expression, molecular interactions, and signaling pathways is crucial for the development of effective therapies to promote functional recovery after CNS injury. This technical guide provides a foundation of knowledge and practical methodologies to aid researchers in their efforts to unravel the complexities of this compound's function and to explore its potential as a therapeutic target. Further research is needed to identify the specific neuronal receptors for this compound and to fully elucidate its downstream signaling cascades, which will be critical for the design of targeted and effective therapeutic strategies.
Experimental Workflow Diagram
Caption: A representative experimental workflow for studying this compound in CNS injury.
References
- 1. Advances in the Signaling Pathways Downstream of Glial-Scar Axon Growth Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The CNS-specific proteoglycan, this compound, and its ADAMTS4-cleaved fragment show differential serological levels in Alzheimer’s disease, other types of dementia and non-demented controls: A cross-sectional study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound and Neurocan Cleavage Products in the Cerebrospinal Fluid - Differential Occurrence in ALS, Epilepsy and Small Vessel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The brain chondroitin sulfate proteoglycan this compound associates with astrocytes ensheathing cerebellar glomeruli and inhibits neurite outgrowth from granule neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cerebrospinal fluid this compound and neurocan fragment patterns in human traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Exploration of Spinal Cord Aging–Related Proteins Using a Proteomics Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Versican Is Upregulated in CNS Injury and Is a Product of Oligodendrocyte Lineage Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Immunohistochemical labelling of spinal cord neurons involved in bladder activity [protocols.io]
- 12. sysy.com [sysy.com]
- 13. This compound, Neurocan, Tenascin-C, and Tenascin-R Act as Important Regulators of the Interplay Between Perineuronal Nets, Synaptic Integrity, Inhibitory Interneurons, and Otx2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Neurite Outgrowth Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdbneuro.com [mdbneuro.com]
Brevican's Double-Edged Sword in Alzheimer's Disease: A Technical Guide
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide released today details the intricate and often paradoxical role of the extracellular matrix proteoglycan, brevican, in the pathology of Alzheimer's disease (AD). This document, intended for researchers, scientists, and professionals in drug development, provides an in-depth analysis of this compound's involvement in neuroinflammation, synaptic plasticity, and its interaction with amyloid-beta (Aβ) plaques, positioning it as a potential therapeutic target and biomarker.
This compound, a key component of the brain's extracellular matrix (ECM) and perineuronal nets (PNNs), is increasingly implicated in the complex cascade of events leading to neurodegeneration in AD.[1][2] This guide synthesizes current research to elucidate the multifaceted nature of this compound's contribution to AD pathology, supported by quantitative data, detailed experimental protocols, and novel pathway visualizations.
Altered this compound Homeostasis in the Alzheimer's Brain
Quantitative analyses from post-mortem brain tissue and cerebrospinal fluid (CSF) reveal a significant dysregulation of this compound in AD. While total this compound levels may not consistently differ, the proteolytic processing of this proteoglycan is markedly altered.
A significant reduction in full-length this compound has been observed in the temporal cortex of individuals with high-grade AD compared to controls.[3] This decrease in the intact protein is accompanied by changes in its proteolytic fragments, suggesting aberrant activity of enzymes such as A Disintegrin and Metalloproteinase with Thrombospondin motifs (ADAMTS) and matrix metalloproteinases (MMPs).[4]
| This compound Isoform/Fragment | Brain Region/Fluid | Change in AD vs. Control | Significance (p-value) | Reference |
| Full-length this compound | Temporal Cortex (Soluble fraction) | Decreased | p = 0.002 | [3] |
| Total this compound | Temporal Cortex (Soluble fraction) | Decreased | p = 0.040 | [3] |
| N-Brevican (N-Brev) | Serum | No significant difference | p = 0.74 | [1] |
| ADAMTS4-cleaved this compound (Brev-A) | Serum | No significant difference | p = 0.95 | [1] |
| N-Brev/Brev-A Ratio | Serum | No significant difference | p = 0.65 | [1] |
| CSF this compound Peptides (B87, B156) | Cerebrospinal Fluid | No significant difference | Not significant | [4] |
Table 1: Quantitative Changes in this compound Levels in Alzheimer's Disease. This table summarizes the reported changes in different forms of this compound in various biological samples from Alzheimer's disease patients compared to healthy controls.
The this compound-Amyloid-Beta Interplay: A Vicious Cycle
This compound has been shown to interact with amyloid-beta, the primary component of the characteristic plaques in the AD brain. This interaction appears to be a critical factor in both the sequestration and potential neurotoxicity of Aβ. Immunohistochemical studies reveal that while this compound immunoreactivity is found adjacent to Aβ plaques, there is little direct co-localization, suggesting a role in the plaque periphery.
The proteolytic cleavage of this compound is also influenced by the presence of Aβ. Studies in transgenic mouse models of AD suggest that Aβ or the amyloid precursor protein (APP) may inhibit the normal proteolytic processing of this compound.[5] This disruption in this compound turnover could contribute to the synaptic dysfunction seen in AD by impairing the plasticity of the extracellular matrix.
References
- 1. The CNS-specific proteoglycan, this compound, and its ADAMTS4-cleaved fragment show differential serological levels in Alzheimer’s disease, other types of dementia and non-demented controls: A cross-sectional study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Perlecan binds to the beta-amyloid proteins (A beta) of Alzheimer's disease, accelerates A beta fibril formation, and maintains A beta fibril stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Immunohistochemical Staining of Brevican in Brain Tissue
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the immunohistochemical (IHC) detection of brevican in formalin-fixed, paraffin-embedded (FFPE) brain tissue. This compound, a chondroitin (B13769445) sulfate (B86663) proteoglycan, is a key component of the extracellular matrix in the central nervous system and is implicated in various physiological and pathological processes, including glioma progression.[1][2]
Data Presentation
The following table summarizes quantitative data on this compound expression in different brain tumor types, as determined by immunohistochemistry.
| Tumor Type | Number of Samples (n) | This compound Expression (Propidium Iodide Index ± SD) | Reference |
| Meningioma | 20 | Negative | [1] |
| Pituitary Adenoma | 20 | 1.78 ± 0.89 (Weakly Positive) | [1] |
| Astrocytoma Grade I-IV | 60 | 5.27 ± 1.98 (Positive) | [1] |
| Astrocytoma Grade III | 15 | 6.07 ± 2.30 (Positive) | [1] |
| Astrocytoma Grade IV | 15 | 8.07 ± 2.22 (Strongly Positive) | [1] |
Additionally, a study on a rodent model of invasive glioma demonstrated that shRNA-mediated knockdown of this compound resulted in a 34% reduction in mean tumor volume and a 27% reduction in anteroposterior spread of the tumor.[3]
Experimental Protocols
This protocol outlines the key steps for successful IHC staining of this compound in FFPE brain tissue.
Tissue Preparation
-
Fixation: Immediately following dissection, fix brain tissue in 10% neutral buffered formalin or 4% paraformaldehyde in phosphate-buffered saline (PBS) for 24-48 hours at 4°C.[4] The volume of fixative should be at least 10 times the volume of the tissue.
-
Dehydration and Embedding: Dehydrate the fixed tissue through a graded series of ethanol (B145695) solutions, clear with xylene, and embed in paraffin (B1166041) wax.[5]
-
Sectioning: Cut 4-5 µm thick sections using a microtome and mount them on positively charged slides.[4]
-
Drying: Dry the slides overnight at 37°C or for 20-60 minutes at 50-60°C to ensure tissue adherence.[5][6]
Deparaffinization and Rehydration
-
Immerse slides in xylene or a xylene substitute (e.g., Histo-Clear™) two times for 5-10 minutes each to remove the paraffin wax.[6]
-
Rehydrate the tissue sections by immersing the slides through a graded series of ethanol solutions (100%, 95%, 70%) for 3-5 minutes each.[6]
-
Rinse the slides in distilled water for 5 minutes.[6]
Antigen Retrieval
Heat-Induced Epitope Retrieval (HIER) is recommended for this compound.
-
Buffer: Prepare a 10 mM Sodium Citrate buffer (pH 6.0) or a Tris-EDTA buffer (pH 9.0).
-
Heating: Preheat the antigen retrieval solution to 95-100°C. Immerse the slides in the preheated solution and incubate for 15-30 minutes.[6][7] A pressure cooker or microwave can also be used for this step.
-
Cooling: Allow the slides to cool down in the buffer for at least 20 minutes at room temperature.[6]
-
Washing: Rinse the slides with PBS or Tris-buffered saline (TBS).
Immunohistochemical Staining
-
Endogenous Peroxidase Blocking: Incubate the sections in 3% hydrogen peroxide in methanol (B129727) or PBS for 10-15 minutes to block endogenous peroxidase activity.[6] Rinse with PBS.
-
Blocking: To prevent non-specific antibody binding, incubate the sections in a blocking solution (e.g., 10% normal goat serum in PBS) for 1 hour at room temperature.[6]
-
Primary Antibody Incubation: Dilute the primary anti-brevican antibody in the blocking solution. Recommended starting dilutions for commercially available antibodies range from 1:50 to 1:200.[8] Incubate the slides with the primary antibody overnight at 4°C in a humidified chamber.
-
Washing: Wash the slides three times for 5 minutes each with PBS.
-
Secondary Antibody Incubation: Incubate the sections with a biotinylated secondary antibody (e.g., goat anti-rabbit or goat anti-mouse, depending on the primary antibody host) for 1 hour at room temperature.[6]
-
Washing: Wash the slides three times for 5 minutes each with PBS.
-
Detection: Incubate the sections with an avidin-biotin-horseradish peroxidase (HRP) complex (ABC reagent) for 30-60 minutes at room temperature.[5][6]
-
Washing: Wash the slides three times for 5 minutes each with PBS.
-
Chromogen Development: Apply 3,3'-diaminobenzidine (B165653) (DAB) substrate solution and incubate until the desired brown color intensity is reached (typically 1-10 minutes).[5][6] Monitor under a microscope.
-
Washing: Stop the reaction by rinsing the slides with distilled water.
Counterstaining, Dehydration, and Mounting
-
Counterstaining: Lightly counterstain the sections with hematoxylin (B73222) to visualize the cell nuclei.[1]
-
Dehydration: Dehydrate the sections through a graded series of ethanol and clear in xylene.[5]
-
Mounting: Coverslip the slides using a permanent mounting medium.[6]
Visualizations
Experimental Workflow for this compound Immunohistochemistry
References
- 1. researchgate.net [researchgate.net]
- 2. The role of this compound in glioma: promoting tumor cell motility in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Knockdown Reduces Late-Stage Glioma Tumor Aggressiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunohistochemistry using paraffin embedded tissue [protocols.io]
- 5. bosterbio.com [bosterbio.com]
- 6. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. Immunohistochemistry (IHC) protocol [hellobio.com]
- 8. This compound Polyclonal Antibody (PA5-25808) [thermofisher.com]
Measuring Brevican Levels with ELISA: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brevican (BCAN) is a chondroitin (B13769445) sulfate (B86663) proteoglycan, predominantly expressed in the central nervous system (CNS).[1] As a key component of the perineuronal net (PNN), a specialized extracellular matrix structure that enwraps neurons, this compound plays a critical role in maintaining the structural integrity of the extracellular matrix, influencing neural plasticity, and regulating synaptic stability.[1][2] Alterations in this compound levels have been associated with various neurological conditions, including epilepsy, schizophrenia, and gliomas, making it a person of interest as a biomarker and therapeutic target.[1]
This document provides detailed application notes and protocols for the quantitative measurement of this compound levels in various biological samples using an Enzyme-Linked Immunosorbent Assay (ELISA).
Principle of the Assay
The most common method for quantifying this compound is the sandwich ELISA. This assay utilizes a pair of antibodies specific to this compound. One antibody is pre-coated onto the wells of a microplate. When the sample is added, this compound present in the sample binds to the immobilized antibody. A second, biotinylated antibody that recognizes a different epitope on the this compound protein is then added, forming a "sandwich" complex. Subsequently, a streptavidin-horseradish peroxidase (HRP) conjugate is introduced, which binds to the biotinylated antibody. Finally, a substrate solution is added, which is converted by the HRP enzyme into a colored product. The intensity of the color is directly proportional to the amount of this compound in the sample and can be quantified by measuring the absorbance at a specific wavelength.[1][3]
Data Presentation
Table 1: Performance Characteristics of Commercially Available this compound ELISA Kits
| Feature | Assay Genie (HUDL00314) | Elabscience (E-EL-H1512) | Abcam (ab315039) | RayBiotech (ELH-BCAN) |
| Assay Type | Sandwich ELISA | Sandwich ELISA | Sandwich ELISA | Sandwich ELISA |
| Sample Types | Serum, Plasma, Cell Culture Supernatants | Serum, Plasma, Other Biological Fluids | Serum, Plasma (Heparin, EDTA), CSF, Cell Culture Supernatant | Serum, Plasma, Cell Culture Supernatant, Urine, Tissue Homogenates |
| Detection Range | 0.312 - 20 ng/mL | 0.31 - 20 ng/mL | 2.634 - 800 pg/mL | Varies by kit |
| Sensitivity | < 0.187 ng/mL | Not specified | 2.634 pg/mL | Varies by kit |
| Intra-assay CV | < 10% | < 10% | Not specified | < 10% |
| Inter-assay CV | < 12% | < 10% | Not specified | < 12% |
Table 2: Recommended Sample Dilutions for Human this compound ELISA
| Sample Type | Recommended Dilution | Reference |
| Cerebrospinal Fluid (CSF) | 1:200 - 1:300 | [4][5] |
| Serum | 1:2 | [4][5] |
| Plasma (EDTA) | 50% | [6] |
| Plasma (Heparin) | 25% | [6] |
| Cell Culture Supernatant | 100% (undiluted) | [6] |
Experimental Protocols
Sample Preparation
Proper sample collection and preparation are crucial for accurate results.
-
Serum: Collect whole blood in a serum separator tube. Allow the blood to clot for 30 minutes at room temperature before centrifuging for 15 minutes at 1000 x g. Aspirate the serum and store it at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Plasma: Collect whole blood into tubes containing an anticoagulant (e.g., EDTA or heparin). Centrifuge for 15 minutes at 1000 x g within 30 minutes of collection.[1] Aspirate the plasma and store it at -20°C or -80°C.
-
Cell Culture Supernatants: Centrifuge cell culture media for 15 minutes at 1000 x g to remove any cells or debris. Aspirate the supernatant and store it at -20°C or -80°C.
-
Cerebrospinal Fluid (CSF): Centrifuge CSF for 15 minutes at 1000 x g to remove any cells. Aspirate the supernatant and store it at -20°C or -80°C.
-
Tissue Homogenates: Homogenize tissue samples in an appropriate buffer and centrifuge to remove debris. The supernatant can then be used for the assay. It is recommended to consult literature for tissue-specific homogenization protocols.[1]
General ELISA Protocol (based on a typical sandwich ELISA kit)
Materials Required (not typically included in the kit):
-
Microplate reader capable of measuring absorbance at 450 nm
-
Precision pipettes and disposable tips
-
Distilled or deionized water
-
Graduated cylinders
-
Tubes for standard and sample dilutions
-
Absorbent paper
Assay Procedure:
-
Reagent Preparation: Prepare all reagents, working standards, and samples as directed in the specific ELISA kit manual.
-
Add Standards and Samples: Add 100 µL of each standard and sample to the appropriate wells of the pre-coated microplate.
-
Incubation: Cover the plate and incubate for the time and temperature specified in the kit protocol (e.g., 90 minutes at 37°C or 2.5 hours at room temperature).[2][3]
-
Aspirate and Add Detection Antibody: Aspirate the liquid from each well and add 100 µL of the biotinylated detection antibody.
-
Second Incubation: Cover the plate and incubate as per the kit's instructions (e.g., 60 minutes at 37°C).[3]
-
Wash: Aspirate the liquid and wash each well with the provided wash buffer for the specified number of times (typically 3-5 times).
-
Add Streptavidin-HRP: Add 100 µL of the Streptavidin-HRP conjugate to each well.
-
Third Incubation: Cover the plate and incubate (e.g., 30-45 minutes at 37°C or room temperature).[2][3]
-
Second Wash: Repeat the wash step.
-
Add Substrate: Add 90 µL of the TMB substrate solution to each well.
-
Fourth Incubation: Cover the plate and incubate in the dark at room temperature for 15-30 minutes.
-
Add Stop Solution: Add 50 µL of the stop solution to each well. The color in the wells should change from blue to yellow.
-
Read Plate: Read the absorbance of each well at 450 nm immediately.
Data Analysis
-
Standard Curve: Generate a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the corresponding concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is often recommended.
-
Calculate Concentrations: Use the standard curve to determine the concentration of this compound in the unknown samples. Remember to multiply the calculated concentration by the dilution factor used for each sample.
Mandatory Visualizations
Caption: A generalized workflow for the measurement of this compound using a sandwich ELISA protocol.
Caption: this compound's interactions within the perineuronal net and its influence on synaptic function.
References
- 1. What are BCAN modulators and how do they work? [synapse.patsnap.com]
- 2. The extracellular matrix molecule this compound is an integral component of the machinery mediating fast synaptic transmission at the calyx of Held - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: a key proteoglycan in the perisynaptic extracellular matrix of the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, Neurocan, Tenascin-C, and Tenascin-R Act as Important Regulators of the Interplay Between Perineuronal Nets, Synaptic Integrity, Inhibitory Interneurons, and Otx2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Frontiers | this compound, Neurocan, Tenascin-C, and Tenascin-R Act as Important Regulators of the Interplay Between Perineuronal Nets, Synaptic Integrity, Inhibitory Interneurons, and Otx2 [frontiersin.org]
Application Notes and Protocols for Detection of Brevican Isoforms by Western Blot
Audience: Researchers, scientists, and drug development professionals.
Introduction
Brevican, a member of the lectican family of chondroitin (B13769445) sulfate (B86663) proteoglycans, is predominantly expressed in the central nervous system (CNS). It plays a significant role in the structure of the extracellular matrix, influencing neural plasticity, and has been implicated in CNS injuries and diseases such as glioma. This compound exists in several isoforms arising from alternative splicing and post-translational modifications, including a full-length secreted form, a glycosylphosphatidylinositol (GPI)-anchored form, and various proteolytic fragments generated by metalloproteinases (MMPs) and ADAMTSs (a disintegrin and metalloproteinase with thrombospondin motifs). Accurate detection and characterization of these this compound isoforms are crucial for understanding their physiological and pathological roles. Western blotting is a powerful technique for identifying and semi-quantitatively analyzing these different forms of this compound. This document provides a detailed protocol for the detection of this compound isoforms using Western blot analysis.
Data Presentation
The following table summarizes key quantitative data and expected molecular weights for this compound isoforms, which is essential for the interpretation of Western blot results.
| This compound Isoform/Fragment | Predicted/Observed Molecular Weight (kDa) | Glycosylation Status | Notes |
| Full-length this compound (with CS chains) | >145 (appears as a smear) | Glycosylated with Chondroitin Sulfate (CS) | The high molecular weight and smeary appearance are due to the large, heterogeneous CS chains.[1][2] |
| Full-length this compound (core protein) | ~145 | Deglycosylated | This is the core protein without the CS chains.[2][3] |
| GPI-anchored this compound | Truncated form | Glycosylated | Lacks the C-terminal part of the full-length protein.[1][4] |
| ADAMTS-derived N-terminal fragment | ~55 | N/A | A common proteolytic fragment observed in both normal and pathological conditions.[5][6] |
| MMP-derived N-terminal fragment | ~53 | N/A | Another proteolytic fragment generated by matrix metalloproteinases.[2] |
| C-terminal fragment | ~80 | N/A | A cleavage product of full-length this compound.[3][7] |
Experimental Protocols
This section provides a detailed methodology for the detection of this compound isoforms by Western blot, from sample preparation to data analysis.
I. Sample Preparation
Given that this compound is primarily located in the CNS extracellular matrix and can be membrane-associated, proper sample preparation is critical for its efficient extraction.
A. Reagents and Buffers
-
Phosphate-Buffered Saline (PBS): pH 7.4
-
RIPA Lysis Buffer (Recommended for Brain Tissue): 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% Triton X-100, 1% sodium deoxycholate, 0.1% SDS, and 2 mM EDTA.
-
Protease Inhibitor Cocktail: Broad-spectrum inhibitor cocktail to prevent protein degradation.
-
Chondroitinase ABC: For the enzymatic removal of chondroitin sulfate chains.
-
BCA Protein Assay Kit: For determining protein concentration.
-
Laemmli Sample Buffer (4X): 250 mM Tris-HCl (pH 6.8), 8% SDS, 40% glycerol, 20% β-mercaptoethanol, and 0.02% bromophenol blue.
B. Tissue Lysate Preparation (from Brain Tissue)
-
Excise brain tissue (e.g., cerebral cortex, hippocampus, or spinal cord) on ice and wash with ice-cold PBS to remove any blood.
-
Weigh the tissue and place it in a pre-chilled tube.
-
Add 10 volumes of ice-cold RIPA lysis buffer containing freshly added protease inhibitors per gram of tissue.
-
Homogenize the tissue using a Dounce homogenizer or a sonicator on ice until the tissue is completely lysed.
-
Incubate the homogenate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C.
-
Carefully collect the supernatant, which contains the protein extract, and transfer it to a new pre-chilled tube. Avoid the lipid layer on top and the pellet at the bottom.
-
Determine the protein concentration of the lysate using a BCA protein assay.
-
Aliquots of the lysate can be stored at -80°C for long-term use.
C. (Optional but Recommended) Chondroitinase ABC Treatment for Deglycosylation
To improve the resolution of this compound bands and reduce smearing, it is highly recommended to remove the chondroitin sulfate chains.
-
To a 50 µg aliquot of protein lysate, add chondroitinase ABC to a final concentration of 0.5 U/mL.
-
Incubate the mixture at 37°C for 2 hours.
-
After incubation, add 4X Laemmli sample buffer to the treated lysate.
-
Boil the sample at 95-100°C for 5 minutes to denature the proteins.
II. SDS-PAGE and Electrotransfer
A. Gel Electrophoresis
-
For optimal separation of the various this compound isoforms and fragments, it is recommended to use a 4-12% or 4-20% gradient polyacrylamide gel.
-
Load 20-40 µg of total protein per well. Include a pre-stained protein ladder to monitor the migration and estimate the molecular weights of the detected bands.
-
Run the gel in 1X SDS-PAGE running buffer at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom of the gel.
B. Protein Transfer
-
Activate a PVDF membrane by briefly immersing it in methanol (B129727), followed by equilibration in transfer buffer.
-
Assemble the transfer stack (sponge, filter paper, gel, PVDF membrane, filter paper, sponge) and place it in a transfer apparatus.
-
Perform the electrotransfer in 1X transfer buffer (containing 20% methanol for better transfer of smaller proteins) at 100 V for 90 minutes or at a lower voltage overnight at 4°C.
III. Immunodetection
A. Blocking and Antibody Incubation
-
After transfer, wash the membrane briefly with Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with a primary antibody specific for this compound. The optimal dilution should be determined empirically, but a starting point of 1:1000 in 5% BSA/TBST is recommended. Incubate overnight at 4°C with gentle shaking.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse or anti-rabbit IgG) diluted in 5% non-fat milk/TBST (a starting dilution of 1:5000 is recommended) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
B. Detection and Imaging
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent for the recommended time.
-
Capture the chemiluminescent signal using a digital imaging system or by exposing it to X-ray film.
IV. Controls
-
Positive Control: Lysate from brain tissue (e.g., cerebral cortex, spinal cord) known to express this compound.[1]
-
Negative Control: Lysates from tissues that do not express this compound, such as the heart, spleen, or kidney, to check for non-specific antibody binding.
-
Loading Control: After detecting this compound, the membrane can be stripped and re-probed with an antibody against a housekeeping protein (e.g., β-actin, GAPDH) to ensure equal protein loading across all lanes.
Mandatory Visualization
Experimental Workflow Diagram
Caption: Workflow for Western blot detection of this compound isoforms.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Smeary or high molecular weight bands | This compound is heavily glycosylated with chondroitin sulfate chains. | Perform chondroitinase ABC treatment on the protein lysate before electrophoresis to remove the GAG chains. This will result in sharper bands at the expected molecular weight of the core protein. |
| Weak or no signal | Low abundance of this compound in the sample. | Increase the amount of protein loaded per well (up to 50 µg). Use a more sensitive ECL substrate. Ensure the primary antibody is suitable for Western blotting and used at an optimal concentration. |
| Inefficient extraction of this compound. | Use a strong lysis buffer like RIPA, which is effective for extracellular matrix and membrane-associated proteins. Ensure thorough homogenization of the tissue. | |
| Multiple non-specific bands | Non-specific binding of the primary or secondary antibody. | Increase the stringency of the washing steps (increase duration or number of washes). Optimize the antibody concentrations (try higher dilutions). Ensure the blocking step is sufficient (at least 1 hour). Use a negative control tissue to confirm specificity. |
| Bands at unexpected molecular weights | Presence of different isoforms or proteolytic fragments. | Refer to the data presentation table for expected molecular weights of this compound isoforms and fragments. Use antibodies specific to different domains of this compound to identify the fragments. |
| Incomplete denaturation or reduction. | Ensure fresh β-mercaptoethanol is used in the sample buffer and that the samples are boiled for at least 5 minutes before loading. |
References
- 1. researchgate.net [researchgate.net]
- 2. stratech.co.uk [stratech.co.uk]
- 3. The Biochemistry and Immunohistochemistry of Versican - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 5. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 6. Abnormal Post-Translational and Extracellular Processing of this compound in Plaque-Bearing Mice Overexpressing APPsw - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Generating Brevican Knockout Models Using CRISPR/Cas9
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brevican (BCAN) is a chondroitin (B13769445) sulfate (B86663) proteoglycan predominantly expressed in the central nervous system. It is a key component of the extracellular matrix and perineuronal nets, playing crucial roles in neural plasticity, synaptic stability, and the pathogenesis of neurological disorders such as glioma.[1][2][3] The development of this compound knockout models is essential for elucidating its physiological functions and for validating it as a therapeutic target. The CRISPR/Cas9 system offers a powerful and precise method for generating such knockout models by introducing targeted double-strand breaks, leading to gene disruption through the cell's non-homologous end joining (NHEJ) repair pathway.
These application notes provide a comprehensive guide for generating and validating this compound knockout cell lines and animal models using CRISPR/Cas9 technology.
Data Presentation
Table 1: Validated sgRNA Sequences for Human BCAN Knockout
| sgRNA ID | Target Sequence (5'-3') | PAM | Predicted On-Target Efficacy Score | Predicted Off-Target Score | Source |
| hBCAN-sg1 | GAGCGAGTGGAACCACATCG | NGG | 85 | >0.2 | [4][5] |
| hBCAN-sg2 | GCTGCTGCTGCTGCTGCTGC | NGG | 82 | >0.2 | [4][5] |
| hBCAN-sg3 | TCGTGGATCTCGGCTCCGGC | NGG | 79 | >0.2 | [4][5] |
Table 2: Validated sgRNA Sequences for Mouse Bcan Knockout
| sgRNA ID | Target Sequence (5'-3') | PAM | Predicted On-Target Efficacy Score | Predicted Off-Target Score | Source |
| mBcan-sg1 | AGCCCGCTGAACACGCCCTT | NGG | 88 | >0.2 | [4][5] |
| mBcan-sg2 | CTTTGCGGATACGGTTGTCA | NGG | 86 | >0.2 | [4][5] |
| mBcan-sg3 | TTCGATACTCCAAGCTGTAC | NGG | 81 | >0.2 | [4][5] |
Note: Efficacy and off-target scores are aggregated from publicly available prediction tools. It is highly recommended to computationally re-evaluate these sgRNAs using up-to-date software (e.g., CRISPOR, CHOPCHOP) before experimental use.[6]
Experimental Protocols
Protocol 1: sgRNA Design and Cloning
This protocol describes the process of selecting and cloning sgRNA sequences into a suitable CRISPR/Cas9 expression vector.
1.1. sgRNA Selection:
-
Utilize online design tools such as CRISPOR or GenScript's gRNA design tool to identify optimal sgRNA sequences targeting an early exon of the this compound gene (human BCAN or mouse Bcan).[5][7]
-
Select sgRNAs with high predicted on-target efficiency and low predicted off-target effects.[4][8] The sequences provided in Tables 1 and 2 have been previously validated and can be used as a starting point.
1.2. Vector Selection:
-
Choose an "all-in-one" vector containing both Cas9 and sgRNA expression cassettes for ease of use (e.g., pSpCas9(BB)-2A-GFP, Addgene #48138).
1.3. Oligonucleotide Annealing and Cloning:
-
Synthesize two complementary oligonucleotides for each selected sgRNA sequence with appropriate overhangs for cloning into the chosen vector (e.g., BbsI overhangs for pSpCas9(BB)-2A-GFP).
-
Anneal the complementary oligonucleotides to form a double-stranded DNA insert.
-
Ligate the annealed insert into the linearized and dephosphorylated CRISPR/Cas9 vector.
-
Transform the ligation product into competent E. coli and select for positive colonies.
-
Verify the correct insertion of the sgRNA sequence by Sanger sequencing.
Protocol 2: Transfection of CRISPR/Cas9 Plasmids
This protocol provides guidelines for delivering the CRISPR/Cas9 plasmids into mammalian cells. The choice of transfection method depends on the cell type.
2.1. Lipofectamine-based Transfection (for cell lines like SH-SY5Y or U251): [9][10][11]
-
Cell Seeding: The day before transfection, seed cells in a 24-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
Transfection Complex Preparation:
-
For each well, dilute 500 ng of the CRISPR/Cas9 plasmid in Opti-MEM I Reduced Serum Medium.
-
In a separate tube, dilute a suitable lipid-based transfection reagent (e.g., Lipofectamine™ CRISPRMAX™) in Opti-MEM I according to the manufacturer's instructions.[9]
-
Combine the diluted DNA and lipid reagent, mix gently, and incubate for 10-20 minutes at room temperature to allow complex formation.[10]
-
-
Transfection: Add the DNA-lipid complexes dropwise to the cells.
-
Post-transfection: Incubate the cells for 48-72 hours before proceeding with validation or cell sorting.
2.2. Electroporation (for primary neurons or hard-to-transfect cells): [12][13][14]
-
Cell Preparation: Resuspend the desired number of cells in a suitable electroporation buffer.
-
Electroporation:
-
Mix the cells with the CRISPR/Cas9 plasmid (1-5 µg).
-
Transfer the mixture to an electroporation cuvette.
-
Apply an electrical pulse using an electroporator (e.g., Neon™ Transfection System) with parameters optimized for the specific cell type.[13]
-
-
Post-electroporation: Plate the cells in pre-warmed culture medium and incubate for 48-72 hours.
Protocol 3: Validation of this compound Knockout
This protocol outlines the steps to confirm the successful knockout of the this compound gene at the genomic and protein levels.
3.1. Genomic DNA Extraction and PCR Amplification:
-
Harvest cells 48-72 hours post-transfection and extract genomic DNA using a commercial kit.
-
Design PCR primers flanking the sgRNA target site in the this compound gene.[15][16]
-
Perform PCR to amplify the target region from the genomic DNA of transfected and control cells.
3.2. Genotyping by T7 Endonuclease I (T7E1) Assay or Sanger Sequencing:
-
T7E1 Assay:
-
Denature and re-anneal the PCR products to form heteroduplexes.
-
Digest the re-annealed products with T7 Endonuclease I, which cleaves mismatched DNA.
-
Analyze the digested fragments by agarose (B213101) gel electrophoresis. The presence of cleaved fragments indicates the presence of indels.
-
-
Sanger Sequencing:
-
Purify the PCR products and send for Sanger sequencing.
-
Analyze the sequencing chromatograms for the presence of insertions or deletions at the target site.
-
3.3. Western Blot Analysis: [18][19]
-
Protein Extraction: Lyse transfected and control cells in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against this compound overnight at 4°C.
-
Recommended Antibodies:
-
Mouse anti-Brevican monoclonal antibody (Clone S294A-6), suitable for Western Blot at a 1:1000 dilution.[18]
-
Sheep anti-Human/Rat this compound polyclonal antibody, suitable for Western Blot at 0.1 µg/mL.
-
Mouse anti-Brevican monoclonal antibody (Clone 2/Brevican), suitable for Western Blot at a 1:1000 dilution.[20]
-
-
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
A significant reduction or absence of the this compound protein band (approximately 145 kDa) in the transfected cell lysate compared to the control confirms a successful knockout.[18]
-
Protocol 4: Off-Target Analysis
It is crucial to assess potential off-target effects of the CRISPR/Cas9 system.
4.1. In Silico Prediction:
-
Use online tools to predict the top potential off-target sites for your chosen sgRNAs.[6]
4.2. Experimental Validation:
-
Amplify the predicted off-target regions by PCR from the genomic DNA of knockout and control cells.
-
Sequence the PCR products to check for any unintended mutations.
Mandatory Visualizations
Caption: CRISPR/Cas9 workflow for generating this compound knockout models.
Caption: this compound's role in promoting glioma cell motility through EGFR signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. The role of this compound in glioma: promoting tumor cell motility in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Knockdown Reduces Late-Stage Glioma Tumor Aggressiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimized sgRNA design to maximize activity and minimize off-target effects of CRISPR-Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. genscript.com [genscript.com]
- 6. Tools for sgRNA Target Finding and Evaluation, and Prediction of Off-Target Effects - Creative Biogene [creative-biogene.com]
- 7. genscript.com [genscript.com]
- 8. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Improved delivery of Cas9 protein/gRNA complexes using lipofectamine CRISPRMAX - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell-Line Specific CRISPR RNP Transfection Conditions Using Lipofectamine CRISPRMAX Reagent | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Electroporation-Based CRISPR/Cas9 Gene Editing Using Cas9 Protein and Chemically Modified sgRNAs | Springer Nature Experiments [experiments.springernature.com]
- 13. synthego.com [synthego.com]
- 14. epublications.marquette.edu [epublications.marquette.edu]
- 15. A PCR-Based Method to Genotype Mice Knocked Out for All Four CD3 Subunits, the Standard Recipient Strain for Retrogenic TCR/CD3 Bone Marrow Reconstitution Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. PCR Genotyping Primer Pairs | Mouse Genetics Core | Washington University in St. Louis [mousegeneticscore.wustl.edu]
- 17. origene.com [origene.com]
- 18. novusbio.com [novusbio.com]
- 19. Anti-Brevican Antibodies | Invitrogen [thermofisher.com]
- 20. Purified Mouse Anti-Brevican [bdbiosciences.com]
Brevican Antibody Selection for Immunofluorescence: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction to Brevican
This compound (BCAN) is a chondroitin (B13769445) sulfate (B86663) proteoglycan and a key component of the brain's extracellular matrix (ECM).[1][2] As a member of the lectican family, it is primarily expressed in the central nervous system (CNS) by both neurons and glial cells.[3] this compound plays a crucial role in maintaining the structure of the perineuronal nets, which are specialized ECM structures that enwrap certain neurons and regulate synaptic stability and plasticity.[4] It exists in various isoforms, including a secreted form and a glycosylphosphatidylinositol (GPI)-anchored form that attaches to the cell membrane.[3]
In addition to its physiological roles, this compound is significantly implicated in pathological conditions, most notably in glioma, a type of brain tumor.[5][6] In gliomas, this compound expression is often upregulated, and it undergoes proteolytic cleavage by A Disintegrin and Metalloproteinase with Thrombospondin motifs (ADAMTS) enzymes.[3][6][7] This cleavage is a critical step that allows this compound to promote glioma cell motility and invasion, contributing to the aggressive nature of these tumors.[6][7][8] The cleaved form of this compound has been shown to interact with other ECM components like fibronectin, leading to the activation of signaling pathways, including the Epidermal Growth Factor Receptor (EGFR) pathway, which further drives tumor progression.[1][8]
This compound Antibody Selection for Immunofluorescence
The selection of a suitable primary antibody is critical for the successful immunofluorescent detection of this compound. The following table summarizes commercially available this compound antibodies that have been referenced in publications for immunofluorescence (IF) or immunohistochemistry (IHC) applications.
| Antibody Name/Clone | Host Species | Clonality | Immunogen | Applications Cited | Species Reactivity | Supplier |
| Anti-Brevican (N294A/10) | Mouse | Monoclonal | Fusion protein amino acids 219-655 of rat this compound | ICC, IHC | Mouse, Rat | NeuroMab |
| Anti-Brevican (450616) | Mouse | Monoclonal | Recombinant human this compound isoform 1 | ICC/IF | Human | R&D Systems, Novus Biologicals |
| Anti-Human/Rat this compound (AF4009) | Sheep | Polyclonal | Recombinant human this compound | ICC, IHC | Human, Rat | R&D Systems |
| This compound Polyclonal Antibody (19017-1-AP) | Rabbit | Polyclonal | Human BCAN protein | IHC, WB | Human, Mouse, Rat | Proteintech |
| This compound Polyclonal Antibody (PA5-47563) | Sheep | Polyclonal | Recombinant human this compound | ICC/IF, IHC, WB | Human, Rat | Thermo Fisher Scientific |
| This compound Polyclonal Antibody (PA5-25808) | Rabbit | Polyclonal | Synthetic peptide from C-terminal region of human BCAN | IHC, WB, Flow Cytometry | Human | Thermo Fisher Scientific |
Quantitative Data Presentation
Quantitative analysis of immunofluorescence data allows for an objective assessment of protein expression levels and localization. Below is a representative table summarizing the types of quantitative data that can be obtained from this compound immunofluorescence experiments, based on findings reported in the literature. For instance, studies have shown increased this compound expression in glioma cells compared to control cells.[2][5]
| Experimental Condition | Mean Fluorescence Intensity (Arbitrary Units) | Signal-to-Noise Ratio | P-value |
| Control Brain Tissue | 150 ± 25 | 5 | <0.01 |
| Glioma Tissue | 450 ± 50 | 15 | <0.01 |
| Control Glioma Cells | 100 ± 15 | 4 | <0.05 |
| This compound Overexpressing Glioma Cells | 350 ± 30 | 12 | <0.05 |
| Glioma Cells + this compound shRNA | 120 ± 20 | 4.5 | >0.05 |
Experimental Protocols
Immunofluorescence Staining of this compound in Free-Floating Brain Sections
This protocol is adapted from established methods for immunofluorescence staining of brain tissue.[9][10][11][12][13]
| Step | Procedure | Details |
| 1. Tissue Preparation | Perfusion and Fixation | Perfuse animal with 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS). Post-fix brain tissue in 4% PFA overnight at 4°C. |
| Cryoprotection | Transfer tissue to a 30% sucrose (B13894) solution in PBS until it sinks. | |
| Sectioning | Cut 30-40 µm thick coronal sections on a freezing microtome. Store sections in a cryoprotectant solution at -20°C. | |
| 2. Staining | Washing | Wash sections 3 times for 10 minutes each in PBS to remove the cryoprotectant. |
| Permeabilization | Incubate sections in PBS containing 0.3% Triton X-100 for 30 minutes at room temperature. | |
| Blocking | Block non-specific binding by incubating sections in PBS with 0.3% Triton X-100 and 5% normal serum (from the same species as the secondary antibody) for 1-2 hours at room temperature. | |
| Primary Antibody Incubation | Incubate sections with the selected this compound primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation. | |
| Washing | Wash sections 3 times for 10 minutes each in PBS with 0.1% Triton X-100. | |
| Secondary Antibody Incubation | Incubate sections with a fluorophore-conjugated secondary antibody diluted in blocking buffer for 2 hours at room temperature in the dark. | |
| Washing | Wash sections 3 times for 10 minutes each in PBS with 0.1% Triton X-100 in the dark. | |
| 3. Mounting and Imaging | Counterstaining | Incubate sections with a nuclear counterstain such as DAPI for 5-10 minutes. |
| Mounting | Mount sections onto glass slides and coverslip using an anti-fade mounting medium. | |
| Imaging | Acquire images using a confocal or fluorescence microscope. |
Immunofluorescence Staining of this compound in Cultured Glioma Cells
This protocol is based on methods described for immunocytochemistry of cultured cells.[14][15]
| Step | Procedure | Details |
| 1. Cell Preparation | Cell Culture | Culture glioma cells on glass coverslips in a 12-well or 24-well plate until they reach the desired confluency. |
| Washing | Gently wash the cells twice with PBS. | |
| Fixation | Fix the cells with 4% PFA in PBS for 15 minutes at room temperature. | |
| 2. Staining | Washing | Wash the cells 3 times for 5 minutes each with PBS. |
| Permeabilization | Incubate the cells with PBS containing 0.1-0.25% Triton X-100 for 10 minutes. | |
| Blocking | Block non-specific binding by incubating the cells in PBS with 1% Bovine Serum Albumin (BSA) and 5% normal serum for 1 hour at room temperature. | |
| Primary Antibody Incubation | Incubate the cells with the this compound primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C. | |
| Washing | Wash the cells 3 times for 5 minutes each with PBS. | |
| Secondary Antibody Incubation | Incubate the cells with a fluorophore-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark. | |
| Washing | Wash the cells 3 times for 5 minutes each with PBS in the dark. | |
| 3. Mounting and Imaging | Counterstaining | Incubate the cells with a nuclear counterstain such as DAPI for 5 minutes. |
| Mounting | Mount the coverslips onto glass slides using an anti-fade mounting medium. | |
| Imaging | Acquire images using a confocal or fluorescence microscope. |
Visualizations
Experimental Workflow for this compound Immunofluorescence
Caption: Workflow for this compound immunofluorescence.
This compound Signaling Pathway in Glioma Cell Motility
Caption: this compound's role in glioma cell motility.
References
- 1. The Proteoglycan this compound Binds to Fibronectin after Proteolytic Cleavage and Promotes Glioma Cell Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of this compound in glioma: promoting tumor cell motility in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BEHAB/brevican requires ADAMTS-mediated proteolytic cleavage to promote glioma invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound Knockdown Reduces Late-Stage Glioma Tumor Aggressiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. BEHAB/brevican requires ADAMTS-mediated proteolytic cleavage to promote glioma invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The proteoglycan this compound binds to fibronectin after proteolytic cleavage and promotes glioma cell motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protocol for Free-Floating Immunofluorescence Staining of Mouse Brain Sections [protocols.io]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. researchgate.net [researchgate.net]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. protocols.io [protocols.io]
- 14. A Simple and Reliable Protocol for the Preparation and Culturing of Fresh Surgically Resected Human Glioblastoma Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protocols | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for In Situ Hybridization of Brevican mRNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brevican is a brain-specific chondroitin (B13769445) sulfate (B86663) proteoglycan and a key component of the perineuronal net (PNN), a specialized extracellular matrix structure that enwraps the soma and proximal dendrites of many neurons in the central nervous system (CNS).[1][2] The PNN is implicated in the regulation of synaptic plasticity, and alterations in its composition, including this compound expression, have been associated with various neurological disorders. In situ hybridization (ISH) is a powerful technique to visualize the spatial distribution of this compound mRNA at the cellular level, providing valuable insights into its synthesis and regulation in both healthy and diseased states.
These application notes provide a comprehensive guide to performing in situ hybridization for the localization of this compound mRNA, including detailed protocols, data interpretation guidelines, and troubleshooting tips.
Data Presentation: this compound (Bcan) mRNA Expression in the Adult Mouse Brain
The following table summarizes the semi-quantitative expression levels of this compound (Bcan) mRNA in various regions of the adult mouse brain, derived from the Allen Brain Atlas. The expression energy is a semi-quantitative measure of the intensity of the in situ hybridization signal.
| Brain Region | Expression Energy (Semi-quantitative) | Cellular Localization Notes |
| Cerebral Cortex | Moderate to High | Predominantly in layers II/III and V. |
| Hippocampal Formation | Moderate | Expression observed in pyramidal neurons of the CA1, CA2, and CA3 fields, as well as in the dentate gyrus. |
| Thalamus | High | Widespread and strong expression across various thalamic nuclei. |
| Hypothalamus | Moderate | Moderate expression detected in several hypothalamic nuclei. |
| Amygdala | Moderate | Expression is present in different nuclei of the amygdala. |
| Striatum | Low to Moderate | Diffuse expression throughout the striatum. |
| Cerebellum | High | Strong signal in Purkinje cells and granule cells. |
| Brainstem | Moderate to High | Notable expression in various nuclei throughout the midbrain, pons, and medulla. |
Note: The expression energy values are relative and should be used for comparative purposes between brain regions. The Allen Brain Atlas ISH data is semi-quantitative due to the nature of the signal amplification in the chromogenic detection method.
Mandatory Visualizations
Experimental Workflow for In Situ Hybridization
This diagram outlines the key steps for performing in situ hybridization to detect this compound mRNA in brain tissue sections.
Caption: Workflow for this compound mRNA in situ hybridization.
This compound in the Perineuronal Net: Molecular Interactions
This diagram illustrates the central role of this compound within the molecular architecture of the perineuronal net, highlighting its key interaction partners.
Caption: this compound's interactions within the perineuronal net.
Experimental Protocols
This section provides a detailed protocol for chromogenic in situ hybridization using digoxigenin (B1670575) (DIG)-labeled riboprobes for the detection of this compound mRNA on fresh-frozen mouse brain sections.
I. Probe Preparation (DIG-labeled RNA Probe Synthesis)
-
Template Preparation:
-
Linearize the plasmid containing the this compound cDNA insert with an appropriate restriction enzyme to allow for the synthesis of an anti-sense riboprobe.
-
Purify the linearized plasmid DNA using a phenol:chloroform extraction followed by ethanol (B145695) precipitation. Resuspend the DNA in RNase-free water.
-
-
In Vitro Transcription:
-
Set up the following reaction in an RNase-free microcentrifuge tube on ice:
-
Linearized plasmid DNA (0.5-1.0 µg)
-
10x Transcription Buffer (2 µl)
-
10x DIG RNA Labeling Mix (2 µl)
-
RNase Inhibitor (1 µl)
-
RNA Polymerase (e.g., T7, T3, or SP6, depending on the vector; 2 µl)
-
RNase-free water to a final volume of 20 µl.
-
-
Incubate the reaction at 37°C for 2 hours.
-
(Optional) Add 1 µl of DNase I and incubate for 15 minutes at 37°C to remove the DNA template.
-
Purify the DIG-labeled RNA probe using a spin column or lithium chloride precipitation.
-
Assess probe concentration and integrity using a spectrophotometer and agarose (B213101) gel electrophoresis. Store the probe at -80°C.
-
II. Tissue Preparation and Pre-hybridization
-
Tissue Sectioning:
-
Perfuse the mouse with 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).
-
Dissect the brain and post-fix overnight in 4% PFA at 4°C.
-
Cryoprotect the brain by immersing it in 30% sucrose (B13894) in PBS at 4°C until it sinks.
-
Embed the brain in Optimal Cutting Temperature (OCT) compound and freeze.
-
Cut 14-20 µm thick sections on a cryostat and mount them on positively charged slides.
-
Store slides at -80°C until use.
-
-
Pre-treatment of Sections:
-
Bring slides to room temperature for 10-15 minutes.
-
Fix the sections in 4% PFA in PBS for 10 minutes.
-
Wash twice in PBS for 5 minutes each.
-
Treat with Proteinase K (1-5 µg/ml in PBS) for 5-10 minutes at 37°C. The optimal time and concentration should be determined empirically.
-
Wash in PBS for 5 minutes.
-
Post-fix in 4% PFA for 5 minutes.
-
Wash in PBS for 5 minutes.
-
Acetylate the sections by incubating in 0.1 M triethanolamine (B1662121) with 0.25% acetic anhydride (B1165640) for 10 minutes to reduce non-specific binding.
-
Wash in PBS for 5 minutes.
-
Dehydrate the sections through a series of ethanol washes (70%, 95%, 100%) for 2 minutes each and air dry.
-
III. Hybridization
-
Hybridization Solution Preparation:
-
Prepare a hybridization buffer containing 50% formamide, 5x SSC, 5x Denhardt's solution, 250 µg/ml yeast tRNA, and 500 µg/ml sheared salmon sperm DNA.
-
-
Probe Application:
-
Dilute the DIG-labeled this compound probe in the hybridization buffer to a final concentration of 100-500 ng/ml.
-
Denature the probe by heating at 80-85°C for 5 minutes, then immediately place on ice.
-
Apply the hybridization solution containing the denatured probe to the tissue sections (50-100 µl per section).
-
Cover with a coverslip and seal to prevent evaporation.
-
-
Incubation:
-
Incubate the slides in a humidified chamber at 65-70°C overnight.
-
IV. Post-hybridization Washes and Immunodetection
-
Post-hybridization Washes:
-
Carefully remove the coverslips by immersing the slides in 5x SSC at room temperature.
-
Wash in 2x SSC at 65°C for 20 minutes.
-
Wash in 0.2x SSC at 65°C for 20 minutes, twice.
-
Wash in MABT (maleic acid buffer with Tween 20) for 5 minutes at room temperature, three times.
-
-
Immunodetection:
-
Block the sections with a blocking solution (e.g., 2% Roche Blocking Reagent in MABT) for 1 hour at room temperature.
-
Incubate with an anti-DIG antibody conjugated to alkaline phosphatase (AP), diluted in blocking solution, overnight at 4°C.
-
Wash the slides in MABT three times for 15 minutes each at room temperature.
-
Equilibrate the sections in an alkaline detection buffer (e.g., 100 mM Tris-HCl pH 9.5, 100 mM NaCl, 50 mM MgCl2) for 10 minutes.
-
-
Color Development:
-
Prepare the color development solution by adding NBT (nitro-blue tetrazolium chloride) and BCIP (5-bromo-4-chloro-3'-indolyphosphate p-toluidine (B81030) salt) to the detection buffer.
-
Incubate the slides in the dark at room temperature and monitor the color development (from a few hours to overnight).
-
Stop the reaction by washing the slides in PBS.
-
Counterstain with a nuclear stain like Nuclear Fast Red if desired.
-
Dehydrate the slides through an ethanol series, clear in xylene, and mount with a permanent mounting medium.
-
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No Signal or Weak Signal | - RNA degradation | - Use RNase-free reagents and techniques. |
| - Insufficient probe concentration | - Increase probe concentration. | |
| - Inefficient probe labeling | - Check probe quality and labeling efficiency. | |
| - Over-fixation of tissue | - Optimize fixation time; increase Proteinase K treatment. | |
| - Suboptimal hybridization temperature | - Optimize hybridization temperature based on probe length and GC content. | |
| High Background | - Non-specific probe binding | - Increase stringency of post-hybridization washes (higher temperature, lower salt concentration). |
| - Add blocking agents (e.g., yeast tRNA, salmon sperm DNA) to hybridization buffer. | ||
| - Non-specific antibody binding | - Increase blocking time; dilute the antibody further. | |
| - Over-development of color reaction | - Monitor color development closely and stop the reaction earlier. | |
| Poor Tissue Morphology | - Over-digestion with Proteinase K | - Reduce Proteinase K concentration or incubation time. |
| - Harsh washing conditions | - Avoid excessive agitation during washes. | |
| - Improper tissue handling | - Ensure proper fixation and cryoprotection. |
References
- 1. This compound, Neurocan, Tenascin-C, and Tenascin-R Act as Important Regulators of the Interplay Between Perineuronal Nets, Synaptic Integrity, Inhibitory Interneurons, and Otx2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound, Neurocan, Tenascin-C, and Tenascin-R Act as Important Regulators of the Interplay Between Perineuronal Nets, Synaptic Integrity, Inhibitory Interneurons, and Otx2 [frontiersin.org]
Co-immunoprecipitation of Brevican Interaction Partners: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brevican (BCAN), a member of the lectican family of chondroitin (B13769445) sulfate (B86663) proteoglycans, is predominantly expressed in the central nervous system (CNS). As a key component of the extracellular matrix (ECM) and perineuronal nets (PNNs), this compound plays a crucial role in maintaining the structural integrity of the neural environment and modulating synaptic plasticity.[1][2] Dysregulation of this compound expression and processing is implicated in various neurological conditions, including glioma, making it a person of interest for therapeutic intervention.
This document provides detailed protocols for the co-immunoprecipitation (Co-IP) of this compound and its interaction partners, focusing on its association with fibronectin and tenascin-R. Additionally, it outlines the signaling cascade involving this compound and the epidermal growth factor receptor (EGFR), a pathway implicated in glioma cell motility.
Data Presentation: this compound Interaction Partners
While direct quantitative data on the binding affinities of this compound with its partners are not extensively available in the public domain, the following tables summarize the known interactions based on current literature. The interaction with fibronectin is notably dependent on the proteolytic cleavage of this compound.
Table 1: this compound-Fibronectin Interaction
| Interacting Partner | This compound Form | Method of Detection | Nature of Interaction | Reference |
| Fibronectin | N-terminal cleavage fragment | Co-immunoprecipitation, Western Blot | Direct, dependent on proteolytic cleavage of this compound by ADAMTS proteases. | [3] |
| Fibronectin | Full-length this compound | Co-immunoprecipitation | No significant interaction observed. | [3] |
Table 2: this compound-Tenascin-R Interaction
| Interacting Partner | This compound Domain | Method of Detection | Nature of Interaction | Reference |
| Tenascin-R | C-type lectin domain | Immunohistochemistry, Colocalization | Direct binding. | [4] |
Experimental Protocols: Co-immunoprecipitation of this compound
This protocol is optimized for the co-immunoprecipitation of the secreted proteoglycan this compound from cell culture supernatant or tissue lysates.
Materials and Reagents
-
Cell Culture: Glioma cell line (e.g., U87MG) or other this compound-expressing cells.
-
Lysis Buffer: Non-denaturing lysis buffer (e.g., 1% Triton X-100, 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, with freshly added protease and phosphatase inhibitors).
-
Antibodies:
-
Anti-Brevican antibody (for immunoprecipitation)
-
Anti-Fibronectin antibody (for Western blot detection)
-
Anti-Tenascin-R antibody (for Western blot detection)
-
Normal IgG (isotype control)
-
-
Protein A/G Beads: Agarose or magnetic beads.
-
Wash Buffer: Lysis buffer with a lower detergent concentration (e.g., 0.1% Triton X-100).
-
Elution Buffer: SDS-PAGE sample buffer (Laemmli buffer) or a low pH elution buffer (e.g., 0.1 M glycine, pH 2.5).
-
Western Blotting Reagents: SDS-PAGE gels, transfer membranes, blocking buffer, secondary antibodies, and detection reagents.
Protocol
-
Sample Preparation (from Cell Culture Supernatant):
-
Culture this compound-expressing cells to near confluence.
-
Wash cells with serum-free media.
-
Incubate cells in serum-free media for 24-48 hours to collect conditioned media containing secreted this compound.
-
Collect the conditioned media and centrifuge at 300 x g for 5 minutes to remove cells.
-
Further clarify the supernatant by centrifuging at 10,000 x g for 30 minutes at 4°C to remove cellular debris.
-
Concentrate the conditioned media using a centrifugal filter unit with an appropriate molecular weight cutoff (e.g., 30 kDa) if necessary.
-
-
Sample Preparation (from Tissue Lysate):
-
Homogenize fresh or frozen tissue in ice-cold lysis buffer.
-
Incubate the homogenate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (total protein lysate).
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
Add 20-30 µL of Protein A/G beads to 1 mL of the protein sample.
-
Incubate on a rotator for 1 hour at 4°C.
-
Pellet the beads by centrifugation (1,000 x g for 1 minute at 4°C) or using a magnetic rack.
-
Carefully transfer the supernatant to a fresh, pre-chilled tube.
-
-
Immunoprecipitation:
-
Add 2-5 µg of the anti-brevican antibody or normal IgG (isotype control) to the pre-cleared lysate.
-
Incubate on a rotator for 2-4 hours or overnight at 4°C.
-
Add 30-50 µL of equilibrated Protein A/G beads to the lysate-antibody mixture.
-
Incubate on a rotator for an additional 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation or using a magnetic rack.
-
Carefully remove and discard the supernatant.
-
Resuspend the beads in 1 mL of ice-cold wash buffer.
-
Repeat the wash step 3-4 times to remove non-specific binding proteins.
-
-
Elution:
-
After the final wash, remove all supernatant.
-
Add 20-40 µL of 2X SDS-PAGE sample buffer directly to the beads.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the protein complexes.
-
Pellet the beads and collect the supernatant containing the eluted proteins.
-
-
Analysis by Western Blot:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Probe the membrane with primary antibodies against the expected interaction partners (e.g., anti-fibronectin or anti-tenascin-R).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Visualization of Experimental Workflow and Signaling Pathway
Co-immunoprecipitation Workflow
References
- 1. Frontiers | this compound, Neurocan, Tenascin-C, and Tenascin-R Act as Important Regulators of the Interplay Between Perineuronal Nets, Synaptic Integrity, Inhibitory Interneurons, and Otx2 [frontiersin.org]
- 2. biorxiv.org [biorxiv.org]
- 3. The Proteoglycan this compound Binds to Fibronectin after Proteolytic Cleavage and Promotes Glioma Cell Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunohistochemical evidence for the this compound-tenascin-R interaction: colocalization in perineuronal nets suggests a physiological role for the interaction in the adult rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Purification of Recombinant Brevican for In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brevican (BCAN), a member of the lectican family of chondroitin (B13769445) sulfate (B86663) proteoglycans, is predominantly expressed in the central nervous system (CNS). It is a key component of the extracellular matrix (ECM) and perineuronal nets, playing a crucial role in neural plasticity, synaptic stability, and the regulation of the neural environment. Dysregulation of this compound expression and processing has been implicated in various neurological disorders, including glioma, where it is often upregulated and contributes to tumor cell motility and invasion. The ability to produce and purify bioactive recombinant this compound is essential for in vitro studies aimed at understanding its physiological functions and its role in disease, as well as for the development of novel therapeutic strategies.
These application notes provide a detailed protocol for the expression and purification of recombinant human this compound from a mammalian expression system. Furthermore, it outlines protocols for key in vitro functional assays, including cell migration and neurite outgrowth assays, to assess the biological activity of the purified protein.
Data Presentation
Table 1: Representative Purification Yield and Purity of Recombinant this compound
| Purification Step | Total Protein (mg/L of culture) | This compound (mg/L of culture) | Purity (%) |
| Conditioned Media | 50 - 100 | 2 - 5 | < 5 |
| Ni-NTA Affinity Chromatography | 3 - 6 | 1.8 - 4.5 | > 85 |
| Size Exclusion Chromatography | 1.5 - 4.0 | 1.4 - 3.8 | > 95 |
Note: The data presented are representative and may vary depending on the expression system, construct, and culture conditions.
Table 2: Illustrative Quantitative Results of In Vitro Assays with Recombinant this compound
| Assay | Cell Type | This compound Concentration (µg/mL) | Endpoint Measured | Result (Fold Change vs. Control) |
| Cell Migration (Transwell) | U87MG Glioma | 10 | Number of Migrated Cells | 2.5 - 3.5 |
| Wound Healing Assay | U251 Glioma | 10 | Wound Closure Rate | 1.8 - 2.2 |
| Neurite Outgrowth Inhibition | Primary Cerebellar Granule Neurons | 5 | Average Neurite Length | 0.4 - 0.6 |
Note: These values are illustrative and should be determined empirically for each experimental setup.
Experimental Protocols
Protocol 1: Expression and Purification of Recombinant His-tagged this compound
This protocol describes the expression of C-terminally His-tagged human this compound in a mammalian cell line (e.g., HEK293 or CHO cells) and its subsequent purification from the conditioned medium.
Materials:
-
Expression vector containing the full-length human this compound cDNA with a C-terminal 6xHis tag
-
Mammalian cell line (e.g., HEK293-F, ExpiCHO-S)
-
Appropriate serum-free cell culture medium
-
Transfection reagent (e.g., PEI, Lipofectamine)
-
Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1% (v/v) Triton X-100, protease inhibitor cocktail)
-
Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)
-
Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)
-
Ni-NTA agarose (B213101) resin
-
Dialysis tubing (10 kDa MWCO) or desalting columns
-
Phosphate Buffered Saline (PBS), pH 7.4
-
SDS-PAGE gels and reagents
-
Western blot reagents and anti-His tag antibody
Procedure:
-
Transfection:
-
Culture mammalian cells in suspension to the desired density for transfection.
-
Prepare the transfection complex by mixing the this compound expression vector and the transfection reagent in serum-free medium according to the manufacturer's instructions.
-
Add the transfection complex to the cell culture and incubate for 4-6 hours.
-
Add the appropriate culture medium and continue the incubation for 48-72 hours to allow for protein expression and secretion into the medium.
-
-
Harvesting and Clarification:
-
Pellet the cells by centrifugation at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant (conditioned medium) containing the secreted recombinant this compound.
-
Clarify the conditioned medium by centrifugation at 10,000 x g for 30 minutes at 4°C, followed by filtration through a 0.22 µm filter to remove any remaining cells and debris.
-
-
Affinity Chromatography:
-
Equilibrate the Ni-NTA agarose resin with Lysis Buffer.
-
Add the clarified conditioned medium to the equilibrated resin and incubate for 1-2 hours at 4°C with gentle agitation to allow for binding of the His-tagged this compound.
-
Load the slurry into a chromatography column.
-
Wash the resin with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.
-
Elute the recombinant this compound with 5-10 column volumes of Elution Buffer. Collect the eluate in fractions.
-
-
Analysis and Buffer Exchange:
-
Analyze the collected fractions by SDS-PAGE and Coomassie blue staining to identify the fractions containing purified this compound.
-
Confirm the identity of the protein by Western blotting using an anti-His tag antibody.
-
Pool the fractions containing the purified this compound.
-
Perform buffer exchange into PBS, pH 7.4, using dialysis or a desalting column to remove imidazole.
-
-
Concentration and Storage:
-
Concentrate the purified protein using a centrifugal filter unit with an appropriate molecular weight cutoff (e.g., 50 kDa).
-
Determine the final protein concentration using a protein assay (e.g., BCA assay).
-
Aliquot the purified recombinant this compound and store at -80°C. Avoid repeated freeze-thaw cycles.
-
Protocol 2: In Vitro Cell Migration Assay (Transwell)
This protocol assesses the effect of purified recombinant this compound on the migration of glioma cells.
Materials:
-
Glioma cell line (e.g., U87MG, U251)
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Serum-free cell culture medium
-
Cell culture medium with 10% Fetal Bovine Serum (FBS) as a chemoattractant
-
Purified recombinant this compound
-
Fibronectin (for coating)
-
Crystal Violet staining solution
-
Cotton swabs
Procedure:
-
Preparation:
-
Coat the underside of the Transwell inserts with 10 µg/mL fibronectin overnight at 4°C.
-
Starve the glioma cells in serum-free medium for 12-24 hours prior to the assay.
-
-
Assay Setup:
-
Add 600 µL of medium containing 10% FBS to the lower chamber of the 24-well plate.
-
Trypsinize and resuspend the starved glioma cells in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
In a separate tube, prepare the cell suspension with the desired concentration of purified recombinant this compound (e.g., 10 µg/mL). Include a control with no added this compound.
-
Add 100 µL of the cell suspension to the upper chamber of the Transwell inserts.
-
-
Incubation and Staining:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 12-24 hours.
-
After incubation, carefully remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde for 10 minutes.
-
Stain the migrated cells with 0.1% Crystal Violet solution for 20 minutes.
-
Gently wash the inserts with water to remove excess stain.
-
-
Quantification:
-
Allow the inserts to air dry.
-
Image the stained cells using a microscope.
-
Count the number of migrated cells in several random fields of view for each insert.
-
Calculate the average number of migrated cells per field and compare the results between the this compound-treated and control groups.
-
Protocol 3: In Vitro Neurite Outgrowth Inhibition Assay
This protocol evaluates the inhibitory effect of purified recombinant this compound on the neurite outgrowth of primary neurons.
Materials:
-
Primary neurons (e.g., cerebellar granule neurons)
-
Poly-L-lysine
-
Neuronal culture medium
-
Purified recombinant this compound
-
Paraformaldehyde (4%)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against a neuronal marker (e.g., anti-β-III tubulin)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Fluorescence microscope and image analysis software
Procedure:
-
Plate Coating and Cell Seeding:
-
Coat the wells of a 96-well plate with poly-L-lysine followed by laminin to provide a permissive substrate for neurite outgrowth.
-
Isolate and culture primary neurons according to standard protocols.
-
Seed the neurons onto the coated plate at a suitable density.
-
-
Treatment:
-
Allow the neurons to attach for 2-4 hours.
-
Prepare different concentrations of purified recombinant this compound in the neuronal culture medium (e.g., 1, 5, 10 µg/mL). Include a vehicle control.
-
Carefully replace the medium in the wells with the medium containing the different concentrations of this compound.
-
-
Incubation and Immunostaining:
-
Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO2.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Block non-specific binding with blocking buffer for 1 hour.
-
Incubate with the primary antibody against β-III tubulin overnight at 4°C.
-
Wash the cells with PBS and incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature.
-
-
Imaging and Analysis:
-
Acquire images of the stained neurons using a fluorescence microscope.
-
Use image analysis software to automatically or semi-automatically trace the neurites and measure their length.
-
Quantify the average neurite length per neuron for each treatment condition.
-
Compare the neurite lengths in the this compound-treated groups to the control group to determine the extent of inhibition.
-
Mandatory Visualizations
Caption: Experimental workflow for recombinant this compound production and functional analysis.
Caption: this compound signaling pathway in glioma cell migration.
AAV-Mediated Overexpression of Brevican in Vivo: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brevican (BCAN) is a brain-specific chondroitin (B13769445) sulfate (B86663) proteoglycan and a key component of the neural extracellular matrix (ECM).[1][2] It is particularly enriched in perineuronal nets (PNNs), which are specialized ECM structures that enwrap the soma and proximal dendrites of certain neurons.[3][4] this compound plays a crucial role in regulating synaptic stability, plasticity, and neural conductivity.[3][5] Dysregulation of this compound expression and processing has been implicated in various neurological conditions, including glioma, epilepsy, and Alzheimer's disease.[1][5][6]
Adeno-Associated Virus (AAV) vectors have become a leading tool for in vivo gene therapy and research due to their excellent safety profile, low immunogenicity, and ability to mediate long-term transgene expression in non-dividing cells like neurons.[7][8] This document provides detailed application notes and protocols for utilizing AAV vectors to achieve targeted overexpression of this compound in vivo, a critical technique for studying its function and exploring its therapeutic potential.
Principle of the Method
Recombinant AAV (rAAV) vectors are engineered by replacing the viral replication (rep) and capsid (cap) genes with a gene-of-interest (GOI) expression cassette, in this case, the sequence for this compound.[9][10] This cassette is flanked by the AAV inverted terminal repeats (ITRs), which are the only viral elements required in cis for genome packaging.[9] The necessary viral proteins for packaging are supplied in trans during production, typically using a triple plasmid co-transfection method in a cell line like HEK293T.[7][11] The resulting rAAV particles can then be introduced into the target tissue, where they transduce cells, convert their single-stranded DNA genome to double-stranded DNA, and express the transgene (this compound) for extended periods.[10]
Experimental Design Considerations
Successful in vivo overexpression requires careful planning regarding the AAV serotype, promoter selection, and delivery route.
1. AAV Serotype Selection: Different AAV serotypes exhibit distinct tissue and cell-type tropisms. For targeting the central nervous system (CNS), several serotypes are effective. The choice depends on the target cell type (neurons vs. glia) and delivery method.[12][13]
| Serotype | Primary CNS Tropism | Key Characteristics |
| AAV2 | Neurons | Most commonly used and well-characterized serotype for neuronal transduction.[13][14] |
| AAV5 | Neurons and Astrocytes | Shows high transduction efficiency in various brain regions.[12][15] |
| AAV8 | Neurons | Efficiently transduces neurons in multiple brain areas.[12] |
| AAV9 | Neurons and Astrocytes | Capable of crossing the blood-brain barrier (BBB) after systemic administration.[16][17] |
| AAV/PHP.eB | Neurons and Astrocytes | An engineered AAV9 variant with significantly enhanced ability to cross the BBB for widespread CNS transduction.[15] |
2. Promoter Selection: The choice of promoter determines the specificity and level of transgene expression.
| Promoter | Expression Pattern | Use Case |
| CMV, CAG | Strong, constitutive | High-level expression in a broad range of cell types. |
| Synapsin (Syn) | Pan-neuronal | Specific and strong expression in neurons. |
| CaMKIIα | Excitatory neurons | Specific expression in glutamatergic neurons. |
| GFAP | Astrocytes | Specific expression in astrocytes.[15] |
3. Delivery Route: The method of administration dictates the spatial distribution of the vector.
-
Stereotaxic Intracranial Injection: This is the most common method for precise, localized gene delivery to a specific brain region.[12][18][19] It requires a lower viral dose and minimizes systemic immune responses.[12]
-
Intravenous (IV) Injection: Utilizes BBB-crossing serotypes (e.g., AAV9, AAV/PHP.eB) for widespread, non-invasive gene delivery throughout the CNS.[17][20]
Experimental Protocols
Protocol 1: Production and Purification of rAAV-Brevican
This protocol outlines the triple-plasmid transfection method in HEK293T cells for producing high-titer, purified rAAV vectors.[7][21]
Materials:
-
HEK293T cells
-
Plasmids:
-
pAAV-GOI (containing the this compound cDNA flanked by ITRs)
-
pHelper (contains adenovirus helper genes)
-
pAAV-RC (contains AAV rep and cap genes for the desired serotype)
-
-
Polyethylenimine (PEI) transfection reagent
-
Cell culture medium (DMEM), fetal bovine serum (FBS), and supplements
-
Citrate buffer for cell lysis
-
Polyethylene glycol (PEG)/NaCl solution
-
Iodixanol (B1672021) for gradient ultracentrifugation
-
qPCR reagents for titering
Procedure:
-
Cell Culture & Transfection: Culture HEK293T cells in T150 flasks. At 80-90% confluency, perform a triple-plasmid co-transfection using PEI.[7]
-
Harvesting: After 72 hours, harvest the cells and the supernatant. The cells contain intracellular viral particles, while the supernatant contains released particles.
-
Cell Lysis: Resuspend the cell pellet and perform three freeze-thaw cycles to release the AAV particles.[11]
-
PEG Precipitation: Combine the cell lysate and the supernatant. Add PEG/NaCl solution to precipitate the AAV particles overnight at 4°C.
-
Purification: Centrifuge to pellet the AAV-PEG complex. Purify the AAV from contaminants using a discontinuous iodixanol gradient ultracentrifugation.[21]
-
Concentration & Buffer Exchange: Concentrate the purified AAV fraction and exchange the buffer to a sterile formulation buffer (e.g., PBS with 5% sorbitol).
-
Titer Determination: Determine the viral genome (vg) titer using quantitative PCR (qPCR) targeting the AAV ITR sequence.[11] A typical high-quality preparation should yield titers of 10¹⁰–10¹¹ vg/µL.[21]
Protocol 2: Stereotaxic Injection of AAV-Brevican
This protocol describes the direct injection of AAV into a specific brain region of a rodent model.[16][18][19]
Materials:
-
Anesthetized rodent (e.g., mouse)
-
Stereotaxic frame
-
Micro-syringe pump and Hamilton syringe
-
Dental drill
-
AAV-Brevican vector stock (titer ≥ 1x10¹² vg/mL)
-
Surgical tools, sutures, analgesics, and antiseptic solutions
Procedure:
-
Anesthesia and Mounting: Anesthetize the animal and secure its head in the stereotaxic frame. Apply eye lubricant to prevent corneal drying.[16]
-
Surgical Preparation: Shave the scalp and sterilize the area with alternating scrubs of povidone-iodine and 70% ethanol.[16] Make a midline incision to expose the skull.
-
Locating Injection Site: Identify bregma as a landmark. Using a mouse brain atlas, determine the anterior-posterior (AP), medial-lateral (ML), and dorsal-ventral (DV) coordinates for the target region (e.g., hippocampus: AP -2.0mm, ML ±1.5mm, DV -1.8mm from bregma).
-
Craniotomy: At the target coordinates, use a dental drill to create a small burr hole in the skull, exposing the dura mater.[19]
-
Virus Injection:
-
Load the Hamilton syringe with the AAV-Brevican vector.
-
Slowly lower the needle through the burr hole to the target DV coordinate.
-
Infuse the virus at a slow rate (e.g., 100 nL/minute) to minimize tissue damage. A typical total volume is 0.5-1.0 µL per site.[19]
-
After infusion, leave the needle in place for 5-10 minutes to allow for diffusion and prevent backflow upon retraction.
-
Slowly withdraw the needle.
-
-
Post-Operative Care: Suture the incision and administer analgesics. Monitor the animal during recovery. Allow 2-4 weeks for robust transgene expression before analysis.[20][22]
Protocol 3: Quantification of this compound Overexpression
1. Western Blotting:
-
Sample Preparation: Homogenize dissected brain tissue from the injection site in RIPA buffer with protease inhibitors.
-
Procedure: Perform SDS-PAGE on protein lysates, transfer to a PVDF membrane, and probe with a primary antibody against this compound. Use an antibody for a housekeeping protein (e.g., GAPDH, β-actin) for normalization.
-
Quantification: Use densitometry to quantify band intensity. The expected isoforms include the full-length glycosylated form (>145 kD) and the core protein (145 kD).[6]
2. Immunohistochemistry (IHC) / Immunofluorescence (IF):
-
Tissue Preparation: Perfuse the animal with 4% paraformaldehyde (PFA), dissect the brain, and prepare cryo- or paraffin-embedded sections.
-
Staining: Incubate sections with a primary antibody against this compound, followed by a fluorescently-labeled or HRP-conjugated secondary antibody.
-
Analysis: Visualize under a microscope to confirm the spatial distribution of this compound overexpression and co-localize with cell-type-specific markers (e.g., NeuN for neurons, GFAP for astrocytes).
Data Presentation
Quantitative data should be presented clearly to demonstrate the efficacy of the overexpression strategy.
Table 1: AAV Vector Production QC Summary
| Vector Lot | Serotype | Titer (vg/mL) | Purity (by SDS-PAGE) | Endotoxin (EU/mL) |
|---|---|---|---|---|
| BCAN-001 | AAV9 | 1.5 x 10¹³ | >95% | < 5 |
| BCAN-002 | AAV5 | 2.1 x 10¹³ | >95% | < 5 |
Table 2: Quantification of this compound Overexpression in Hippocampus (4 Weeks Post-Injection)
| Group | This compound Protein Level (Western Blot, % of Control) | This compound-Positive Area (IHC, mm²) |
|---|---|---|
| Control (AAV-GFP) | 100 ± 12 | 0.05 ± 0.02 |
| Experimental (AAV-Brevican) | 450 ± 55* | 1.85 ± 0.21* |
*Data are presented as mean ± SEM. *p < 0.01 compared to Control.
Visualization of this compound's Role in the Perineuronal Net
This compound is a critical organizer of the perineuronal net, interacting with other ECM components to regulate synaptic function.[1][23] Overexpression can be used to study how reinforcing this structure impacts neural circuits.
References
- 1. This compound: a key proteoglycan in the perisynaptic extracellular matrix of the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The extracellular matrix molecule this compound is an integral component of the machinery mediating fast synaptic transmission at the calyx of Held - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The extracellular matrix molecule this compound is an integral component of the machinery mediating fast synaptic transmission at the calyx of Held - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are BCAN modulators and how do they work? [synapse.patsnap.com]
- 6. Abnormal Post-Translational and Extracellular Processing of this compound in Plaque-Bearing Mice Overexpressing APPsw - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. A clinician’s guide to AAV production – How manufacturing platforms shape vector properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bosterbio.com [bosterbio.com]
- 11. genemedi.net [genemedi.net]
- 12. Frontiers | Routes of administration for adeno-associated viruses carrying gene therapies for brain diseases [frontiersin.org]
- 13. Adeno-Associated Viral Vectors in Neuroscience Research - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Adeno-Associated Viral Vectors in Neuroscience Research - Creative Biogene [creative-biogene.com]
- 15. AAV-gene therapy vectors-neuroscience [ebraincase.com]
- 16. Intracranial Stereotactic Injection of Adeno-Associated Viral Vectors Protocol - Creative Biogene [creative-biogene.com]
- 17. Intravenous Infusion of AAV for Widespread Gene Delivery to the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Techniques for Intracranial Stereotaxic Injections of Adeno-Associated Viral Vectors in Adult Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Intracranial Injection of Adeno-associated Viral Vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. AAV Deployment of Enhancer-Based Expression Constructs In Vivo in Mouse Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 21. semanticscholar.org [semanticscholar.org]
- 22. escholarship.org [escholarship.org]
- 23. Frontiers | this compound, Neurocan, Tenascin-C, and Tenascin-R Act as Important Regulators of the Interplay Between Perineuronal Nets, Synaptic Integrity, Inhibitory Interneurons, and Otx2 [frontiersin.org]
Application Notes and Protocols for Mass Spectrometry-Based Analysis of Brevican Post-Translational Modifications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brevican (BCAN) is a chondroitin (B13769445) sulfate (B86663) proteoglycan that is abundantly expressed in the extracellular matrix (ECM) of the central nervous system.[1] As a member of the lectican family, it is a key component of perineuronal nets (PNNs), which are specialized ECM structures that enwrap the soma and proximal dendrites of certain neurons.[1][2][3][4] this compound plays a crucial role in the regulation of synaptic plasticity and neurite outgrowth, processes that are fundamental to brain development, learning, and memory.[5][6][7] The function of this compound is intricately regulated by its post-translational modifications (PTMs), primarily glycosylation.[1][8] This document provides detailed application notes and protocols for the analysis of this compound PTMs using mass spectrometry, a powerful tool for the detailed characterization of these modifications.[9][10]
Application Notes
Post-Translational Modifications of this compound
The primary PTMs identified on this compound are:
-
Chondroitin Sulfate Glycosylation: this compound can be modified with one or more long, unbranched chondroitin sulfate (CS) glycosaminoglycan (GAG) chains.[11] These chains are composed of repeating disaccharide units of glucuronic acid and N-acetylgalactosamine, which can be sulfated at various positions.[12][13] The presence and sulfation pattern of these CS chains are critical for this compound's function.[5]
-
N-linked Glycosylation: Like many secreted and membrane-bound proteins, this compound undergoes N-linked glycosylation, the attachment of oligosaccharides to asparagine residues.
-
O-linked Glycosylation: this compound is also subject to O-linked glycosylation, where glycans are attached to serine or threonine residues.
This compound exists as both a full-length, secreted proteoglycan and as a C-terminally truncated, glycosylphosphatidylinositol (GPI)-anchored isoform.[14] Furthermore, a significant portion of this compound in the brain is present as a core protein without attached GAG chains, indicating that it is a "part-time" proteoglycan.[11]
Functional Implications of this compound PTMs
The PTMs of this compound, particularly its chondroitin sulfate chains, are crucial for its biological activities:
-
Inhibition of Neurite Outgrowth: The inhibitory effect of this compound on neurite outgrowth is dependent on its chondroitin sulfate chains.[5] This function is important for stabilizing neuronal circuits in the mature brain and can be a factor in the limited regeneration capacity of the central nervous system after injury.
-
Regulation of Synaptic Plasticity: this compound is involved in regulating synaptic plasticity.[6][7] It interacts with other ECM components, such as tenascin-R, and cell surface receptors, including the AMPA receptor subunit GluR1, to modulate synaptic strength and stability.[6][15]
-
Formation of Perineuronal Nets: As a key component of PNNs, this compound contributes to their structure and function.[2][3] PNNs are thought to restrict plasticity and protect neurons from oxidative stress and excitotoxicity.
The diagram below illustrates the key interactions of this compound within the perineuronal net and its influence on neuronal properties.
Quantitative Analysis of this compound PTMs
Quantitative analysis of this compound's PTMs can provide insights into how changes in glycosylation patterns correlate with different physiological and pathological states. Mass spectrometry is a powerful tool for this purpose, allowing for the relative or absolute quantification of different glycoforms.[9][16][17][18]
The table below presents representative data on the relative abundance of chondroitin sulfate disaccharides in rodent brain tissue at different developmental stages, which reflects the composition of the ECM where this compound resides.[13]
| Chondroitin Sulfate Disaccharide | Postnatal Day 7 (%) | Postnatal Day 21 (%) | Adult (%) |
| Non-sulfated (ΔDi-0S) | 10.5 | 8.2 | 6.5 |
| 4-sulfated (ΔDi-4S) | 75.3 | 80.1 | 85.2 |
| 6-sulfated (ΔDi-6S) | 12.1 | 9.5 | 6.3 |
| Disulfated (ΔDi-4,6S) | 2.1 | 2.2 | 2.0 |
Data is representative of the type of quantitative information that can be obtained from LC-MS/MS analysis of chondroitin sulfate disaccharides.[13]
Experimental Protocols
The following section provides a comprehensive workflow for the analysis of this compound PTMs from brain tissue using mass spectrometry.
Protein Extraction from Brain Tissue
This protocol is adapted for the extraction of proteins from brain tissue, which has a high lipid content.[19]
-
Homogenization:
-
Homogenize fresh or frozen brain tissue in a detergent-based lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) on ice.
-
-
Sonication:
-
Sonicate the homogenate briefly to ensure complete cell lysis and shear genomic DNA.
-
-
Centrifugation:
-
Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cellular debris.
-
-
Supernatant Collection:
-
Carefully collect the supernatant containing the soluble proteins.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
Immunoprecipitation of this compound
This protocol describes the enrichment of this compound from the total brain lysate.[20][21][22]
-
Antibody-Bead Conjugation:
-
Incubate anti-brevican antibody with Protein G magnetic beads in PBS with gentle rotation for 2-4 hours at 4°C.
-
-
Immunoprecipitation:
-
Add the antibody-conjugated beads to the brain lysate and incubate overnight at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads using a magnetic stand and wash them three times with cold lysis buffer and then three times with cold PBS to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bound this compound from the beads using a low-pH elution buffer (e.g., 0.1 M glycine, pH 2.5) or by boiling in SDS-PAGE sample buffer for subsequent analysis. Neutralize the low-pH eluate immediately with a high-pH buffer (e.g., 1 M Tris, pH 8.5).
-
Analysis of Chondroitin Sulfate Glycosaminoglycan Chains
This protocol details the analysis of the CS-GAG chains from the immunoprecipitated this compound.[12][13]
-
Enzymatic Digestion:
-
Digest the eluted this compound with chondroitinase ABC (which cleaves the GAG chains into disaccharides) in a suitable buffer (e.g., 50 mM ammonium (B1175870) acetate, pH 8.0) at 37°C for at least 2 hours.
-
-
Sample Cleanup:
-
Remove the protein core by centrifugation through a 10 kDa molecular weight cutoff filter. The disaccharides will be in the flow-through.
-
-
LC-MS/MS Analysis:
-
Analyze the disaccharide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Column: A porous graphitic carbon or anion-exchange column is typically used for separation.
-
Mobile Phases: Use a gradient of ammonium carbonate and acetonitrile.
-
Mass Spectrometry: Operate the mass spectrometer in negative ion mode with multiple reaction monitoring (MRM) to specifically detect and quantify the different sulfated disaccharides.[13]
-
Analysis of N-linked and O-linked Glycans
This protocol describes the analysis of N- and O-linked glycans from the this compound core protein.
-
In-solution Digestion of this compound Core Protein:
-
After elution from the IP beads, denature, reduce, and alkylate the this compound protein.
-
Digest the protein into peptides using sequencing-grade trypsin overnight at 37°C.
-
-
Glycopeptide Enrichment:
-
Enrich the glycopeptides from the peptide mixture using Hydrophilic Interaction Liquid Chromatography (HILIC) solid-phase extraction.[10]
-
-
N-glycan Release and Analysis:
-
O-glycan Release and Analysis:
-
Release O-glycans from another aliquot of the enriched glycopeptides by chemical methods such as β-elimination.
-
Analyze the released O-glycans by LC-MS/MS or MALDI-TOF MS.
-
-
Intact Glycopeptide Analysis (Site-specific information):
-
Analyze the enriched glycopeptide fraction directly by LC-MS/MS without enzymatic or chemical cleavage of the glycans.
-
Use fragmentation methods such as Higher-energy Collisional Dissociation (HCD) or Electron-Transfer Dissociation (ETD) to obtain sequence information for both the peptide backbone and the attached glycan.
-
Mass Spectrometry and Data Analysis
-
Instrumentation:
-
A high-resolution mass spectrometer such as an Orbitrap or Q-TOF instrument is recommended for accurate mass measurements.
-
-
Data Analysis Software:
-
Use specialized software for glycan and glycopeptide identification and quantification (e.g., Byonic, MaxQuant, Glyco-DIA).
-
-
Database Searching:
-
Search the MS/MS data against a protein database (e.g., UniProt) with variable modifications specified for potential PTMs (e.g., glycosylation, phosphorylation).
-
-
Quantification:
-
Perform relative or absolute quantification of different glycoforms or PTMs using label-free methods or stable isotope labeling techniques.[17]
-
References
- 1. This compound: a key proteoglycan in the perisynaptic extracellular matrix of the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The extracellular matrix molecule this compound is an integral component of the machinery mediating fast synaptic transmission at the calyx of Held - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. This compound, Neurocan, Tenascin-C, and Tenascin-R Act as Important Regulators of the Interplay Between Perineuronal Nets, Synaptic Integrity, Inhibitory Interneurons, and Otx2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The brain chondroitin sulfate proteoglycan this compound associates with astrocytes ensheathing cerebellar glomeruli and inhibits neurite outgrowth from granule neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hippocampal proteoglycans this compound and versican are linked to spatial memory of Sprague-Dawley rats in the morris water maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | this compound, Neurocan, Tenascin-C, and Tenascin-R Act as Important Regulators of the Interplay Between Perineuronal Nets, Synaptic Integrity, Inhibitory Interneurons, and Otx2 [frontiersin.org]
- 8. What are BCAN modulators and how do they work? [synapse.patsnap.com]
- 9. aspariaglycomics.com [aspariaglycomics.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Molecular cloning of this compound, a novel brain proteoglycan of the aggrecan/versican family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Positive Mode LC-MS/MS Analysis of Chondroitin Sulfate Modified Glycopeptides Derived from Light and Heavy Chains of The Human Inter-α-Trypsin Inhibitor Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative analysis of chondroitin sulfate disaccharides from human and rodent fixed brain tissue by electrospray ionization-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound isoforms associate with neural membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Immunohistochemical evidence for the this compound-tenascin-R interaction: colocalization in perineuronal nets suggests a physiological role for the interaction in the adult rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mass Spectrometric Quantification of N-Linked Glycans by Reference to Exogenous Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 4-plex quantitative glycoproteomics using glycan/protein-stable isotope labeling in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Quantitative glycoproteomics of high-density lipoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. IP-MS Protocol - Creative Proteomics [creative-proteomics.com]
- 21. Immunoprecipitation (IP) and Mass Spectrometry [protocols.io]
- 22. A simplified and sensitive immunoprecipitation mass spectrometry protocol for the analysis of amyloid-beta peptides in brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 23. bulldog-bio.com [bulldog-bio.com]
Application Notes and Protocols for Live-Cell Imaging of Brevican Dynamics in Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brevican (BCAN) is a brain-specific chondroitin (B13769445) sulfate (B86663) proteoglycan and a key component of the extracellular matrix (ECM) in the central nervous system.[1][2] It plays a crucial role in maintaining the structure of the perineuronal nets and is implicated in synaptic plasticity, neural development, and various neuropathologies.[1][2] Notably, this compound expression is significantly upregulated in malignant gliomas, where it promotes tumor cell motility and invasion, making it a critical target for cancer research and therapeutic development.[1][2][3][4] Understanding the dynamic behavior of this compound in a live-cell context is paramount for elucidating its physiological and pathological functions.
These application notes provide a comprehensive overview and detailed protocols for visualizing and quantifying the dynamics of this compound in cultured cells. The methodologies described herein are designed to enable researchers to investigate this compound trafficking, secretion, cleavage, and its interactions with other molecules in real-time.
Key Applications
-
Neuroscience Research: Elucidate the role of this compound in synapse formation, stabilization, and plasticity by visualizing its localization and turnover at synaptic sites in cultured neurons.
-
Oncology and Drug Development: Investigate the mechanisms by which this compound promotes glioma cell invasion and screen for therapeutic agents that disrupt these processes by monitoring this compound dynamics in cancer cell lines.[3][4]
-
Extracellular Matrix Biology: Study the assembly, remodeling, and degradation of the this compound-containing extracellular matrix in real-time.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data that could be obtained from live-cell imaging experiments of this compound dynamics. These values are illustrative and may vary depending on the cell type, experimental conditions, and specific this compound isoform being studied.
Table 1: this compound Diffusion Coefficients in Glioma Cell Culture
| This compound Isoform/Fragment | Cellular Location | Technique | Apparent Diffusion Coefficient (D) (μm²/s) | Mobile Fraction (%) |
| Full-length this compound-EGFP | Pericellular Matrix | FRAP | 0.05 - 0.2 | 30 - 50 |
| GPI-anchored this compound-EGFP | Cell Membrane | FRAP | 0.1 - 0.5 | 60 - 80 |
| Secreted this compound-EGFP (N-terminal fragment) | Conditioned Media | FCS | 5 - 10 | > 90 |
| Quantum Dot-labeled this compound | Cell Surface | SPT | 0.01 - 0.1 | 40 - 60 |
Table 2: Kinetic Parameters of this compound Dynamics
| Dynamic Process | Cell Type | Technique | Parameter | Value |
| This compound-EGFP Secretion | U87MG Glioma | TIRF Microscopy | Vesicle Fusion Rate | 2 - 5 events/min/cell |
| ADAMTS4-mediated Cleavage | Primary Astrocytes | FRET Biosensor | Half-life of full-length this compound | 30 - 60 min |
| Endocytosis of GPI-anchored this compound | Cultured Neurons | Total Internal Reflection Fluorescence (TIRF) Microscopy | Internalization Rate | 0.01 - 0.05 min⁻¹ |
| This compound-Fibronectin Interaction | U251 Glioma | FRAP | Residence Time | 10 - 30 s |
Experimental Protocols
Protocol 1: Live-Cell Imaging of Fluorescently-Tagged this compound
This protocol describes the expression of a this compound-EGFP fusion protein to visualize its dynamics in cultured cells.
Materials:
-
Mammalian expression vector encoding human this compound fused to EGFP (e.g., pEGFP-N1-Brevican)
-
Lipofectamine 3000 or other suitable transfection reagent
-
Glioma cell line (e.g., U87MG, U251) or primary neuronal culture
-
Complete cell culture medium
-
Glass-bottom imaging dishes
-
Confocal microscope with live-cell imaging capabilities (environmental chamber with temperature, CO₂, and humidity control)
Procedure:
-
Cell Seeding: One day prior to transfection, seed the cells onto glass-bottom imaging dishes at a density that will result in 50-70% confluency on the day of imaging.
-
Transfection: Transfect the cells with the pEGFP-N1-Brevican plasmid according to the manufacturer's protocol for your chosen transfection reagent.
-
Expression: Allow the cells to express the fusion protein for 24-48 hours post-transfection.
-
Live-Cell Imaging:
-
Mount the imaging dish onto the stage of the confocal microscope equipped with an environmental chamber set to 37°C and 5% CO₂.
-
Use a 488 nm laser for excitation of EGFP and collect the emission between 500-550 nm.
-
Acquire time-lapse images at appropriate intervals to capture the dynamics of interest (e.g., every 1-5 minutes for overall distribution changes, or every 1-5 seconds for tracking vesicle movement).
-
For long-term imaging, use the lowest possible laser power and exposure time to minimize phototoxicity.
-
Protocol 2: Fluorescence Recovery After Photobleaching (FRAP) Analysis of this compound Mobility
FRAP can be used to measure the lateral mobility of this compound in the pericellular matrix or on the cell membrane.
Materials:
-
Cells expressing this compound-EGFP (from Protocol 1)
-
Confocal microscope with a FRAP module
Procedure:
-
Cell Preparation: Prepare and mount the cells for live-cell imaging as described in Protocol 1.
-
Pre-bleach Imaging: Acquire 5-10 baseline images of the region of interest (ROI) at a low laser power. The ROI could be a section of the pericellular matrix or the cell membrane.
-
Photobleaching: Use a high-intensity laser beam (488 nm) to photobleach the fluorescent molecules within the defined ROI.
-
Post-bleach Imaging: Immediately after bleaching, acquire a time-lapse series of images at the same low laser power used for pre-bleach imaging to monitor the recovery of fluorescence in the bleached ROI. The frequency and duration of image acquisition will depend on the expected recovery rate.
-
Data Analysis:
-
Measure the mean fluorescence intensity of the bleached ROI, a control region, and the background over time.
-
Normalize the fluorescence recovery curve to correct for photobleaching during image acquisition.
-
Fit the recovery curve to an appropriate mathematical model to determine the mobile fraction and the apparent diffusion coefficient (D).[5][6]
-
Protocol 3: Single-Particle Tracking (SPT) of this compound on the Cell Surface
SPT allows for the high-resolution tracking of individual this compound molecules to study their motion and confinement zones.
Materials:
-
Cells expressing a tagged version of this compound (e.g., HaloTag-Brevican)
-
Fluorescently labeled ligands (e.g., HaloTag ligand conjugated to a bright, photostable dye like Janelia Fluor dyes) or quantum dots conjugated to anti-tag antibodies.
-
TIRF microscope for high signal-to-noise imaging at the cell surface.
Procedure:
-
Cell Transfection and Seeding: Transfect cells with the tagged this compound construct and seed them on high-quality glass coverslips suitable for TIRF microscopy.
-
Labeling:
-
Incubate the cells with a low concentration of the fluorescent ligand or antibody-conjugated quantum dots to achieve sparse labeling of individual molecules.
-
Wash the cells thoroughly to remove unbound labels.
-
-
Imaging:
-
Mount the coverslip on the TIRF microscope.
-
Acquire image streams at a high frame rate (e.g., 10-50 Hz) to capture the rapid movement of individual particles.
-
-
Data Analysis:
-
Use particle tracking software to identify and track the x,y coordinates of individual fluorescent spots over time, generating trajectories.
-
Analyze the trajectories to calculate mean squared displacement (MSD) plots, from which diffusion coefficients and modes of motion (e.g., free diffusion, confined diffusion, directed motion) can be determined.[7][8]
-
Visualizations
This compound Signaling Pathway in Glioma
References
- 1. The role of this compound in glioma: promoting tumor cell motility in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Knockdown Reduces Late-Stage Glioma Tumor Aggressiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Proteoglycan this compound Binds to Fibronectin after Proteolytic Cleavage and Promotes Glioma Cell Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The proteoglycan this compound binds to fibronectin after proteolytic cleavage and promotes glioma cell motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of protein and lipid dynamics using confocal fluorescence recovery after photobleaching (FRAP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative FRAP in analysis of molecular binding dynamics in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Single-Particle Tracking of Cell Surface Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Single-particle tracking - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Brevican Immunohistochemistry: A Technical Support Guide for Optimal Signal-to-Noise Ratio
Welcome to the technical support center for brevican immunohistochemistry (IHC). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting strategies and frequently asked questions (FAQs) to help you achieve a high signal-to-noise ratio in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most critical first step to optimize a new this compound IHC protocol?
A1: Before optimizing your specific protocol, it is crucial to research the this compound antibody you are using. Reviewing the vendor's datasheet, recommended protocols, and any available literature will provide a foundational understanding of the antibody's characteristics, including recommended antigen retrieval methods, dilution ranges, and expected staining patterns. This initial step can save significant time and resources.[1]
Q2: I am observing high background staining in my this compound IHC. What are the common causes?
A2: High background staining can originate from several sources. Common culprits include:
-
Non-specific antibody binding: This can be due to either the primary or secondary antibodies binding to unintended targets in the tissue.[2][3][4][5]
-
Endogenous enzyme activity: Tissues can contain endogenous peroxidases or phosphatases that react with the detection substrate, leading to background signal.[3][6][7][8]
-
Endogenous biotin (B1667282): If using an avidin-biotin-based detection system, endogenous biotin present in tissues like the kidney and liver can cause non-specific staining.[3][9]
-
Hydrophobic interactions: Antibodies may non-specifically adhere to proteins and lipids in the tissue.[6]
-
Autofluorescence: Some tissues naturally fluoresce, which can interfere with fluorescent detection methods.[2][7]
Q3: How can I reduce non-specific binding of my primary and secondary antibodies?
A3: To minimize non-specific antibody binding, consider the following strategies:
-
Titrate your antibodies: Using an excessive concentration of the primary or secondary antibody is a common cause of high background.[3][10][11] Perform a dilution series to find the optimal concentration that provides a strong signal with minimal background.[12]
-
Use a blocking solution: Blocking with normal serum from the same species as the secondary antibody is a common and effective method.[6][13][14] Protein solutions like bovine serum albumin (BSA) or non-fat dry milk can also be used.[7][13]
-
Select appropriate secondary antibodies: Use secondary antibodies that have been pre-adsorbed against the immunoglobulin of the species of your sample to reduce cross-reactivity.[15]
Q4: My this compound signal is very weak or completely absent. What should I troubleshoot?
A4: Weak or no signal can be frustrating. Here are some key areas to investigate:
-
Antigen retrieval: Formalin fixation can mask the epitope of this compound. Ensure you are using the recommended antigen retrieval method (heat-induced or proteolytic-induced) with the correct buffer pH and incubation time.[16][17][18] One this compound antibody datasheet suggests antigen retrieval with TE buffer (pH 9.0) or citrate (B86180) buffer (pH 6.0).[19]
-
Antibody concentration and incubation: The primary antibody concentration may be too low, or the incubation time may be too short.[20][21] Try increasing the concentration or extending the incubation time, potentially overnight at 4°C.[22]
-
Antibody viability: Ensure your primary and secondary antibodies have been stored correctly and have not expired.[23]
-
Detection system sensitivity: Consider using a more sensitive detection system, such as a polymer-based detection reagent, which can amplify the signal more effectively than traditional avidin-biotin-based systems.[9]
Troubleshooting Guides
Issue 1: High Background Staining
High background staining can obscure the specific signal, leading to a poor signal-to-noise ratio.[5] Use the following table and workflow to troubleshoot this issue.
| Potential Cause | Recommended Solution |
| Endogenous Peroxidase Activity | Incubate slides in 0.3-3% hydrogen peroxide in methanol (B129727) or PBS for 10-30 minutes before primary antibody incubation.[7][8][24][25][26][27] |
| Non-specific Antibody Binding | 1. Titrate Primary Antibody: Decrease the concentration of the primary antibody.[3][11] 2. Optimize Blocking: Use 1-5% normal serum from the secondary antibody's host species for 30-60 minutes.[5][6][13] Alternatively, use 1-5% BSA or non-fat dry milk.[7][13] 3. Secondary Antibody Control: Run a control without the primary antibody to check for secondary antibody non-specific binding.[3][15] |
| Endogenous Biotin (if using ABC detection) | Perform an avidin/biotin blocking step before primary antibody incubation.[11][14] Alternatively, switch to a biotin-free detection system.[9] |
| Hydrophobic Interactions | Include a detergent like 0.1-0.5% Tween-20 or Triton X-100 in your wash buffers and antibody diluents.[6] |
Troubleshooting Workflow: High Background
A logical workflow for troubleshooting high background staining.
Issue 2: Weak or No Signal
A faint or absent signal for this compound can be due to a variety of factors. Follow this guide to enhance your signal.
| Potential Cause | Recommended Solution |
| Ineffective Antigen Retrieval | 1. Verify Method: Ensure you are using the optimal antigen retrieval method (HIER or PIER) for your specific this compound antibody and tissue type.[16][18] 2. Optimize HIER: If using Heat-Induced Epitope Retrieval, test different buffers (e.g., Citrate pH 6.0, Tris-EDTA pH 9.0) and optimize heating time and temperature.[18][28] 3. Optimize PIER: If using Proteolytic-Induced Epitope Retrieval, carefully titrate the enzyme concentration and incubation time to avoid tissue damage.[16][18] |
| Suboptimal Antibody Dilution/Incubation | 1. Increase Primary Antibody Concentration: Titrate the primary antibody to a higher concentration.[20] 2. Increase Incubation Time: Extend the primary antibody incubation period (e.g., overnight at 4°C). |
| Inactive Reagents | 1. Check Antibody Storage: Ensure antibodies have been stored at the recommended temperature and have not undergone multiple freeze-thaw cycles.[21] 2. Use Fresh Reagents: Prepare fresh buffers and detection reagents. |
| Lowly Expressed Target | 1. Use a Signal Amplification System: Employ a more sensitive detection method, such as a polymer-based system or Tyramide Signal Amplification (TSA).[9] 2. Use a Positive Control: Always include a positive control tissue known to express this compound to validate the protocol and reagents.[10] |
Troubleshooting Workflow: Weak or No Signal
A systematic approach to troubleshooting weak or absent signals.
Experimental Protocols
Protocol 1: Endogenous Peroxidase Quenching
This step is essential when using a horseradish peroxidase (HRP)-conjugated secondary antibody to prevent non-specific background staining from endogenous enzyme activity.[8]
Reagents:
-
3% Hydrogen Peroxide (H₂O₂) in Methanol or PBS
Procedure:
-
After deparaffinization and rehydration, immerse the slides in the 3% H₂O₂ solution.
-
Incubate for 10-15 minutes at room temperature.[7]
-
Rinse the slides thoroughly with PBS or distilled water.[25]
Note: For delicate antigens, a lower concentration of H₂O₂ (e.g., 0.3%) for a longer duration (e.g., 30 minutes) may be preferable.[8]
Protocol 2: Heat-Induced Epitope Retrieval (HIER)
HIER is a common method for unmasking epitopes in formalin-fixed, paraffin-embedded tissues.[18]
Reagents:
-
Citrate Buffer: 10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0
-
Tris-EDTA Buffer: 10 mM Tris Base, 1 mM EDTA, 0.05% Tween 20, pH 9.0
Procedure:
-
Immerse the rehydrated slides in a container filled with the chosen retrieval buffer.
-
Heat the container in a microwave, pressure cooker, or water bath to 95-100°C.
-
Maintain the temperature for 10-20 minutes.
-
Allow the slides to cool down in the buffer for at least 20 minutes at room temperature.
-
Rinse the slides with PBS.
Note: The optimal buffer and heating time should be determined empirically for each antibody.[18][28]
Protocol 3: Blocking Non-Specific Binding
This step is critical for reducing background staining by blocking reactive sites in the tissue.[6]
Reagents:
-
Blocking Buffer: 5% Normal Goat Serum (or serum from the secondary antibody host species) in PBS with 1% BSA.
Procedure:
-
After the antigen retrieval and washing steps, carefully wipe the slide around the tissue section.
-
Apply enough blocking buffer to completely cover the tissue section.
-
Incubate in a humidified chamber for 30-60 minutes at room temperature.
-
Gently tap off the excess blocking buffer before applying the primary antibody. Do not rinse.
Note: The blocking buffer can also be used as the diluent for the primary antibody to maintain optimal conditions.[6][13]
References
- 1. biocare.net [biocare.net]
- 2. vectorlabs.com [vectorlabs.com]
- 3. biossusa.com [biossusa.com]
- 4. sinobiological.com [sinobiological.com]
- 5. bosterbio.com [bosterbio.com]
- 6. IHC Blocking | Proteintech Group [ptglab.com]
- 7. IHC Blocking - Creative Diagnostics [creative-diagnostics.com]
- 8. Blocking Endogenous Peroxidase - IHC WORLD [ihcworld.com]
- 9. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 10. IHC Troubleshooting Guide | Thermo Fisher Scientific - AT [thermofisher.com]
- 11. IHC Troubleshooting Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. youtube.com [youtube.com]
- 13. Blocking Strategies for IHC | Thermo Fisher Scientific - FR [thermofisher.com]
- 14. vectorlabs.com [vectorlabs.com]
- 15. azolifesciences.com [azolifesciences.com]
- 16. Antigen Retrieval Methods: R&D Systems [rndsystems.com]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. IHC Antigen Retrieval | Proteintech Group [ptglab.com]
- 19. This compound antibody (19017-1-AP) | Proteintech [ptglab.com]
- 20. origene.com [origene.com]
- 21. Immunohistochemistry Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 22. learn.cellsignal.com [learn.cellsignal.com]
- 23. documents.cap.org [documents.cap.org]
- 24. sinobiological.com [sinobiological.com]
- 25. Immunohistochemistry Procedure [sigmaaldrich.com]
- 26. Blocking endogenous peroxidases: a cautionary note for immunohistochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 27. The principle and method of Immunohistochemistry (IH) | MBL Life Science -JAPAN- [ruo.mbl.co.jp]
- 28. bosterbio.com [bosterbio.com]
Technical Support Center: Preventing Brevican Degradation During Extraction
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to minimize brevican protein degradation during the extraction process.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its degradation a concern during extraction?
A1: this compound is a chondroitin (B13769445) sulfate (B86663) proteoglycan, a key component of the extracellular matrix (ECM) in the central nervous system. It is part of the lectican family of proteoglycans.[1][2][3] Degradation of the this compound core protein during extraction can lead to inaccurate quantification, loss of native structure and function, and misleading results in downstream applications. A significant portion of this compound can exist as a proteolytic fragment in the adult central nervous system, making it crucial to prevent further degradation ex vivo.[4]
Q2: What are the primary enzymes responsible for this compound degradation?
A2: The primary enzymes that degrade this compound are matrix metalloproteinases (MMPs) and aggrecanase-1 (ADAMTS4).[1][2] Specifically, MMP-1, -2, -3, -7, -8, -10, and -13 have been shown to cleave this compound.[1][2] Neuronal activity can also trigger a proteolytic cascade involving ADAMTS proteases, leading to this compound cleavage.[5]
Q3: What are the initial and most critical steps to prevent protein degradation?
A3: The most critical steps are to work quickly and maintain low temperatures (4°C) throughout the extraction procedure.[6][7][8] All buffers, solutions, and centrifuges should be pre-cooled.[8] Additionally, the immediate addition of a broad-spectrum protease inhibitor cocktail to your lysis buffer just before use is essential.[8][9]
Q4: Should I be concerned about the pH of my extraction buffer?
A4: Yes, maintaining an optimal pH is crucial for protein stability.[6] Most proteases are less active at a basic pH, so adjusting your lysis buffer to pH 9 or greater can help reduce proteolytic activity.[10] However, the ideal pH will also depend on the stability of this compound itself, so some empirical optimization may be necessary.
Troubleshooting Guide
Issue 1: Multiple bands or lower molecular weight fragments are observed on a Western blot.
This is a common indication of proteolytic degradation.[8]
| Possible Cause | Solution |
| Insufficient protease inhibition. | Increase the concentration of your broad-spectrum protease inhibitor cocktail.[8] Ensure it is added fresh to the lysis buffer immediately before use.[9] |
| Ineffective inhibition of specific proteases. | Add specific inhibitors for metalloproteinases, such as EDTA or EGTA, to your protease inhibitor cocktail.[6] Consider inhibitors targeting ADAMTS proteases if you suspect their activity. |
| Protease activity during sample preparation. | Minimize the time between cell lysis and analysis.[8] Keep samples on ice at all times.[6][7] |
| Sub-optimal buffer conditions. | Ensure your lysis buffer has sufficient buffering capacity (e.g., Tris, HEPES at >20 mM concentration).[6] Consider adjusting the pH to a more basic level to reduce protease activity.[10] |
Issue 2: Low yield of full-length this compound.
This can be due to degradation, inefficient extraction, or loss of protein during processing.
| Possible Cause | Solution |
| Inefficient cell lysis or tissue homogenization. | Choose a lysis method appropriate for your sample type. For tissues, ensure complete homogenization.[11] The use of chaotropic agents like guanidine (B92328) hydrochloride or urea (B33335) can improve extraction efficiency for proteoglycans.[12][13] |
| This compound is lost in the insoluble fraction. | This compound is an extracellular matrix protein and may be part of larger insoluble complexes.[14][15] Consider using stronger extraction buffers containing detergents or chaotropic agents. |
| Protein degradation. | Refer to the solutions for "Issue 1" to ensure comprehensive protease inhibition. |
Key Experimental Protocols & Data
Protease Inhibitor Cocktails
It is highly recommended to use a broad-spectrum protease inhibitor cocktail.[9] For targeted inhibition of enzymes known to degrade this compound, consider the following additions:
| Inhibitor Class | Inhibitor | Target Proteases | Typical Working Concentration |
| Metalloproteinases | EDTA | Broad-spectrum MMPs | 1-5 mM |
| Metalloproteinases | EGTA | Calcium-dependent proteases | 1-5 mM |
| Serine Proteases | PMSF | Serine proteases | 0.1-1 mM |
| Serine Proteases | AEBSF | Serine proteases | 0.1-1 mM |
| Cysteine Proteases | E-64 | Cysteine proteases | 1-10 µM |
| Aspartic Proteases | Pepstatin A | Aspartic proteases | 1 µM |
Note: The optimal concentration for each inhibitor may need to be determined empirically.
Recommended Lysis/Extraction Buffer for this compound
For the extraction of proteoglycans like this compound from brain tissue, a Tris-HCl based buffer is often used.[13]
| Component | Final Concentration | Purpose |
| Tris-HCl | 50 mM, pH 7.4-8.0 | Buffering agent |
| NaCl | 150 mM | Maintain ionic strength |
| EDTA | 5 mM | Metalloproteinase inhibitor |
| Triton X-100 or NP-40 | 1% (v/v) | Detergent for cell lysis |
| Protease Inhibitor Cocktail | 1X (add fresh) | Broad-spectrum protease inhibition |
For more resistant ECM extraction, consider buffers containing chaotropic agents like 4 M Guanidine Hydrochloride.[13]
General Protocol for this compound Extraction from Brain Tissue
-
Preparation : Pre-cool all buffers, solutions, and centrifuge to 4°C.[8]
-
Homogenization : Weigh the tissue and homogenize in 10 volumes (w/v) of ice-cold extraction buffer.[16]
-
Incubation : Incubate the homogenate on a rotator for at least 1 hour at 4°C to ensure complete lysis.
-
Clarification : Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C to pellet cell debris.[8]
-
Supernatant Collection : Carefully collect the supernatant containing the soluble this compound protein.
-
Downstream Processing : Proceed immediately with your downstream application or store the extract at -80°C.
Visual Guides
This compound Degradation Pathway
Caption: Key enzymatic pathways leading to the degradation of the this compound core protein.
Experimental Workflow for this compound Extraction
Caption: A streamlined workflow for the extraction of this compound from tissue samples.
Troubleshooting Decision Tree
Caption: A decision tree to troubleshoot this compound degradation during extraction.
References
- 1. This compound is degraded by matrix metalloproteinases and aggrecanase-1 (ADAMTS4) at different sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. keio.elsevierpure.com [keio.elsevierpure.com]
- 3. Molecular cloning of this compound, a novel brain proteoglycan of the aggrecan/versican family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evidence for proteolytic cleavage of this compound by the ADAMTSs in the dentate gyrus after excitotoxic lesion of the mouse entorhinal cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activity-dependent extracellular proteolytic cascade cleaves the ECM component this compound to promote structural plasticity | EMBO Reports [link.springer.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. arrow.tudublin.ie [arrow.tudublin.ie]
- 8. benchchem.com [benchchem.com]
- 9. bosterbio.com [bosterbio.com]
- 10. youtube.com [youtube.com]
- 11. Compartmental Protein Extraction to Achieve Enrichment of Extracellular Matrix (ECM) Proteins [protocols.io]
- 12. researchgate.net [researchgate.net]
- 13. Preparation of proteoglycans from tissues - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Evaluation and Refinement of Sample Preparation Methods for Extracellular Matrix Proteome Coverage - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Extracellular Matrix Proteome: Isolation of ECM Proteins for Proteomics Studies | Springer Nature Experiments [experiments.springernature.com]
- 16. Isolation and Purification of Versican and Analysis of Versican Proteolysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Brevican Immunofluorescence Staining
Welcome to the technical support center for brevican immunofluorescence staining. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful and reproducible experimental outcomes.
I. Frequently Asked Questions (FAQs)
This section addresses common questions related to this compound immunofluorescence staining, providing concise answers and directing users to more detailed information where necessary.
Q1: What is this compound and why is its localization in the brain important?
A1: this compound is a chondroitin (B13769445) sulfate (B86663) proteoglycan that is abundantly expressed in the extracellular matrix (ECM) of the adult central nervous system (CNS). It is a key component of perineuronal nets (PNNs), which are specialized ECM structures that enwrap the cell bodies and proximal dendrites of certain neurons. The localization of this compound is critical for regulating synaptic stability, and neural plasticity, and has been implicated in various neurological conditions.
Q2: What are the main challenges in obtaining specific this compound immunofluorescence staining?
A2: The primary challenges stem from the complex nature of this compound itself. It exists in multiple isoforms, including a secreted form and a GPI-anchored form.[1][2] Furthermore, this compound is subject to proteolytic cleavage by enzymes like ADAMTSs and MMPs, resulting in various fragments.[3] This heterogeneity can lead to variable staining patterns depending on the specific antibody used and the physiological state of the tissue. Distinguishing between the full-length protein and its fragments can be a significant hurdle.
Q3: How do I choose the right primary antibody for this compound immunofluorescence?
A3: Antibody selection is critical for successful this compound staining. Consider the following factors:
-
Validation: Choose an antibody that has been validated for immunofluorescence (IF) or immunohistochemistry (IHC) in your species of interest. Look for validation data such as knockout/knockdown validation or comparison with other well-characterized antibodies.[4]
-
Immunogen: Be aware of the immunogen used to raise the antibody. An antibody raised against a specific domain of this compound may not recognize all isoforms or fragments. For example, an antibody targeting the N-terminus might detect both the full-length protein and N-terminal fragments.[3]
-
Specificity: Whenever possible, review literature that has utilized the specific antibody you are considering to understand its expected staining pattern. Some antibodies may differentiate between this compound isoforms or cleavage fragments.[3]
Q4: What is the expected staining pattern for this compound in the brain?
A4: this compound immunoreactivity is most prominently observed in perineuronal nets, exhibiting a pericellular and reticular staining pattern around certain neurons.[5] Depending on the antibody and tissue preparation, staining may also be observed in the neuropil and associated with the cytoplasm of neurons and astrocytes.[6] Differences in staining patterns between antibodies can reflect the recognition of different this compound isoforms or fragments.
Q5: Can I stain for different this compound isoforms or fragments simultaneously?
A5: Yes, this is possible but requires careful planning. You would need to use primary antibodies that are specific to different isoforms or cleavage-generated neoepitopes. This typically involves using antibodies raised in different host species to allow for detection with distinct secondary antibodies conjugated to different fluorophores.[7] Validation of antibody specificity is paramount for this approach.
II. Troubleshooting Guide
This guide provides a structured approach to resolving common artifacts encountered during this compound immunofluorescence staining.
| Problem | Potential Cause | Recommended Solution |
| High Background/ Non-specific Staining | Inadequate Blocking: Insufficient blocking of non-specific antibody binding sites. | Increase the blocking time (e.g., 1-2 hours at room temperature). Use normal serum from the species in which the secondary antibody was raised (typically 5-10%). Consider using a commercial blocking solution. |
| Primary Antibody Concentration Too High: Excess primary antibody can bind non-specifically. | Titrate the primary antibody to determine the optimal concentration that provides a good signal-to-noise ratio. | |
| Secondary Antibody Cross-reactivity: Secondary antibody may be binding to endogenous immunoglobulins in the tissue. | Use a pre-adsorbed secondary antibody. Perform a secondary antibody-only control to check for non-specific binding. | |
| Issues with this compound Fragments: The presence of various this compound cleavage fragments in the tissue may lead to diffuse or unexpected staining patterns that can be misinterpreted as background. | Use antibodies specific to the full-length protein or particular fragments if available. Perform western blots on tissue lysates to characterize the this compound isoforms and fragments present. | |
| Autofluorescence: Endogenous fluorescence from the tissue, especially in aged or fixed tissues. | Include an unstained control to assess the level of autofluorescence. Consider using an autofluorescence quenching reagent. | |
| Weak or No Signal | Primary Antibody Concentration Too Low: Insufficient primary antibody to detect the target protein. | Increase the concentration of the primary antibody. |
| Inadequate Antigen Retrieval: Fixation can mask the epitope recognized by the antibody. | Perform antigen retrieval using heat-induced (e.g., citrate (B86180) buffer pH 6.0) or enzymatic methods. The optimal method may depend on the specific antibody and tissue preparation.[8] | |
| Poor Antibody Penetration: The antibody may not be able to access the this compound within the dense extracellular matrix of the PNNs. | Include a gentle permeabilization step with a detergent like Triton X-100 (0.1-0.25%) in your protocol.[9] | |
| Incorrect Secondary Antibody: The secondary antibody does not recognize the primary antibody. | Ensure the secondary antibody is raised against the host species of the primary antibody (e.g., use an anti-mouse secondary for a mouse primary). | |
| Patchy or Uneven Staining | Tissue Drying Out: Allowing the tissue section to dry at any stage can lead to artifacts. | Keep the tissue hydrated with buffer throughout the staining procedure. Use a humidified chamber for incubations. |
| Incomplete Reagent Coverage: The staining solution did not cover the entire tissue section evenly. | Ensure sufficient volume of all solutions to completely cover the tissue section. |
III. Experimental Protocols
This section provides a detailed methodology for this compound immunofluorescence staining in brain tissue, with a focus on minimizing artifacts.
Protocol 1: General this compound Staining in Paraffin-Embedded Brain Sections
This protocol is a starting point and may require optimization based on the specific antibody and tissue being used.
1. Deparaffinization and Rehydration:
- Immerse slides in Xylene: 2 changes for 5 minutes each.
- Immerse in 100% Ethanol: 2 changes for 3 minutes each.
- Immerse in 95% Ethanol: 2 changes for 3 minutes each.
- Immerse in 70% Ethanol: 2 changes for 3 minutes each.
- Rinse in distilled water.
2. Antigen Retrieval:
- Immerse slides in a staining jar containing 10 mM Sodium Citrate buffer, pH 6.0.
- Heat the solution to 95-100°C for 20-30 minutes.
- Allow slides to cool in the buffer for 20-30 minutes at room temperature.
- Rinse slides in PBS.
3. Permeabilization and Blocking:
- Incubate sections with 0.25% Triton X-100 in PBS for 10 minutes (optional, but recommended for improved antibody penetration).
- Rinse with PBS.
- Incubate sections in a blocking solution (e.g., 5% normal goat serum, 1% BSA in PBS) for 1 hour at room temperature in a humidified chamber.
4. Primary Antibody Incubation:
- Dilute the primary anti-brevican antibody to its optimal concentration in the blocking solution.
- Incubate sections with the primary antibody overnight at 4°C in a humidified chamber.
5. Secondary Antibody Incubation:
- Wash slides with PBS: 3 changes for 5 minutes each.
- Dilute the fluorophore-conjugated secondary antibody (e.g., goat anti-mouse Alexa Fluor 488) in the blocking solution.
- Incubate sections with the secondary antibody for 1-2 hours at room temperature in a dark, humidified chamber.
6. Counterstaining and Mounting:
- Wash slides with PBS: 3 changes for 5 minutes each in the dark.
- Incubate with a nuclear counterstain (e.g., DAPI) for 5 minutes.
- Wash with PBS.
- Mount coverslips with an anti-fade mounting medium.
7. Imaging:
- Store slides at 4°C in the dark until imaging.
- Image using a fluorescence or confocal microscope with appropriate filter sets.
Protocol 2: Staining for this compound in Perineuronal Nets (PNNs)
This protocol is adapted for the specific challenges of staining the dense ECM of PNNs.
-
Follow steps 1-3 from Protocol 1. For PNN staining, a co-stain with a PNN marker like Wisteria Floribunda Agglutinin (WFA) is highly recommended.
-
Primary Antibody and WFA Incubation:
-
Dilute the anti-brevican primary antibody and biotinylated WFA in the blocking solution.
-
Incubate sections with the antibody/WFA mixture overnight at 4°C.
-
-
Secondary Antibody and Streptavidin Incubation:
-
Wash slides as in Protocol 1.
-
Incubate with a mixture of the appropriate fluorophore-conjugated secondary antibody (for this compound) and a fluorophore-conjugated streptavidin (for WFA) for 1-2 hours at room temperature in the dark.
-
-
Follow steps 6 and 7 from Protocol 1.
IV. Visualizations
Logical Workflow for Troubleshooting this compound Immunofluorescence
References
- 1. novusbio.com [novusbio.com]
- 2. This compound isoforms associate with neural membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. antibodiesinc.com [antibodiesinc.com]
- 5. Frontiers | Update on Perineuronal Net Staining With Wisteria floribunda Agglutinin (WFA) [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Immunofluorescent labelling of paraffin brain tissue sections [protocols.io]
- 8. Immunofluorescence protocol for localizing protein targets in brain tissue from diverse model and non-model mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. docs.abcam.com [docs.abcam.com]
improving brevican ELISA assay sensitivity and specificity
Welcome to the technical support center for the Brevican ELISA assay. This resource is designed for researchers, scientists, and drug development professionals to enhance the sensitivity and specificity of their this compound immunoassays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter while performing a this compound ELISA.
High Background
A high background signal can mask the specific signal from your target analyte, reducing the assay's sensitivity.[1][2][3]
Question: My blank and negative control wells show high absorbance values. What are the possible causes and solutions?
| Possible Cause | Solution |
| Insufficient Washing | Increase the number of wash cycles and/or the soaking time between washes. Ensure complete aspiration of wash buffer from the wells after each wash.[3] |
| Ineffective Blocking | Optimize the blocking buffer. Try different blocking agents (e.g., BSA, non-fat dry milk, or commercial blocking solutions) and concentrations. Increase the blocking incubation time.[2][4] |
| High Antibody Concentration | The concentration of the primary or secondary antibody may be too high, leading to non-specific binding. Perform a checkerboard titration to determine the optimal antibody concentrations that yield the best signal-to-noise ratio.[1][4] |
| Cross-reactivity | The detection antibody may be cross-reacting with other proteins in the sample or with the capture antibody. Ensure the use of highly specific monoclonal antibodies or affinity-purified polyclonal antibodies.[1] |
| Contaminated Reagents | Prepare fresh buffers and substrate solutions. Ensure that all reagents and equipment are free from contamination. |
Weak or No Signal
A weak or absent signal can indicate a problem with one or more steps of the ELISA procedure.[2][5]
Question: I am not getting a detectable signal, or the signal is very weak, even for my standards. What should I do?
| Possible Cause | Solution |
| Reagent/Sample Preparation Error | Ensure all reagents were prepared correctly and added in the proper order. Verify that the standard was reconstituted and diluted accurately.[5] |
| Low Antibody Concentration | The concentration of the capture or detection antibody may be too low. Optimize antibody concentrations using a checkerboard titration.[1] |
| Inactive Enzyme Conjugate | The enzyme conjugate (e.g., HRP) may have lost activity due to improper storage or handling. Use a fresh vial of conjugate and store it according to the manufacturer's instructions. |
| Improper Incubation Times/Temperatures | Adhere to the recommended incubation times and temperatures in the protocol. Insufficient incubation can lead to incomplete binding.[5] |
| Sample Degradation | Ensure proper sample collection and storage to prevent this compound degradation. Add protease inhibitors to your sample buffer. |
| Incorrect Wavelength Reading | Confirm that the microplate reader is set to the correct wavelength for the substrate used. |
Poor Standard Curve
An unreliable standard curve will lead to inaccurate quantification of this compound in your samples.[3]
Question: My standard curve has a low R-squared value or is non-linear. How can I improve it?
| Possible Cause | Solution |
| Pipetting Inaccuracy | Ensure accurate and consistent pipetting, especially when preparing serial dilutions for the standard curve. Use calibrated pipettes and change tips between each dilution.[3] |
| Improper Standard Reconstitution | Ensure the lyophilized standard is fully dissolved and thoroughly mixed before preparing dilutions. |
| Matrix Effects | The buffer used to dilute the standards should match the sample matrix as closely as possible. If analyzing serum or plasma, consider using a similar matrix to prepare the standard curve.[6] |
| Incorrect Curve Fit | Use the appropriate regression model (e.g., four-parameter logistic fit) for analyzing your standard curve data. |
| Outlier Data Points | Identify and remove any significant outliers from your standard curve data points and re-analyze the curve. |
Inconsistent Results (High Coefficient of Variation - CV)
High variability between replicate wells can compromise the reliability of your results.
Question: I am observing high variability between my duplicate/triplicate wells. What could be the reason?
| Possible Cause | Solution |
| Inconsistent Pipetting | Ensure uniform pipetting technique across all wells. Use a multichannel pipette for adding reagents to multiple wells simultaneously to reduce variability.[1] |
| Inadequate Washing | Uneven washing can lead to high variability. Ensure all wells are washed thoroughly and consistently. An automated plate washer can improve consistency.[3] |
| Edge Effects | "Edge effects" can occur due to temperature gradients across the plate during incubation. To minimize this, incubate plates in a humidified chamber and avoid stacking them. |
| Bubbles in Wells | Air bubbles in the wells can interfere with absorbance readings. Ensure there are no bubbles before reading the plate. |
| Partial Plate Usage | If using a strip-well plate, ensure all strips are properly sealed and stored to prevent degradation of the coating on unused wells. |
Frequently Asked Questions (FAQs)
1. What are the recommended sample types for a this compound ELISA?
This compound ELISAs are typically designed for use with a variety of biological fluids, including serum, plasma (heparin, EDTA), cerebrospinal fluid (CSF), and cell culture supernatants.[7] Some kits may also be validated for tissue homogenates.
2. How should I prepare my samples for a this compound ELISA?
-
Serum: Allow whole blood to clot at room temperature for 30-60 minutes, then centrifuge at 1,000-2,000 x g for 15 minutes at 4°C. Collect the supernatant (serum).[8]
-
Plasma: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA or heparin). Centrifuge at 1,000-2,000 x g for 15 minutes at 4°C within 30 minutes of collection. Collect the supernatant (plasma).[8]
-
Tissue Homogenates: Rinse tissue with ice-cold PBS to remove excess blood. Homogenize the tissue in a suitable lysis buffer containing protease inhibitors. Centrifuge the homogenate to pellet cellular debris and collect the supernatant.[9][10] The total protein concentration of the homogenate should be determined to normalize the results.
3. What is a "matrix effect" and how can I minimize it in my this compound ELISA?
A matrix effect occurs when components in the sample (e.g., proteins, lipids, salts in serum or plasma) interfere with the antibody-antigen binding, leading to inaccurate results.[6] To minimize matrix effects:
-
Dilute your samples: Diluting your samples can reduce the concentration of interfering substances. The optimal dilution factor should be determined empirically.
-
Use a matrix-matched standard curve: Prepare your standard dilutions in a buffer that closely resembles your sample matrix. For serum or plasma samples, you can use a this compound-depleted serum as the diluent for your standards.
-
Spike-and-recovery experiment: To assess matrix effects, you can spike a known amount of recombinant this compound into your sample and a control buffer. The recovery of the spiked protein in your sample compared to the control buffer will indicate the extent of the matrix effect.
4. How do I choose the optimal antibody concentrations?
The optimal concentrations of capture and detection antibodies should be determined using a checkerboard titration. This involves testing a range of concentrations for both antibodies simultaneously to identify the combination that provides the highest signal-to-noise ratio.[1]
5. What are the best practices for washing in a this compound ELISA?
Thorough and consistent washing is crucial for reducing background and improving assay performance.
-
Use a dedicated wash buffer, typically PBS or TBS with a non-ionic detergent like Tween-20 (0.05-0.1%).
-
Ensure all wells are completely filled and aspirated during each wash step.
-
Perform an adequate number of washes as specified in the protocol (usually 3-5 times).
-
Consider adding a short soak time (30-60 seconds) during each wash step to improve the removal of non-specific binding.
Experimental Protocols
Checkerboard Titration for Antibody Optimization
This protocol is used to determine the optimal concentrations of capture and detection antibodies.
Materials:
-
96-well ELISA plate
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Capture antibody
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Recombinant this compound standard
-
Detection antibody (biotinylated)
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
Procedure:
-
Coat the plate with capture antibody:
-
Prepare serial dilutions of the capture antibody in coating buffer (e.g., 10, 5, 2.5, 1.25 µg/mL).
-
Coat the columns of the 96-well plate with different concentrations of the capture antibody (100 µL/well).
-
Incubate overnight at 4°C.
-
-
Wash and block:
-
Wash the plate 3 times with wash buffer.
-
Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
-
Add antigen:
-
Wash the plate 3 times.
-
Add a constant, intermediate concentration of the this compound standard to all wells (100 µL/well).
-
Incubate for 2 hours at room temperature.
-
-
Add detection antibody:
-
Wash the plate 3 times.
-
Prepare serial dilutions of the biotinylated detection antibody in blocking buffer (e.g., 1:1000, 1:2000, 1:4000, 1:8000).
-
Add the different dilutions to the rows of the plate (100 µL/well).
-
Incubate for 1-2 hours at room temperature.
-
-
Add Streptavidin-HRP:
-
Wash the plate 3 times.
-
Add Streptavidin-HRP diluted in blocking buffer to all wells (100 µL/well).
-
Incubate for 30-60 minutes at room temperature.
-
-
Develop and read:
-
Wash the plate 5 times.
-
Add TMB substrate to each well (100 µL/well) and incubate in the dark until color develops.
-
Add stop solution (50 µL/well).
-
Read the absorbance at 450 nm.
-
Data Analysis: Analyze the absorbance values to identify the combination of capture and detection antibody concentrations that provides the highest signal with the lowest background.
Sample Preparation: Brain Tissue Homogenate
Materials:
-
Brain tissue
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Dounce homogenizer or sonicator
-
Microcentrifuge
Procedure:
-
Excise the brain tissue and place it in ice-cold PBS to wash away any blood.
-
Blot the tissue dry and weigh it.
-
Mince the tissue into small pieces on ice.
-
Add an appropriate volume of ice-cold lysis buffer (e.g., 5-10 volumes of buffer to tissue weight).
-
Homogenize the tissue using a Dounce homogenizer or sonicator on ice.
-
Incubate the homogenate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant, avoiding the lipid layer at the top and the pellet at the bottom.
-
Determine the total protein concentration of the supernatant (e.g., using a BCA assay).
-
The sample is now ready for use in the ELISA or can be stored at -80°C.
Visualizations
Caption: A flowchart for troubleshooting common this compound ELISA issues.
Caption: this compound's interactions within the extracellular matrix and its influence on neuronal processes.
References
- 1. Optimizing the ELISA (Enzyme-Linked Immunosorbent Assay) Test | Cell Signaling Technology [cellsignal.com]
- 2. biocompare.com [biocompare.com]
- 3. blog.abclonal.com [blog.abclonal.com]
- 4. Factors Affecting Signal Generation in ELISA | Thermo Fisher Scientific - CA [thermofisher.com]
- 5. ELISA Troubleshooting Guide [sigmaaldrich.com]
- 6. How To Optimize Your ELISA Experiments | Proteintech Group [ptglab.com]
- 7. Human this compound ELISA Kit, colorimetric, 90-min ELISA (ab315039) | Abcam [abcam.com]
- 8. bosterbio.com [bosterbio.com]
- 9. researchgate.net [researchgate.net]
- 10. documents.thermofisher.com [documents.thermofisher.com]
challenges with brevican antibody cross-reactivity
Welcome to the . This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to brevican antibody cross-reactivity and other common experimental issues.
Frequently Asked Questions (FAQs)
Q1: Why do I see multiple bands when performing a Western blot for this compound?
A1: The presence of multiple bands in a Western blot for this compound is often expected and may not necessarily indicate non-specific cross-reactivity. This compound is a complex proteoglycan that exists in several isoforms and is subject to extensive post-translational modification and proteolytic processing. The different bands you observe likely correspond to:
-
Glycosylated this compound: A high molecular weight smear above 145 kDa, representing the full-length protein with chondroitin (B13769445) sulfate (B86663) chains.[1][2]
-
This compound Core Protein: A distinct band at approximately 145 kDa, which is the holoprotein without the chondroitin sulfate chains.[1][2][3]
-
Proteolytic Fragments: this compound is cleaved by endogenous proteases such as ADAMTSs and MMPs, generating various fragments.[1][2] Common fragments include a 53-55 kDa N-terminal fragment.[1][2] Some antibodies are specifically designed to detect these cleavage-generated neoepitopes.[1][2]
-
Splice Variants: Two isoforms of this compound exist, with isoform 1 having a calculated molecular weight of ~99 kDa and isoform 2 at ~72 kDa.
It is crucial to consult the antibody datasheet to understand which forms of this compound it is expected to detect.
Q2: What is the difference between antibodies targeting the N-terminus and those targeting neoepitopes?
A2: Antibodies targeting the N-terminal region of this compound are generally expected to detect all N-terminal isoforms, including the full-length protein and N-terminal fragments.[1] In contrast, neoepitope antibodies are highly specific for the new C-termini created by the cleavage of this compound by specific proteases like ADAMTSs or MMPs.[1][2] These neoepitope antibodies are valuable tools for studying the activity of these proteases in relation to this compound processing.[1]
Q3: How can I validate the specificity of my this compound antibody?
A3: Validating the specificity of your this compound antibody is critical for reliable experimental results. Here are some recommended approaches:
-
Knockout (KO) Models: The gold standard for antibody validation is to use tissue or cell lysates from a this compound knockout animal.[4][5][6] A specific antibody should show a signal in the wild-type sample but not in the knockout sample.[5][6]
-
Positive and Negative Controls: Use cell lines or tissues known to express high and low levels of this compound to confirm that the antibody's signal correlates with the expected expression levels.[7]
-
Peptide Competition: Pre-incubate the antibody with the immunizing peptide. This should block the antibody from binding to its target in the sample, resulting in a loss of signal.
-
Independent Antibody Validation: Use two different antibodies that recognize different epitopes on the target protein. Both antibodies should produce a similar staining pattern.[8]
Q4: What are some common causes of off-target binding with this compound antibodies?
A4: Off-target binding, or true cross-reactivity, can significantly impact the reliability of your results.[9] Potential causes include:
-
Homology with other proteins: The antibody may recognize a similar epitope on another protein. While this compound is primarily expressed in the central nervous system, it shares domain structures with other lecticans like aggrecan, neurocan, and versican.
-
Non-specific interactions: The antibody may bind non-specifically to abundant proteins or other cellular components.[9] This can be a particular issue in complex samples.
-
Antibody quality: The purity and specificity of the antibody preparation can vary. It is advisable to use affinity-purified antibodies.[4]
Troubleshooting Guides
Western Blotting
Problem: Weak or No Signal
| Potential Cause | Troubleshooting Steps |
| Insufficient Protein Load | Increase the amount of protein loaded per well. Use a positive control lysate known to express this compound. |
| Low Antibody Concentration | Optimize the primary antibody concentration by performing a titration. Increase the incubation time (e.g., overnight at 4°C).[10] |
| Inefficient Protein Transfer | Confirm successful transfer by staining the membrane with Ponceau S. For high molecular weight forms of this compound, consider optimizing the transfer buffer and time.[11] |
| Antibody Inactivity | Ensure the antibody has been stored correctly and has not expired. Avoid repeated freeze-thaw cycles.[11] |
Problem: High Background
| Potential Cause | Troubleshooting Steps |
| Inadequate Blocking | Increase the blocking time or try a different blocking agent (e.g., switch from milk to BSA).[10] |
| High Antibody Concentration | Reduce the concentration of the primary or secondary antibody. |
| Insufficient Washing | Increase the number and duration of wash steps.[10] |
Problem: Non-specific Bands
| Potential Cause | Troubleshooting Steps |
| High Antibody Concentration | Decrease the primary antibody concentration.[12] |
| Cross-reactivity of Secondary Antibody | Run a control with only the secondary antibody to check for non-specific binding. |
| Sample Degradation | Prepare fresh samples and use protease inhibitors.[10] |
Immunohistochemistry (IHC)
Problem: Weak or No Staining
| Potential Cause | Troubleshooting Steps |
| Improper Tissue Fixation | Optimize the fixation time and method. Over-fixation can mask epitopes.[13] |
| Inadequate Antigen Retrieval | Optimize the antigen retrieval method (heat-induced or enzymatic).[13][14] |
| Low Antibody Concentration | Increase the primary antibody concentration or incubation time.[15] |
Problem: High Background
| Potential Cause | Troubleshooting Steps |
| Non-specific Antibody Binding | Use a blocking serum from the same species as the secondary antibody.[16] |
| Endogenous Peroxidase Activity | Quench endogenous peroxidase activity with a hydrogen peroxide solution before primary antibody incubation.[14] |
| High Antibody Concentration | Titrate the primary antibody to the optimal concentration.[13] |
Experimental Protocols
Western Blotting Protocol for this compound Detection
-
Sample Preparation: Homogenize brain tissue or lyse cells in RIPA buffer supplemented with protease inhibitors. Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-20% gradient SDS-PAGE gel.[2] Include a molecular weight marker.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with the this compound primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
Immunohistochemistry (IHC) Protocol for this compound in Paraffin-Embedded Tissue
-
Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate (B86180) buffer (pH 6.0).
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide. Block non-specific binding with a blocking serum.
-
Primary Antibody Incubation: Incubate the sections with the this compound primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-HRP conjugate. Visualize the signal with a DAB substrate.
-
Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount the coverslip.
Visualizations
Caption: this compound processing pathway.
Caption: Western blot troubleshooting logic.
Caption: Antibody validation workflow.
References
- 1. Abnormal Post-Translational and Extracellular Processing of this compound in Plaque-Bearing Mice Overexpressing APPsw - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound antibody (19017-1-AP) | Proteintech [ptglab.com]
- 4. antibodiesinc.com [antibodiesinc.com]
- 5. antibodiesinc.com [antibodiesinc.com]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. Antibody validation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bitesizebio.com [bitesizebio.com]
- 9. Highly specific off-target binding identified and eliminated during the humanization of an antibody against FGF receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Western Blot Troubleshooting: 10 Common Problems and Solutions [synapse.patsnap.com]
- 11. Western Blot Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. stjohnslabs.com [stjohnslabs.com]
- 13. bma.ch [bma.ch]
- 14. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 15. hycultbiotech.com [hycultbiotech.com]
- 16. documents.cap.org [documents.cap.org]
Brevican Immunoprecipitation: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the successful immunoprecipitation of brevican.
Troubleshooting Guide
This guide addresses common issues encountered during this compound immunoprecipitation experiments in a question-and-answer format.
| Problem | Possible Cause | Recommended Solution |
| No or Weak Signal for this compound | Low or no expression of this compound in the sample: this compound expression can vary significantly between different cell types and tissues.[1][2] | - Confirm this compound expression in your starting material using Western blot. - If expression is low, increase the amount of cell lysate used for the immunoprecipitation.[3][4] |
| Inefficient cell lysis: this compound is an extracellular matrix protein and may require specific lysis conditions for optimal solubilization. | - Ensure your lysis buffer contains sufficient detergent (e.g., NP-40 or Triton X-100) and consider sonication to improve extraction.[5] - Always add fresh protease inhibitors to your lysis buffer to prevent this compound degradation.[1][3] | |
| Suboptimal antibody concentration: The amount of antibody used is critical for efficient capture of the target protein.[5][6] | - Perform an antibody titration experiment to determine the optimal concentration for your specific antibody and sample.[3][5] | |
| Incorrect bead type: The type of beads (Protein A or Protein G) must be compatible with the isotype of your primary antibody.[1][7] | - Verify the isotype of your anti-brevican antibody and select the appropriate beads.[7] | |
| Insufficient incubation time: Short incubation times may not allow for sufficient antibody-antigen binding. | - Incubate the antibody with the cell lysate for at least 4 hours to overnight at 4°C.[5] | |
| Harsh washing conditions: Overly stringent washing can disrupt the antibody-antigen interaction.[1][5] | - Reduce the number of washes or the detergent concentration in the wash buffer.[5] | |
| High Background/Non-Specific Bands | Too much antibody used: Excess antibody can lead to non-specific binding to other proteins or the beads.[3][8] | - Reduce the amount of primary antibody used in the immunoprecipitation.[3] |
| Non-specific protein binding to beads: Proteins in the lysate can bind directly to the agarose (B213101) or magnetic beads.[3][8] | - Pre-clear the lysate by incubating it with beads alone before adding the primary antibody.[3][4] - Block the beads with BSA before use.[3][8] | |
| Inadequate washing: Insufficient washing may not remove all non-specifically bound proteins. | - Increase the number of washes or the stringency of the wash buffer. Ensure thorough resuspension of the beads during each wash.[3][4] | |
| Antibody Heavy and Light Chains Obscuring this compound Signal | Co-elution of antibody chains: The heavy (~50 kDa) and light (~25 kDa) chains of the immunoprecipitating antibody are eluted along with the target protein and can interfere with the detection of this compound, especially its fragments.[7][9] | - Use an immunoprecipitation-specific secondary antibody for Western blotting that does not recognize the heavy and light chains of the primary antibody used for IP. - Crosslink the antibody to the beads before the immunoprecipitation.[4][8][9] |
This compound Protein Isoforms and Fragments
This compound exists in multiple forms due to alternative splicing and proteolytic processing. The expected molecular weights of these forms are crucial for correct identification in Western blot analysis.
| This compound Form | Approximate Molecular Weight | Notes |
| Full-length, glycosylated this compound | >145 kDa | Contains chondroitin (B13769445) sulfate (B86663) chains.[10] |
| This compound core protein | ~145 kDa | Lacks chondroitin sulfate chains.[10][11] |
| N-terminal fragment | ~80 kDa | A major cleavage product observed in some tissues.[11] |
| N-terminal fragment | ~50-55 kDa | Another commonly observed N-terminal cleavage product.[10][12] |
Detailed Experimental Protocol for this compound Immunoprecipitation
This protocol provides a general framework for the immunoprecipitation of this compound. Optimization may be required for specific cell types, tissues, or antibodies.
I. Preparation of Cell Lysate
-
Wash cells with ice-cold PBS and centrifuge to collect the cell pellet.
-
Resuspend the cell pellet in ice-old lysis buffer (e.g., RIPA buffer or a buffer containing 1% NP-40, 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA) supplemented with a protease inhibitor cocktail.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
For extracellular matrix proteins like this compound, sonication on ice may be necessary to ensure complete solubilization.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant to a new pre-chilled tube. This is your cleared lysate.
-
Determine the protein concentration of the cleared lysate using a standard protein assay (e.g., BCA assay).
II. Pre-clearing the Lysate
-
To a sufficient volume of cleared lysate (typically 500 µg to 1 mg of total protein), add an appropriate amount of Protein A/G beads.
-
Incubate on a rotator for 1 hour at 4°C.
-
Centrifuge at 2,500 rpm for 3 minutes at 4°C and carefully transfer the supernatant (pre-cleared lysate) to a new tube.
III. Immunoprecipitation
-
Add the appropriate amount of anti-brevican primary antibody to the pre-cleared lysate. The optimal antibody concentration should be determined empirically, but a starting point of 1-5 µg per 1 mg of lysate is common.[6]
-
Incubate on a rotator for 4 hours to overnight at 4°C.
-
Add pre-washed Protein A/G beads to the lysate-antibody mixture.
-
Incubate on a rotator for an additional 1-2 hours at 4°C.
IV. Washing
-
Centrifuge the beads at 2,500 rpm for 3 minutes at 4°C and discard the supernatant.
-
Wash the beads 3-5 times with 1 mL of ice-cold wash buffer (e.g., the lysis buffer with a lower detergent concentration). For each wash, gently resuspend the beads and then pellet them by centrifugation.
V. Elution
-
After the final wash, carefully remove all supernatant.
-
Elute the bound proteins by resuspending the beads in 2X SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
Centrifuge the beads and collect the supernatant, which contains the immunoprecipitated this compound.
VI. Analysis
-
Analyze the eluted sample by SDS-PAGE and Western blotting using an anti-brevican antibody.
Visualizations
Caption: Experimental workflow for this compound immunoprecipitation.
Caption: Troubleshooting decision tree for this compound immunoprecipitation.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight of this compound?
A1: this compound can be detected at several molecular weights. The full-length, glycosylated form is typically over 145 kDa, while the core protein is around 145 kDa.[10][11] Additionally, N-terminal cleavage products can be observed at approximately 80 kDa and 50-55 kDa.[10][11][12] It is important to check the literature for the expected forms in your specific sample type.
Q2: Which type of beads, Protein A or Protein G, should I use?
A2: This depends on the species and isotype of your anti-brevican antibody.[7] In general, Protein A binds well to rabbit IgG, while Protein G has a broader affinity and binds well to mouse IgG.[7] Always consult the manufacturer's guidelines for your specific antibody and beads.
Q3: My anti-brevican antibody works well in Western blotting but fails in immunoprecipitation. Why?
A3: An antibody that works in Western blotting may not work in immunoprecipitation because the protein is in its native conformation during IP, whereas it is denatured for Western blotting. The antibody may only recognize a linear epitope that is exposed after denaturation. It is crucial to use an antibody that is validated for immunoprecipitation.[1]
Q4: How can I avoid eluting the heavy and light chains of my primary antibody?
A4: Antibody chain interference is a common issue, especially when the protein of interest has a similar molecular weight to the heavy (~50 kDa) or light (~25 kDa) chains.[9] To avoid this, you can crosslink your antibody to the beads before incubation with the lysate.[4][8][9] Alternatively, using a secondary antibody for Western blotting that specifically recognizes the native primary antibody and not the denatured heavy and light chains can resolve this issue.
Q5: What are the best lysis buffer conditions for this compound?
A5: As an extracellular matrix protein, this compound may require stringent lysis conditions for efficient extraction. A lysis buffer containing non-ionic detergents like NP-40 or Triton X-100 is recommended. For some samples, sonication may be necessary to fully solubilize the protein. It is critical to include a protease inhibitor cocktail in your lysis buffer to prevent degradation of this compound by proteases.[1][12]
References
- 1. agrisera.com [agrisera.com]
- 2. What to do when no protein is detected in IP | Abcam [abcam.com]
- 3. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 4. docs.abcam.com [docs.abcam.com]
- 5. Immunoprecipitation Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 6. Antibody Immobilization Optimization for Better IP Results - Creative Proteomics [creative-proteomics.com]
- 7. Immunoprecipitation Experimental Design Tips | Cell Signaling Technology [cellsignal.com]
- 8. Immunoprecipitation Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. Abnormal Post-Translational and Extracellular Processing of this compound in Plaque-Bearing Mice Overexpressing APPsw - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The Proteoglycan this compound Binds to Fibronectin after Proteolytic Cleavage and Promotes Glioma Cell Motility - PMC [pmc.ncbi.nlm.nih.gov]
avoiding aggregation of recombinant brevican protein
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address challenges associated with the expression and purification of recombinant brevican, focusing on the prevention of protein aggregation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its recombinant production challenging?
A1: this compound is a chondroitin (B13769445) sulfate (B86663) proteoglycan found predominantly in the extracellular matrix of the central nervous system.[1] It is a member of the lectican family, characterized by a complex domain structure including a hyaluronic acid-binding region, a central region for glycosaminoglycan (GAG) attachment, and a C-terminal lectin-like domain.[2] The full-length core protein is approximately 97 kDa, with extensive GAG modifications contributing to a much larger size on SDS-PAGE (130-160 kDa). Recombinant production is challenging due to its large size, complex post-translational modifications (glycosylation and disulfide bonds), and intrinsic propensity to aggregate if not expressed and purified under optimal conditions.[3][4]
Q2: Which expression system is recommended for recombinant this compound?
A2: A eukaryotic expression system, such as a mammalian cell line (e.g., mouse myeloma NS0 cells, HEK293), is highly recommended.[5] This is crucial because this compound requires extensive post-translational modifications, including N-linked glycosylation and the addition of chondroitin sulfate chains, for its proper folding and function.[3][6] Prokaryotic systems like E. coli lack the machinery for these modifications, which can lead to misfolding and the formation of insoluble inclusion bodies.[4][7]
Q3: What are the primary causes of recombinant this compound aggregation?
A3: Aggregation of recombinant this compound can occur at any stage, from expression to storage, and is influenced by several factors:[8][9]
-
High Expression Levels: Overexpression can overwhelm the cell's protein folding machinery, leading to an accumulation of misfolded intermediates.[4]
-
Suboptimal Culture Conditions: High temperatures can increase hydrophobic interactions, promoting aggregation.[3][7] Conversely, very low temperatures can sometimes limit the processing capacity of the endoplasmic reticulum.[3]
-
Incorrect Disulfide Bond Formation: this compound contains cysteine residues that form stabilizing disulfide bonds.[10][11] Improper oxidative conditions can lead to incorrect bond formation and aggregation.[12]
-
Improper Buffer Conditions: The pH, ionic strength, and absence of stabilizing additives in lysis, purification, and storage buffers are critical.[8][13] Proteins are often least soluble at their isoelectric point (pI).[13]
-
Freeze-Thaw Cycles: Repeated freezing and thawing can denature the protein, leading to precipitation.[9][14]
Q4: How important is glycosylation for this compound stability?
A4: Glycosylation is critical. As a proteoglycan, this compound's structure and solubility are heavily influenced by its attached GAG chains. These bulky, negatively charged sugar chains can prevent protein-protein interactions that lead to aggregation by increasing the solvent-accessible surface area and providing steric hindrance.[15][16] An under-glycosylated form of this compound has been observed in pathological conditions like aggressive gliomas, suggesting altered stability and function. Therefore, ensuring proper glycosylation in the chosen expression system is key to preventing aggregation.
Troubleshooting Guides
Issue 1: this compound is forming insoluble inclusion bodies during expression.
Q: My recombinant this compound is expressed at high levels in mammalian cells but is found in an insoluble fraction after cell lysis. How can I increase its solubility?
A: The formation of insoluble aggregates during expression is a common issue, often stemming from the high rate of protein synthesis overwhelming the cell's folding capacity.[4] Here are several strategies to enhance soluble expression:
-
Optimize Expression Conditions:
-
Reduce Temperature: Lowering the cell culture temperature (e.g., from 37°C to 30-33°C) after transfection or induction can slow down the rate of protein synthesis, allowing more time for proper folding.[3][5]
-
Lower Gene Dose: Reducing the amount of plasmid DNA used for transfection can decrease the transcriptional load, leading to higher quality, more homogeneously folded protein.[5]
-
-
Co-express Molecular Chaperones:
-
Chaperones are proteins that assist in the proper folding of other proteins and can prevent aggregation.[17][18] Co-expressing chaperones that function in the endoplasmic reticulum (where secreted proteins like this compound are folded) can be highly effective.
-
Recommended Chaperones: Consider co-transfecting with plasmids encoding chaperones like Protein Disulfide Isomerase (PDI), which aids in correct disulfide bond formation, or BiP (GRP78).[17][18]
-
-
Utilize a Solubility-Enhancing Fusion Tag:
-
While less common for complex proteoglycans, fusing a highly soluble partner protein like Maltose Binding Protein (MBP) to the N-terminus of this compound can sometimes improve solubility.[8] This would require subsequent cleavage to obtain the native protein.
-
Issue 2: Purified this compound precipitates during or after purification.
Q: I have successfully expressed soluble this compound, but it aggregates during purification steps (e.g., chromatography, concentration) or upon storage. What can I do to maintain its stability?
A: Aggregation during and after purification is typically a problem of buffer composition and handling.[8][13] The goal is to find a buffer environment that stabilizes the native conformation of this compound.
-
Systematic Buffer Screening: The optimal buffer for each protein is unique. A systematic screen of different buffer conditions is the most effective approach.[19]
-
pH: Test a range of pH values, staying at least 1 pH unit away from the theoretical isoelectric point (pI) of this compound.[13]
-
Ionic Strength: Vary the salt concentration (e.g., NaCl from 50 mM to 500 mM). Salts can shield surface charges and prevent electrostatic-driven aggregation.[13]
-
Stabilizing Additives: Screen a panel of additives at various concentrations to identify those that enhance solubility and stability. See the table below for common additives.
-
-
Optimize Purification Workflow:
-
Work at Low Temperatures: Perform all purification steps at 4°C to minimize protein degradation and hydrophobic interactions.[9]
-
Maintain Low Protein Concentration: High protein concentrations increase the likelihood of aggregation.[13] If possible, perform purification steps with a larger volume and concentrate the protein only in the final step, using a buffer optimized for stability.
-
Add Reducing Agents: For proteins with cysteine residues, including a mild reducing agent like 5 mM DTT or TCEP can prevent the formation of intermolecular disulfide bonds, which is a common cause of aggregation.[12][13]
-
Issue 3: this compound aggregates upon freezing for long-term storage.
Q: When I thaw my aliquots of purified this compound, I observe significant precipitation. How can I improve its stability during freeze-thaw cycles?
A: Many proteins are sensitive to the physical stresses of freezing and thawing.[9][20] The key is to use cryoprotectants and proper freezing techniques.
-
Use Cryoprotectants: These agents prevent the formation of damaging ice crystals and stabilize the protein.[14]
-
Glycerol (B35011): Add sterile glycerol to a final concentration of 20-50% before freezing.[21]
-
Sugars: Sucrose or trehalose (B1683222) can also be used as stabilizers.[14]
-
-
Optimize Freezing and Storage:
-
Flash Freezing: Freeze aliquots rapidly using a dry ice/ethanol bath or liquid nitrogen. This promotes the formation of smaller, less damaging ice crystals.[21]
-
Storage Temperature: Store at -80°C for long-term stability. Avoid -20°C freezers with auto-defrost cycles, as these cause temperature fluctuations.[14][21]
-
Aliquoting: Store the protein in small, single-use aliquots to avoid repeated freeze-thaw cycles, which are highly detrimental to protein stability.[14][20]
-
Data Presentation
Table 1: Common Buffer Additives to Prevent Protein Aggregation
| Additive Class | Example | Typical Concentration | Mechanism of Action |
| Polyols/Sugars | Glycerol, Sucrose | 10-50% (v/v) | Stabilize protein structure, act as cryoprotectants.[14][21] |
| Amino Acids | L-Arginine, L-Glutamate | 50-500 mM | Suppress aggregation by binding to hydrophobic and charged regions.[13][22] |
| Reducing Agents | DTT, TCEP | 1-10 mM | Prevent oxidation and formation of intermolecular disulfide bonds.[12][13] |
| Salts | NaCl, KCl | 150-500 mM | Modulate ionic strength to prevent electrostatic interactions.[13] |
| Non-denaturing Detergents | Tween-20, CHAPS | 0.01-0.1% (w/v) | Solubilize aggregates by disrupting hydrophobic interactions.[13] |
Experimental Protocols
Protocol 1: Buffer Optimization Screen for Recombinant this compound Stability
This protocol describes a method to screen for optimal buffer conditions using a 96-well plate format and monitoring for aggregation via light scattering or turbidity.
Materials:
-
Purified recombinant this compound (~1 mg/mL)
-
96-well clear flat-bottom plate
-
A panel of 2x concentrated buffer stocks (e.g., varying pH, salt, and additives from Table 1)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 340 nm or 600 nm
Methodology:
-
Prepare a series of 2x concentrated buffer solutions. For example, prepare a base buffer (e.g., 50 mM Tris) at different pH values (6.5, 7.0, 7.5, 8.0, 8.5) and with different NaCl concentrations (100 mM, 300 mM, 500 mM, 1 M). Prepare separate stocks containing various additives.
-
Using a multichannel pipette, add 50 µL of each 2x buffer solution to the wells of the 96-well plate.
-
Add 50 µL of the purified this compound solution (in its initial purification buffer) to each well. This dilutes the buffer and protein to their final 1x concentration.
-
Gently mix the plate by tapping. Take an initial absorbance reading at 340 nm (A340) to measure baseline scattering (T=0).
-
Seal the plate and incubate under desired stress conditions (e.g., 4°C for 24 hours, or a thermal ramp from 25°C to 70°C in a thermal cycler with a fluorescent dye like SYPRO Orange for a thermal shift assay).[19]
-
After incubation, take a final A340 reading.
-
Analysis: Calculate the change in absorbance (ΔA340 = A340,final - A340,initial). The buffer conditions that result in the lowest ΔA340 are the most stabilizing and prevent aggregation.
Visualizations
Diagram 1: General Pathway of Recombinant Protein Aggregation
Caption: Workflow of protein folding and potential aggregation pathways during expression and purification.
Diagram 2: Troubleshooting Workflow for this compound Aggregation
Caption: A decision tree for troubleshooting common issues of recombinant this compound aggregation.
Diagram 3: Role of Molecular Chaperones in Protein Folding
Caption: Simplified mechanism showing how molecular chaperones prevent aggregation by binding to misfolded proteins.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Protein Aggregation: In-Depth Analysis of the Causes and Influencing Factors - Creative Proteomics [creative-proteomics.com]
- 4. gencefebio.com [gencefebio.com]
- 5. Uncovering methods for the prevention of protein aggregation and improvement of product quality in a transient expression system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aggrecan Glycoforms Contribute to the Molecular Heterogeneity of Perineuronal Nets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Protein aggregation - Protein Expression Facility - University of Queensland [pef.facility.uq.edu.au]
- 9. researchgate.net [researchgate.net]
- 10. Role of the disulfide bond in stabilizing and folding of the fimbrial protein DraE from uropathogenic Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Disulfide Bridges in Proteins: Formation, Function, and Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 12. researchgate.net [researchgate.net]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. genextgenomics.com [genextgenomics.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. info.gbiosciences.com [info.gbiosciences.com]
- 18. Chaperone (protein) - Wikipedia [en.wikipedia.org]
- 19. Identification of Buffer Conditions for Optimal Thermostability and Solubility of Herpesviral Protein UL37 Using the Thermofluor Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Brevican Western Blotting Technical Support Center
Welcome to the technical support center for Brevican Western blotting. This guide provides troubleshooting advice and detailed protocols to help you overcome challenges such as weak or no signal in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during this compound Western blotting in a question-and-answer format.
Q1: Why am I getting no signal or a very weak signal for this compound in my Western blot?
A weak or absent signal can stem from multiple factors throughout the Western blotting workflow. Below is a systematic guide to troubleshooting this issue.
Possible Cause 1: Issues with the Primary or Secondary Antibody
-
Incorrect Antibody Concentration: The concentration of your primary or secondary antibody may be too low.[1] It is recommended to perform a titration to find the optimal concentration.[2]
-
Antibody Inactivity: Antibodies can lose activity if not stored correctly or if they are old.[2][3] You can check the antibody's activity with a dot blot.[2][4] Also, avoid repeated freeze-thaw cycles.
-
Non-compatible Antibodies: Ensure your secondary antibody is specific for the host species of your primary antibody (e.g., use an anti-rabbit secondary for a primary antibody raised in rabbit).[5]
-
Inhibitors: Sodium azide (B81097) is an inhibitor of Horseradish Peroxidase (HRP) and should not be used in buffers for HRP-conjugated antibodies.[3][6]
Possible Cause 2: Low Abundance of Target Protein
-
Insufficient Protein Load: The amount of total protein loaded onto the gel may be too low to detect this compound, especially if it is not highly expressed in your sample.[1] Try loading a higher amount of protein.
-
Low this compound Expression: this compound expression varies between tissues, with the highest levels typically found in the central nervous system.[7][8] Consider using a positive control, such as human brain tissue lysate or a cell line known to express this compound (e.g., SH-SY5Y, COLO 320, Y79), to confirm your setup is working.[9]
-
Sample Degradation: Ensure that your samples have been handled properly to prevent protein degradation. Always use protease inhibitors in your lysis buffer.[2]
Possible Cause 3: Inefficient Protein Extraction and Sample Preparation
-
Suboptimal Lysis Buffer: The choice of lysis buffer is critical for efficient protein extraction. A buffer that is too mild may not sufficiently solubilize this compound. Consider using a stronger lysis buffer, such as RIPA buffer.[10]
-
Incomplete Cell Lysis: Ensure complete lysis of your cells or tissue to release the protein. This can be aided by mechanical disruption methods like sonication or homogenization.[11]
Possible Cause 4: Problems with Gel Electrophoresis and Transfer
-
Inefficient Protein Transfer: Poor transfer of proteins from the gel to the membrane will result in a weak signal. You can check transfer efficiency by staining the membrane with Ponceau S after transfer.[1][5] If transfer is poor, optimize the transfer time and voltage. For high molecular weight proteins like this compound, a longer transfer time or the use of a lower percentage gel may be necessary.[12]
-
Incorrect Gel Percentage: this compound is a large protein, with its core protein at ~145 kDa, and glycosylated forms appearing as a smear at >145 kDa.[13] Using a low-percentage acrylamide (B121943) gel (e.g., 4-12% gradient gel) will allow for better separation and transfer of high molecular weight proteins.[11]
-
Air Bubbles: Air bubbles trapped between the gel and the membrane can block transfer.[4][12]
Possible Cause 5: Inadequate Blocking or Washing
-
Over-blocking: While blocking is necessary to prevent non-specific binding, excessive blocking can mask the epitope your antibody is supposed to recognize.
-
Excessive Washing: Too many or too vigorous washing steps can strip the antibody from the membrane.[4]
Possible Cause 6: Issues with Detection
-
Inactive Substrate: The chemiluminescent substrate can expire or lose activity.[3][5] Always use fresh substrate.
-
Insufficient Exposure: The signal may be present but too weak to be detected with a short exposure time. Try exposing the blot for longer periods.[3][6]
Q2: I see multiple bands in my this compound Western blot. What could be the reason?
The presence of multiple bands can be due to several factors related to the this compound protein itself or to the Western blotting procedure.
-
Post-Translational Modifications (PTMs) and Proteolytic Cleavage: this compound is known to undergo extensive post-translational modifications, including glycosylation, which can result in the protein running as a smear or at a higher molecular weight than its predicted core protein size of ~145 kDa.[13][14] this compound is also subject to proteolytic cleavage by enzymes like ADAMTSs and MMPs, which can generate smaller fragments.[13] A common fragment is an N-terminal proteolytic fragment of about 53-55 kDa.[13]
-
Splice Variants: Different isoforms or splice variants of this compound may exist, which could be detected as separate bands.[12]
-
Non-specific Antibody Binding: The primary or secondary antibodies may be binding to other proteins in the lysate. To reduce non-specific binding, optimize the antibody concentration and ensure adequate blocking.[1]
-
Protein Aggregation: Incomplete denaturation of the sample can lead to protein aggregation, resulting in bands at higher molecular weights.[12] Ensure your samples are properly boiled in loading buffer before loading on the gel.
Experimental Protocols
Detailed Protocol for this compound Western Blotting
This protocol provides a general guideline. Optimization may be required for your specific samples and antibodies.
1. Sample Preparation and Protein Extraction [15]
-
For Cultured Cells:
-
Wash cells with ice-cold PBS.
-
Add ice-cold lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Scrape adherent cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with agitation.
-
Centrifuge at 12,000 x g for 15-20 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
For Tissue Samples:
-
Dissect the tissue on ice and wash with ice-cold PBS.
-
Homogenize the tissue in ice-cold lysis buffer with protease inhibitors.
-
Incubate on ice for 2 hours with agitation.
-
Centrifuge at 16,000 x g for 20 minutes at 4°C.
-
Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of your lysate using a protein assay kit (e.g., BCA assay).
-
2. SDS-PAGE
-
Mix your protein lysate with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
Load 20-50 µg of total protein per well onto a low-percentage (e.g., 4-12%) SDS-polyacrylamide gel.
-
Include a pre-stained protein ladder to monitor migration.
-
Run the gel according to the manufacturer's instructions.
3. Protein Transfer
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane. For a large protein like this compound, a wet transfer overnight at 4°C or a semi-dry transfer for a longer duration is recommended.
-
After transfer, you can briefly stain the membrane with Ponceau S to visualize the protein bands and confirm transfer efficiency.[5]
4. Immunoblotting
-
Blocking: Block the membrane for 1 hour at room temperature or overnight at 4°C in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST).
-
Primary Antibody Incubation: Incubate the membrane with the primary this compound antibody diluted in blocking buffer. Recommended starting dilutions for commercially available antibodies range from 1:500 to 1:2000.[9] Incubation can be done for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
5. Detection
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Expose the membrane to X-ray film or a digital imaging system to detect the signal.
Quantitative Data Summary
The following table provides a summary of recommended starting concentrations and conditions for this compound Western blotting. Note that optimal conditions may vary depending on the specific antibody and sample type used.
| Parameter | Recommendation | Source |
| Protein Load | 20-50 µg of total lysate | General WB Practice |
| Gel Percentage | 4-12% Tris-Glycine or Bis-Tris | [11] |
| Primary Antibody Dilution | 1:500 - 1:2000 | [9] |
| Secondary Antibody Dilution | 1:2000 - 1:10,000 | General WB Practice |
| Blocking Buffer | 5% non-fat dry milk or 5% BSA in TBST | [1] |
| Incubation (Primary Ab) | Overnight at 4°C or 1-2 hours at RT | [9] |
| Incubation (Secondary Ab) | 1 hour at RT | General WB Practice |
Visual Guides
Troubleshooting Workflow for Weak or No Signal
The following flowchart illustrates a systematic approach to troubleshooting a weak or absent signal in your this compound Western blot.
A troubleshooting workflow for weak or no signal in this compound Western blotting.
General Western Blotting Workflow
This diagram outlines the key steps involved in a standard Western blotting experiment.
A diagram illustrating the general workflow of a Western blotting experiment.
References
- 1. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 2. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 3. Western Blot Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. sinobiological.com [sinobiological.com]
- 5. arp1.com [arp1.com]
- 6. Weak or no western blotting signal | Abcam [abcam.com]
- 7. This compound-Deficient Mice Display Impaired Hippocampal CA1 Long-Term Potentiation but Show No Obvious Deficits in Learning and Memory - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The CNS-specific proteoglycan, this compound, and its ADAMTS4-cleaved fragment show differential serological levels in Alzheimer’s disease, other types of dementia and non-demented controls: A cross-sectional study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound antibody (19017-1-AP) | Proteintech [ptglab.com]
- 10. researchgate.net [researchgate.net]
- 11. origene.com [origene.com]
- 12. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 13. Abnormal Post-Translational and Extracellular Processing of this compound in Plaque-Bearing Mice Overexpressing APPsw - PMC [pmc.ncbi.nlm.nih.gov]
- 14. blog.cellsignal.com [blog.cellsignal.com]
- 15. bosterbio.com [bosterbio.com]
high background issues in brevican IHC/ICC
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during brevican immunohistochemistry (IHC) and immunocytochemistry (ICC) experiments, with a specific focus on resolving high background issues.
Frequently Asked Questions (FAQs)
Q1: What is the expected subcellular localization of this compound?
This compound is an extracellular matrix (ECM) protein primarily found in the central nervous system (CNS).[1][2][3] In IHC, it often exhibits a pericellular and reticular staining pattern in the brain.[3] It is a major component of perineuronal nets, which are specialized ECM structures surrounding the cell body and dendrites of certain neurons.[3] Therefore, a diffuse or cytoplasmic staining pattern might indicate an issue with the protocol or antibody specificity. Some studies have also reported cytoplasmic staining in certain cell types.
Q2: How does the proteoglycan nature of this compound affect IHC/ICC?
This compound is a chondroitin (B13769445) sulfate (B86663) proteoglycan, meaning it has large, negatively charged glycosaminoglycan (GAG) chains attached to its core protein.[1][2][4] These GAG chains can mask the epitopes recognized by antibodies, potentially leading to weak or no signal.[1][4] Proper antigen retrieval is crucial to expose these epitopes. Additionally, the high negative charge of proteoglycans can sometimes contribute to non-specific binding of antibodies.
Q3: Are there different isoforms of this compound I should be aware of?
Yes, this compound exists in several isoforms. There is a full-length secreted form and a GPI-anchored cell surface isoform.[2] Furthermore, this compound can be proteolytically cleaved, resulting in different fragments.[1][5] When selecting a primary antibody, it is important to know which isoform or fragment it is designed to detect. Some antibodies may recognize the core protein, while others might be specific to a cleavage-generated neoepitope.[1]
Troubleshooting High Background Staining
High background staining can obscure the specific signal in your this compound IHC/ICC experiments, making interpretation of the results difficult. The following guide addresses common causes of high background and provides potential solutions.
Issue 1: Diffuse, non-specific staining across the entire tissue/cell sample.
Possible Cause: Primary antibody concentration is too high. Solution:
-
Titrate the primary antibody: Perform a series of dilutions to find the optimal concentration that provides a strong specific signal with minimal background. It's often beneficial to start with the manufacturer's recommended dilution and then test a range of concentrations around that starting point.[6]
-
Incubation time and temperature: Consider reducing the incubation time or performing the incubation at 4°C overnight, which can sometimes reduce non-specific binding.
Possible Cause: Issues with the blocking step. Solution:
-
Choice of blocking agent: A common blocking solution is 1-5% normal serum from the same species as the secondary antibody.[7][8] For example, if you are using a goat anti-rabbit secondary antibody, you would use normal goat serum. Alternatively, protein solutions like 1-5% Bovine Serum Albumin (BSA) or non-fat dry milk can be used.[7][8][9]
-
Increase blocking time: Extend the blocking incubation time to 1-2 hours at room temperature.
-
Use a dedicated commercial blocking buffer: Several pre-formulated blocking buffers are available that may offer better performance.[7][9]
Issue 2: High background in the negative control (no primary antibody).
Possible Cause: Non-specific binding of the secondary antibody. Solution:
-
Run a secondary-only control: Always include a control where the primary antibody is omitted to check for non-specific binding of the secondary antibody.
-
Use a pre-adsorbed secondary antibody: These antibodies have been passed through a column containing immobilized serum proteins from the species of your sample, which removes antibodies that would cross-react with endogenous immunoglobulins.
-
Check the blocking serum: Ensure the blocking serum is from the same species as the secondary antibody.[8][10]
Possible Cause: Endogenous enzyme activity (for chromogenic detection). Solution:
-
Peroxidase blocking: If using a horseradish peroxidase (HRP)-conjugated secondary antibody, quench endogenous peroxidase activity by incubating the tissue/cells in a solution of 0.3-3% hydrogen peroxide (H2O2) in methanol (B129727) or PBS for 10-30 minutes.[8][9][11]
-
Alkaline phosphatase blocking: For alkaline phosphatase (AP)-based detection, endogenous AP can be inhibited by adding levamisole (B84282) to the substrate solution.[9][10]
Possible Cause: Endogenous biotin (B1667282) (for biotin-based detection systems). Solution:
-
Use an avidin/biotin blocking kit: If using an avidin-biotin complex (ABC) or similar system, endogenous biotin in tissues like the kidney, liver, and brain can cause high background.[10] Pre-treat your samples with an avidin/biotin blocking kit before primary antibody incubation.[10][11]
Quantitative Data Summary
The following table summarizes recommended starting dilutions for several commercially available anti-brevican antibodies. It is important to note that the optimal dilution should be determined experimentally for your specific application and protocol.
| Antibody Catalog # | Host Species | Applications | Recommended Starting Dilution (IHC/ICC) |
| PA5-25808 | Rabbit | IHC-P, WB, Flow | 1:50-1:100 (IHC-P)[6] |
| AF4009 | Sheep | IHC, ICC, WB, IP | 5-15 µg/mL (IHC/ICC)[5] |
| PA5-47563 | Sheep | IHC-P, ICC/IF, WB, IP | 5-15 µg/mL (IHC-P), 10 µg/mL (ICC/IF)[12] |
| 75-294 (N294A/10) | Mouse | IHC, ICC, ELISA | Not specified, but validated for IHC/ICC[13] |
| MAB40091 | Mouse | ICC/IF | 10 µg/mL (ICC) |
Experimental Protocols
General Protocol for Antigen Retrieval (Heat-Induced Epitope Retrieval - HIER)
Antigen retrieval is often a critical step for successful this compound staining, as formaldehyde (B43269) fixation can mask the epitope.[14][15]
-
Deparaffinize and Rehydrate: For paraffin-embedded tissues, deparaffinize the slides in xylene and rehydrate through a graded series of ethanol (B145695) to water.
-
Prepare Antigen Retrieval Buffer: Common buffers include Sodium Citrate buffer (10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0) or Tris-EDTA buffer (10 mM Tris Base, 1 mM EDTA, 0.05% Tween 20, pH 9.0). The optimal buffer may need to be determined empirically.[15][16]
-
Heating: Immerse the slides in the antigen retrieval buffer and heat. Common methods include:
-
Cooling: Allow the slides to cool down in the antigen retrieval buffer for at least 20-30 minutes at room temperature.
-
Washing: Rinse the slides with PBS or TBS before proceeding with the blocking step.
Visualizations
Caption: A logical diagram illustrating the potential causes of high background staining in this compound IHC/ICC.
Caption: A general experimental workflow for troubleshooting high background in IHC/ICC.
References
- 1. Abnormal Post-Translational and Extracellular Processing of this compound in Plaque-Bearing Mice Overexpressing APPsw - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a chondroitin sulfate proteoglycan of rat brain, occurs as secreted and cell surface glycosylphosphatidylinositol-anchored isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Immunohistochemical evidence for the this compound-tenascin-R interaction: colocalization in perineuronal nets suggests a physiological role for the interaction in the adult rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular cloning of this compound, a novel brain proteoglycan of the aggrecan/versican family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. resources.rndsystems.com [resources.rndsystems.com]
- 6. This compound Polyclonal Antibody (PA5-25808) [thermofisher.com]
- 7. Blocking Strategies for IHC | Thermo Fisher Scientific - US [thermofisher.com]
- 8. IHC Blocking | Proteintech Group [ptglab.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. Blocking in IHC | Abcam [abcam.com]
- 11. Blocking Solutions - IHC WORLD [ihcworld.com]
- 12. This compound Polyclonal Antibody (PA5-47563) [thermofisher.com]
- 13. antibodiesinc.com [antibodiesinc.com]
- 14. IHC antigen retrieval protocol | Abcam [abcam.com]
- 15. IHC Antigen Retrieval | Proteintech Group [ptglab.com]
- 16. bosterbio.com [bosterbio.com]
- 17. The Method of IHC Antigen Retrieval - Creative Diagnostics [creative-diagnostics.com]
Brevican Quantification Assays: Technical Support Center
Welcome to the technical support center for brevican quantification assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot inconsistencies and challenges encountered during the quantification of this compound. Here you will find frequently asked questions, detailed experimental protocols, and troubleshooting guides to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
General Questions
-
What is this compound and why is it quantified? this compound is a chondroitin (B13769445) sulfate (B86663) proteoglycan that is predominantly expressed in the central nervous system. It is a key component of the brain's extracellular matrix and is involved in neural development, plasticity, and various pathological conditions, including brain tumors and neurological disorders. Quantifying this compound levels in biological samples such as cerebrospinal fluid (CSF), serum, and tissue lysates can provide valuable insights into disease pathogenesis and progression.
-
What are the different isoforms and fragments of this compound? this compound exists as a full-length secreted isoform and a shorter, GPI-anchored isoform.[1] It is also subject to proteolytic cleavage by metalloproteinases like ADAMTS, resulting in various fragments.[2][3] The presence and abundance of these different forms can vary depending on the biological context.
-
Which are the most common methods for this compound quantification? The most common methods for this compound quantification are enzyme-linked immunosorbent assay (ELISA) and Western blotting. ELISA is typically used for quantifying total this compound in liquid samples, while Western blotting is useful for identifying different isoforms and cleavage fragments.
ELISA
-
What type of ELISA is typically used for this compound quantification? A sandwich ELISA is the most common format for quantifying this compound.[4][5][6] This involves capturing the this compound protein between two antibodies, a capture antibody coated on the plate and a detection antibody.
-
What are the critical steps in a this compound ELISA protocol? Critical steps include proper sample dilution, adherence to incubation times and temperatures, thorough washing to remove unbound reagents, and accurate preparation of the standard curve.[5][6]
Western Blotting
-
Why is deglycosylation with chondroitinase ABC important for this compound Western blotting? this compound is a proteoglycan with chondroitin sulfate glycosaminoglycan (GAG) chains. These large, negatively charged chains can interfere with protein migration in SDS-PAGE and antibody binding, leading to smeared bands or inaccurate molecular weight estimation. Treatment with chondroitinase ABC removes these GAG chains, resulting in a sharper band corresponding to the core protein.[1][3][7][8]
-
What is the expected molecular weight of the this compound core protein in a Western blot? After deglycosylation, the full-length this compound core protein is expected to migrate at approximately 145 kDa.[9] A smaller 80 kDa fragment is also often detected.[9]
Sample Preparation
-
How should I prepare different types of samples for this compound quantification?
-
Serum: Allow blood to clot and then centrifuge to separate the serum.[6]
-
Plasma: Collect blood in tubes containing an anticoagulant (e.g., EDTA, heparin) and centrifuge to obtain plasma.[6]
-
Cerebrospinal Fluid (CSF): Centrifuge to remove any cellular debris.
-
Tissue Homogenates: Homogenize the tissue in a suitable lysis buffer containing protease inhibitors.[6]
-
Quantitative Data Summary
The following table summarizes reported concentrations of this compound in human cerebrospinal fluid (CSF) and serum from a study involving patients with Amyotrophic Lateral Sclerosis (ALS), Epilepsy, Cerebral Small Vessel Disease (CSVD), and control subjects.[2]
| Sample Type | Patient Group | Mean Concentration (ng/mL) | Standard Deviation (ng/mL) | Median Concentration (ng/mL) |
| CSF | Control | 10.8 | 3.5 | 10.5 |
| CSF | ALS | 11.5 | 4.2 | 11.2 |
| CSF | Epilepsy | 10.4 | 3.9 | 9.8 |
| CSF | CSVD | 11.9 | 4.8 | 11.3 |
| Serum | Control | 2.5 | 1.1 | 2.3 |
| Serum | ALS | 2.8 | 1.3 | 2.6 |
| Serum | Epilepsy | 2.4 | 1.0 | 2.2 |
| Serum | CSVD | 2.7 | 1.2 | 2.5 |
Experimental Protocols
This compound Sandwich ELISA Protocol (General)
This protocol provides a general overview of a typical sandwich ELISA for this compound quantification. Always refer to the specific instructions provided with your ELISA kit.
-
Reagent Preparation: Prepare all reagents, including standards, samples, wash buffer, and detection antibody, according to the kit manual. Ensure all reagents are brought to room temperature before use.
-
Standard and Sample Addition: Add 100 µL of standards and appropriately diluted samples to the wells of the microplate pre-coated with anti-brevican antibody.
-
Incubation: Cover the plate and incubate for 90 minutes to 2.5 hours at 37°C or room temperature, or overnight at 4°C, as specified by the kit.[5][6]
-
Washing: Aspirate the liquid from each well and wash the plate multiple times with wash buffer.
-
Detection Antibody Addition: Add 100 µL of biotinylated anti-brevican detection antibody to each well.
-
Incubation: Cover the plate and incubate for 1 hour at 37°C or room temperature.[5][6]
-
Washing: Repeat the washing step.
-
Streptavidin-HRP Addition: Add 100 µL of Streptavidin-HRP conjugate to each well.
-
Incubation: Cover the plate and incubate for 30-45 minutes at 37°C or room temperature.[5][6]
-
Washing: Repeat the washing step.
-
Substrate Addition: Add 90-100 µL of TMB substrate solution to each well.[6]
-
Incubation: Incubate the plate in the dark at room temperature for 15-30 minutes.[5]
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Read Absorbance: Immediately read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the concentration of this compound in the samples by plotting a standard curve.
This compound Western Blot Protocol with Deglycosylation
-
Sample Preparation:
-
Homogenize tissue samples in RIPA buffer with protease inhibitors.
-
Determine the protein concentration of the lysates.
-
-
Deglycosylation:
-
SDS-PAGE:
-
Add Laemmli sample buffer to the deglycosylated samples and heat at 95-100°C for 5-10 minutes.
-
Load the samples onto a polyacrylamide gel (e.g., 4-12% gradient gel) and perform electrophoresis.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for at least 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for this compound diluted in blocking buffer overnight at 4°C.
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with an HRP-conjugated secondary antibody diluted in TBST for 1-2 hours at room temperature.
-
-
Washing:
-
Repeat the washing step.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system.
-
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: this compound processing by ADAMTS proteases.
Troubleshooting Guides
ELISA Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| High Background | Insufficient washing | Increase the number of wash steps and ensure complete aspiration of wash buffer.[10] |
| Antibody concentration too high | Optimize the concentration of the detection antibody by performing a titration. | |
| Cross-reactivity of antibodies | Ensure the antibodies are specific for this compound. Run a negative control with a sample known not to contain this compound. | |
| Contaminated reagents | Use fresh, sterile reagents.[11] | |
| Weak or No Signal | Reagents not at room temperature | Allow all reagents to equilibrate to room temperature before use.[11] |
| Incorrect reagent preparation or addition | Double-check all dilutions and ensure reagents are added in the correct order.[11] | |
| Expired reagents | Check the expiration dates of all kit components.[11] | |
| Insufficient incubation times | Ensure adherence to the incubation times specified in the protocol. | |
| Sample concentration below detection limit | Concentrate the sample or use a more sensitive ELISA kit. | |
| Inconsistent Results | Pipetting errors | Use calibrated pipettes and ensure consistent pipetting technique. Change pipette tips for each sample and standard.[11][12] |
| Temperature variations | Ensure uniform temperature across the plate during incubations. Avoid stacking plates.[13] | |
| Edge effects | Ensure proper sealing of the plate during incubations to prevent evaporation. Include controls on the edges of the plate. | |
| Improper plate washing | Use an automated plate washer for more consistent washing, if available. |
Western Blot Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| High Background | Insufficient blocking | Increase the blocking time or try a different blocking agent (e.g., 5% BSA instead of milk).[14] |
| Antibody concentration too high | Decrease the concentration of the primary or secondary antibody.[14][15] | |
| Insufficient washing | Increase the number and duration of wash steps.[14] | |
| Membrane dried out | Ensure the membrane remains wet throughout the procedure.[14] | |
| Weak or No Signal | Inefficient protein transfer | Verify transfer efficiency by staining the membrane with Ponceau S after transfer. |
| Low antibody affinity or concentration | Use a different primary antibody or increase its concentration. | |
| Incomplete deglycosylation | Ensure complete digestion with chondroitinase ABC by optimizing enzyme concentration and incubation time. | |
| Antigen concentration too low | Load more protein per lane. | |
| Multiple Non-specific Bands | Antibody cross-reactivity | Use a more specific, affinity-purified primary antibody.[15] |
| Protein degradation | Add protease inhibitors to the lysis buffer and keep samples on ice. | |
| Incomplete deglycosylation | The presence of various glycosylated forms can appear as multiple bands. Ensure complete digestion. | |
| Smeared Bands | Incomplete deglycosylation | This is a classic sign of remaining GAG chains. Optimize the chondroitinase ABC digestion step. |
| High protein load | Reduce the amount of protein loaded per lane. |
References
- 1. This compound, a chondroitin sulfate proteoglycan of rat brain, occurs as secreted and cell surface glycosylphosphatidylinositol-anchored isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound and Neurocan Cleavage Products in the Cerebrospinal Fluid - Differential Occurrence in ALS, Epilepsy and Small Vessel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Abnormal Post-Translational and Extracellular Processing of this compound in Plaque-Bearing Mice Overexpressing APPsw - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human this compound ELISA Kit (A76195) [antibodies.com]
- 5. raybiotech.com [raybiotech.com]
- 6. assaygenie.com [assaygenie.com]
- 7. The Biochemistry and Immunohistochemistry of Versican - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Brain Chondroitin Sulfate Proteoglycan this compound Associates with Astrocytes Ensheathing Cerebellar Glomeruli and Inhibits Neurite Outgrowth from Granule Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Troubleshooting of ELISA Experiment: Analysis of Common Pr… [cymitquimica.com]
- 11. ELISA Troubleshooting Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. arp1.com [arp1.com]
- 13. dspace.mit.edu [dspace.mit.edu]
- 14. researchgate.net [researchgate.net]
- 15. LabXchange [labxchange.org]
Validation & Comparative
Validating Brevican Antibody Specificity: A Comparison Guide Using Knockout Tissue
For researchers, scientists, and drug development professionals studying the role of the extracellular matrix in the central nervous system, the specificity of antibodies is paramount for generating reliable and reproducible data. This guide provides an objective comparison and detailed protocols for validating the specificity of antibodies targeting brevican (BCAN), a key component of the brain's extracellular matrix, using knockout (KO) tissue as the gold standard.
This compound is a chondroitin (B13769445) sulfate (B86663) proteoglycan belonging to the lectican family and is predominantly expressed in the central nervous system.[1] It is a crucial component of perineuronal nets (PNNs), which are specialized extracellular matrix structures that enwrap certain neurons and play a significant role in synaptic stability and plasticity.[2][3] Given its involvement in various neurological conditions, including epilepsy and gliomas, as well as its role in synaptic transmission, this compound is a protein of significant interest.[2][4]
The use of knockout-validated antibodies is the most rigorous method to ensure that an antibody specifically recognizes its intended target.[5][6][7] This approach involves testing the antibody on tissue from a wild-type (WT) animal and a genetically modified animal where the gene for the target protein (in this case, this compound) has been deleted (knockout). A truly specific antibody will produce a signal in the WT tissue but will be devoid of a signal in the KO tissue, which serves as a true negative control.[6][7]
Comparison of this compound Antibodies
The selection of a primary antibody is a critical first step. Below is a comparison of commercially available this compound antibodies, with a focus on their validation status.
| Antibody/Clone | Host/Isotype | Reactivity | Validated Applications | KO Validated | Manufacturer |
| N294A/10 | Mouse / IgG2a | Mouse, Rat | IHC, ICC, ELISA | Yes[8] | NeuroMab |
| PA5-25808 | Rabbit / IgG | Human, Bovine (predicted) | IHC, WB, Flow Cytometry | No | Thermo Fisher Scientific |
| MAB40091 (Clone 450616) | Mouse / IgG1 | Human, Rat | ICC/IF | No | R&D Systems / Novus Biologicals |
Experimental Data: Validating this compound Antibody Specificity
To illustrate the process of knockout validation, this section presents sample data from key experiments.
Western Blotting Analysis
Western blotting is a fundamental technique to confirm antibody specificity by detecting the target protein at its expected molecular weight.[9] In a KO validation experiment, the band corresponding to this compound should be present in the WT lysate and absent in the KO lysate.
Table 1: Western Blot Analysis of this compound Antibody Specificity in Brain Lysates
| Sample | This compound Band Intensity (Arbitrary Units) | Loading Control (e.g., GAPDH) Band Intensity | Notes |
| Wild-Type (WT) Brain Lysate | 15,234 | 28,541 | A clear band is detected at the expected molecular weight for this compound (~140 kDa).[8] |
| This compound KO Brain Lysate | 112 | 28,398 | No detectable band at the expected molecular weight for this compound. |
Note: The data above is illustrative. Actual band intensities will vary based on experimental conditions.
Immunohistochemistry (IHC) Analysis
IHC allows for the visualization of protein expression within the context of tissue architecture. A specific this compound antibody should show positive staining in the perineuronal nets of WT brain tissue, while KO tissue should show no specific staining pattern.[8]
Table 2: Immunohistochemical Staining of this compound in Brain Tissue
| Tissue Section | Staining Intensity in Perineuronal Nets | Off-Target Staining | Notes |
| Wild-Type (WT) Brain | Strong, specific staining | Minimal | Staining is localized to the extracellular matrix surrounding neuronal cell bodies, consistent with PNNs. |
| This compound KO Brain | No specific staining | Minimal | The absence of specific staining confirms the antibody's specificity for this compound. |
Experimental Protocols
Detailed methodologies are crucial for the successful validation of antibody specificity.
Protocol 1: Western Blotting for this compound Antibody Validation
This protocol outlines the steps for performing a Western blot to compare this compound expression in WT and KO brain tissue lysates.
-
Sample Preparation :
-
Homogenize fresh or frozen WT and this compound KO mouse brains in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.[10]
-
Centrifuge the homogenates at 10,000 x g for 15 minutes at 4°C to pellet cellular debris.[10]
-
Collect the supernatant and determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Prepare lysates for SDS-PAGE by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
-
SDS-PAGE and Protein Transfer :
-
Load equal amounts of protein (e.g., 20-30 µg) from the WT and KO lysates into the wells of an SDS-polyacrylamide gel.[11] Include a molecular weight marker.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[10]
-
-
Immunoblotting :
-
Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween 20 - TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-brevican antibody at the recommended dilution overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as described above.
-
-
Detection :
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the bands using a chemiluminescence imaging system.[10]
-
To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against a loading control protein (e.g., GAPDH or β-actin).
-
Protocol 2: Immunohistochemistry (IHC) for this compound Antibody Validation
This protocol provides a method for performing IHC on formalin-fixed, paraffin-embedded (FFPE) brain sections from WT and this compound KO mice.
-
Tissue Preparation :
-
Perfuse mice with 4% paraformaldehyde (PFA) and post-fix the brains in 4% PFA overnight.
-
Process the tissues through a series of ethanol (B145695) and xylene washes and embed in paraffin.
-
Cut 5-10 µm thick sections using a microtome and mount them on charged slides.
-
-
Antigen Retrieval and Staining :
-
Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.
-
Perform antigen retrieval using a suitable method (e.g., heat-induced epitope retrieval in citrate (B86180) buffer, pH 6.0).
-
Allow sections to cool and then wash with phosphate-buffered saline (PBS).
-
Permeabilize the sections with 0.25% Triton X-100 in PBS for 10 minutes (for intracellular targets if needed).
-
Block non-specific binding sites with a blocking solution (e.g., 5% normal goat serum in PBS) for 1 hour.
-
-
Antibody Incubation :
-
Incubate the sections with the primary anti-brevican antibody at its optimal dilution overnight at 4°C.[12]
-
Wash the sections three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody (e.g., goat anti-mouse Alexa Fluor 488) for 1-2 hours at room temperature, protected from light.
-
Wash the sections again with PBS.
-
-
Mounting and Imaging :
-
Counterstain the nuclei with DAPI, if desired.
-
Mount the slides with an anti-fade mounting medium.
-
Visualize the staining using a fluorescence or confocal microscope. Compare the staining pattern and intensity between WT and KO tissue sections.
-
Visualizing this compound's Role and Validation Workflow
Diagrams created using Graphviz can help to visualize complex biological pathways and experimental procedures.
Caption: this compound is a core component of the PNN, interacting with other ECM molecules to stabilize synapses.
Caption: Workflow for validating this compound antibody specificity using wild-type and knockout brain tissue.
References
- 1. This compound: a major proteoglycan in adult brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are BCAN modulators and how do they work? [synapse.patsnap.com]
- 3. This compound, Neurocan, Tenascin-C, and Tenascin-R Act as Important Regulators of the Interplay Between Perineuronal Nets, Synaptic Integrity, Inhibitory Interneurons, and Otx2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The extracellular matrix molecule this compound is an integral component of the machinery mediating fast synaptic transmission at the calyx of Held - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibody validation for Western blot: By the user, for the user - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selectscience.net [selectscience.net]
- 7. Validating antibodies with knock-out technologies | Abcam [abcam.com]
- 8. antibodiesinc.com [antibodiesinc.com]
- 9. Inside our application testing [abcam.com]
- 10. This compound-Deficient Mice Display Impaired Hippocampal CA1 Long-Term Potentiation but Show No Obvious Deficits in Learning and Memory - PMC [pmc.ncbi.nlm.nih.gov]
- 11. euroclonegroup.it [euroclonegroup.it]
- 12. Important IHC antibody validation steps | Abcam [abcam.com]
A Comparative Guide to Brevican and Neurocan Expression in the Developing Brain
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the expression patterns of two key extracellular matrix proteoglycans, brevican and neurocan (B1175180), during the critical phases of brain development. Understanding the distinct and overlapping expression of these molecules is crucial for research into neural circuit formation, plasticity, and the development of therapeutic strategies for neurological disorders.
Introduction to this compound and Neurocan
This compound and neurocan are members of the lectican family of chondroitin (B13769445) sulfate (B86663) proteoglycans (CSPGs), which are major components of the brain's extracellular matrix (ECM).[1][2][3] These molecules are integral to the structure of the ECM and are implicated in a variety of developmental processes, including cell migration, axonal guidance, and synapse formation.[1][3][4] While structurally related, this compound and neurocan exhibit distinct spatiotemporal expression patterns, suggesting unique roles in nervous system development.[5][6][7] Both are found in specialized ECM structures called perineuronal nets (PNNs), which enwrap certain neurons and are thought to regulate synaptic plasticity.[2][8]
Comparative Expression Analysis
The expression of this compound and neurocan is dynamically regulated throughout brain development, with their concentrations changing significantly from embryonic to postnatal and adult stages.[5][6][7]
Temporal Expression Profile:
-
Neurocan: Expression of neurocan is prominent during embryonic and early postnatal periods.[5][6] Its levels increase during late embryogenesis, peak in the early postnatal phase, and then significantly decrease to lower levels in the mature brain.[5][6][7] For instance, in the rat brain, neurocan protein is first detected at embryonic day 12 (E12) and its expression rises until the first month after birth, after which it declines.[1] This early, transient expression pattern suggests a primary role for neurocan in initial neural circuit formation and axon guidance.[1][4]
-
This compound: In stark contrast, this compound expression is low during embryonic development.[2][5] Only trace amounts are detected in the embryonic brain.[5][7] Its concentration begins to increase steadily after birth, reaching its highest levels in the adult brain.[2][5] One study found that the adult level of this compound was approximately 14-fold higher than in the neonatal brain, highlighting its importance in the mature central nervous system (CNS).[5] This later onset of expression points to a role for this compound in the maturation and stabilization of neural circuits and the regulation of plasticity in the adult brain.[2][9]
Quantitative Expression Overview in Rat Brain
The following table summarizes the relative changes in the concentration of neurocan and this compound during rat brain development, based on data from slot-blot radioimmunoassays.[5][6][7]
| Developmental Stage | Neurocan Expression Level | This compound Expression Level |
| Embryonic (E14) | Increasing | Trace amounts detected |
| Early Postnatal (Neonatal) | Peak Expression | Low, but starting to increase |
| Adult (2-8 months) | Significantly Decreased | High (approx. 14x neonatal level) |
Table 1: Relative protein concentrations of Neurocan and this compound during different stages of rat brain development. Data synthesized from multiple studies.[5][6][7]
Spatial Expression Profile:
Both this compound and neurocan are found in various brain regions, but their distribution can differ.
-
Neurocan: During development, neurocan is widely distributed and has been identified in areas crucial for neuronal growth and connectivity, such as the hippocampus and cerebellum.[1] In the hippocampus of wild-type mice, neurocan is present in the molecular layer of the dentate gyrus.[1]
-
This compound: this compound is also found in the hippocampus and cerebellum.[1][9] In the adult cerebellum, this compound is synthesized by astrocytes and is localized to the neuroglial sheaths of cerebellar glomeruli, where mossy fibers interact with neurons.[9] Its expression often coincides with the maturation of specific structures, such as perineuronal nets.[2][8]
Interestingly, studies on knockout mice have revealed potential compensatory mechanisms. In this compound-deficient mice, alterations in the expression of neurocan were detected, suggesting an interplay between these two proteoglycans.[2] Conversely, in neurocan-null mice, the expression levels of this compound appeared similar to those in normal mice, indicating that a simple upregulation of this compound may not compensate for the loss of neurocan.[1]
Key Experimental Methodologies
The characterization of this compound and neurocan expression relies on several key techniques. Below are detailed protocols representative of the methods used in the cited literature.
Immunohistochemistry (IHC)
This method is used to visualize the location of specific proteins within brain tissue sections.
Objective: To determine the spatial distribution of this compound and neurocan proteins in the developing brain.
Protocol:
-
Tissue Preparation:
-
Anesthetize the animal (e.g., rat or mouse) at the desired developmental stage and perfuse transcardially with phosphate-buffered saline (PBS), followed by 4% paraformaldehyde (PFA) in PBS for fixation.[1]
-
Dissect the brain and post-fix in 4% PFA overnight at 4°C.
-
Cryoprotect the brain by incubating in a sucrose (B13894) solution (e.g., 30% in PBS) until it sinks.
-
Freeze the brain and cut coronal or sagittal sections (e.g., 16-40 µm) using a cryostat.[8]
-
-
Staining Procedure:
-
Mount sections on slides or use free-floating sections.
-
Wash sections three times in PBS for 10 minutes each.
-
Perform antigen retrieval if necessary (e.g., by heating in citrate (B86180) buffer).
-
Block non-specific binding by incubating sections in a blocking solution (e.g., 3% normal goat serum, 1% bovine serum albumin (BSA), and 0.5% Triton X-100 in PBS) for 1 hour at room temperature.[8]
-
Incubate sections with primary antibodies (e.g., rabbit anti-neurocan or rabbit anti-brevican) diluted in the blocking solution, typically overnight at 4°C.[1]
-
Wash sections three times in PBS.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488) diluted in blocking solution for 1-2 hours at room temperature.
-
Wash sections three times in PBS.
-
Mount coverslips using an anti-fade mounting medium, which may contain a nuclear counterstain like DAPI.
-
-
Imaging:
-
Visualize sections using a fluorescence or confocal microscope. Capture images of relevant brain regions for analysis.
-
Western Blotting
This technique is used to quantify the relative amounts of this compound and neurocan protein in brain tissue homogenates.
Objective: To compare the total amount of this compound and neurocan protein at different developmental stages.
Protocol:
-
Protein Extraction:
-
Dissect brain tissue from animals at various developmental time points.
-
Homogenize the tissue in a lysis buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, 5 mM EDTA, with protease inhibitors).[1]
-
Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 15 minutes to pellet debris.[1]
-
Collect the supernatant containing the soluble protein fraction.[1]
-
Determine the protein concentration using a standard assay (e.g., BCA assay).
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (e.g., 30 µg) from each sample by boiling in Laemmli buffer.
-
For proteoglycan analysis, samples may be treated with chondroitinase ABC to digest glycosaminoglycan chains.[2]
-
Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 - TBST) for 1 hour.
-
Incubate the membrane with a primary antibody against neurocan or this compound overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. The intensity of the bands corresponds to the amount of protein.
-
In Situ Hybridization (ISH)
This method detects specific mRNA transcripts within the brain, revealing which cells are actively synthesizing this compound and neurocan.
Objective: To identify the specific cell types and brain regions responsible for synthesizing this compound and neurocan mRNA.
Protocol:
-
Probe Synthesis:
-
Synthesize digoxigenin (B1670575) (DIG)-labeled antisense RNA probes (riboprobes) for this compound and neurocan from linearized cDNA templates.[10][11] A sense probe should also be prepared as a negative control.
-
-
Tissue Preparation:
-
Prepare brain sections as described for IHC, ensuring all solutions and equipment are RNase-free.[11]
-
-
Hybridization:
-
Pre-treat sections with proteinase K to improve probe access.
-
Pre-hybridize sections in a hybridization buffer.
-
Hybridize sections with the DIG-labeled riboprobe overnight in a humidified chamber at an elevated temperature (e.g., 65-70°C).
-
-
Washing and Detection:
-
Perform a series of stringent washes using saline-sodium citrate (SSC) buffer to remove the unbound probe.
-
Block the sections and incubate with an anti-DIG antibody conjugated to alkaline phosphatase (AP).
-
Wash away the unbound antibody.
-
Detect the signal using a chromogenic substrate for AP, such as NBT/BCIP, which produces a colored precipitate.
-
-
Imaging:
-
Image the sections using a brightfield microscope to visualize the distribution of the mRNA transcript.
-
Visualized Workflows and Relationships
To clarify the experimental processes and conceptual relationships, the following diagrams are provided.
References
- 1. Neurocan Is Dispensable for Brain Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-Deficient Mice Display Impaired Hippocampal CA1 Long-Term Potentiation but Show No Obvious Deficits in Learning and Memory - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Neurocan is dispensable for brain development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchwithrutgers.com [researchwithrutgers.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Differential regulation of expression of hyaluronan-binding proteoglycans in developing brain: aggrecan, versican, neurocan, and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, Neurocan, Tenascin-C, and Tenascin-R Act as Important Regulators of the Interplay Between Perineuronal Nets, Synaptic Integrity, Inhibitory Interneurons, and Otx2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The brain chondroitin sulfate proteoglycan this compound associates with astrocytes ensheathing cerebellar glomeruli and inhibits neurite outgrowth from granule neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An optimized protocol for high-throughput in situ hybridization of zebra finch brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Step-by-step in situ hybridization method for localizing gene expression changes in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Functional Distinctions of Brevican and Other Lecticans
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the functional differences between brevican and other members of the lectican family of chondroitin (B13769445) sulfate (B86663) proteoglycans: aggrecan, versican, and neurocan (B1175180). The information presented is supported by experimental data to assist researchers in understanding the unique roles of these extracellular matrix molecules, particularly within the central nervous system (CNS).
Overview of Lecticans
Lecticans are a family of large proteoglycans characterized by a common domain structure: an N-terminal hyaluronan-binding domain, a central glycosaminoglycan (GAG) attachment region, and a C-terminal C-type lectin domain. They are critical components of the extracellular matrix (ECM) in various tissues, with this compound and neurocan being predominantly expressed in the CNS, while aggrecan is abundant in cartilage, and versican is widely distributed in many soft tissues.[1]
Functional Differences: A Comparative Analysis
The functional specificity of each lectican is determined by its unique expression pattern, binding partners, and susceptibility to proteolytic cleavage.
Tissue Distribution and Expression
The expression of lecticans is spatially and temporally regulated, particularly during brain development, suggesting distinct roles in neural circuit formation and stabilization.
| Lectican | Primary Tissue Distribution | Developmental Expression in Brain |
| This compound | Central Nervous System (CNS) | Low in embryonic brain, steadily increases after birth to high levels in the adult brain.[2][3] |
| Aggrecan | Cartilage, also present in the CNS | Steadily increases from embryonic day 14 to adulthood.[2][3] |
| Versican | Widespread in soft tissues, also in CNS | Isoforms show dynamic changes; V2 isoform expression increases in the mature brain.[2][3] |
| Neurocan | Primarily CNS | High during embryonic and early postnatal development, then declines in the adult brain.[2][3] |
Binding Affinities and Molecular Interactions
A key functional differentiator among lecticans is their affinity for various ECM components. This compound exhibits a notably higher affinity for tenascin-R, a crucial interaction for the organization of the perineuronal nets (PNNs) and nodes of Ranvier.
Table 2: Comparative Binding Affinities of Lectican C-type Lectin Domains to Tenascin-R [4]
| Lectican | Dissociation Constant (KD) for Tenascin-R |
| This compound | 5.3 x 10-9 M |
| Aggrecan | 6.6 x 10-8 M |
| Versican | Not determined in this study, but binds tenascin-R |
| Neurocan | 1.6 x 10-7 M |
Data obtained from surface plasmon resonance analysis.[4]
This approximately 12-fold higher affinity of this compound for tenascin-R compared to aggrecan, and 30-fold higher affinity compared to neurocan, underscores its specialized role in the adult CNS ECM.[4]
Diagram: Lectican Interactions in the Perineuronal Net
Caption: A simplified model of molecular interactions within the perineuronal net.
Role in Neurite Outgrowth
Lecticans are generally considered inhibitory to neurite outgrowth, a property largely attributed to their chondroitin sulfate chains. However, their core proteins can have modulatory effects. This compound, in cooperation with tenascin-R, can paradoxically promote the attachment of tectal cells and neurite outgrowth, likely by forming a bridge between the lectican substrate and the neuronal receptor contactin (B1178583) 1.[5][6] In contrast, aggrecan can induce long-term neurite retraction after pre-treatment with tenascin-R.[5][6]
Proteolytic Cleavage
The function of lecticans is dynamically regulated by proteolytic cleavage, primarily by a family of metalloproteinases called ADAMTS (A Disintegrin and Metalloproteinase with Thrombospondin Motifs). The cleavage of this compound by ADAMTS4 and ADAMTS5 is a critical step in promoting glioma invasion.[7] This proteolytic processing can release fragments with distinct biological activities or can dismantle the structural integrity of the ECM, thereby facilitating cell migration. While other lecticans are also cleaved by ADAMTS proteases, the specific cleavage sites and the functional consequences of the resulting fragments differ.[1][8][9]
Diagram: this compound Cleavage by ADAMTS
Caption: ADAMTS-mediated cleavage of this compound and its role in glioma invasion.
Experimental Protocols
Surface Plasmon Resonance (SPR) for Binding Affinity Measurement
This protocol outlines the general steps for determining the binding kinetics and affinity of lectican-tenascin-R interactions.
Diagram: Surface Plasmon Resonance (SPR) Workflow
Caption: A generalized workflow for Surface Plasmon Resonance (SPR) analysis.
Methodology:
-
Immobilization of Ligand:
-
The ligand (e.g., purified tenascin-R) is covalently immobilized on a sensor chip (e.g., a CM5 chip) using amine coupling chemistry.[10][11] The surface is activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). The ligand, in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5), is then injected over the activated surface. Remaining active esters are blocked with ethanolamine.[10][11] A reference flow cell is prepared similarly but without the ligand to subtract non-specific binding.[10]
-
-
Binding Analysis:
-
The analyte (e.g., purified recombinant lectican C-type lectin domain) is diluted to a series of concentrations in a running buffer (e.g., HBS-EP buffer: 10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20, pH 7.4).[10]
-
Each concentration of the analyte is injected over the ligand-immobilized and reference flow cells at a constant flow rate.[10] The association and dissociation phases are monitored in real-time by detecting changes in the surface plasmon resonance angle, which are proportional to the mass bound to the surface.
-
-
Data Analysis:
-
The sensorgrams (plots of response units versus time) from the reference flow cell are subtracted from the ligand flow cell data.
-
The resulting sensorgrams are fitted to a kinetic binding model (e.g., a 1:1 Langmuir binding model) using the analysis software to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).[11][12]
-
Cell Adhesion Assay
This protocol describes a method to quantify the adhesion of cells to substrates coated with different lecticans.
Methodology:
-
Plate Coating:
-
Blocking:
-
The wells are washed with PBS and then blocked with a solution of 1% bovine serum albumin (BSA) in a serum-free medium for 1 hour at 37°C to prevent non-specific cell adhesion.[13]
-
-
Cell Plating:
-
Cells of interest (e.g., glioma cells, neurons) are harvested and resuspended in a serum-free medium at a concentration of 4 x 105 cells/mL.[13]
-
50 µL of the cell suspension is added to each well and incubated at 37°C for a defined period (e.g., 30-60 minutes) to allow for adhesion.
-
-
Washing and Staining:
-
Quantification:
-
After washing away excess stain with water, the bound dye is solubilized with a 1-2% SDS solution.[13]
-
The absorbance of the solubilized dye is measured using a microplate reader at a wavelength of 550-570 nm. The absorbance is directly proportional to the number of adherent cells.
-
Neurite Outgrowth Assay
This protocol provides a framework for assessing the inhibitory or permissive effects of different lecticans on neurite extension.
Methodology:
-
Preparation of Substrates:
-
Glass coverslips or the wells of a multi-well plate are coated with a permissive substrate (e.g., poly-L-lysine or laminin) to promote initial neuronal attachment.[17]
-
Purified lecticans (this compound, neurocan, etc.) are then added to the culture medium at various concentrations. Alternatively, the lecticans can be pre-coated onto the permissive substrate.
-
-
Neuronal Cell Culture:
-
Immunocytochemistry:
-
The cultures are fixed with 4% paraformaldehyde.
-
The neurons are permeabilized and stained with an antibody against a neuronal marker, such as β-III tubulin or MAP2, to visualize the cell body and neurites.[18] A fluorescently-conjugated secondary antibody is used for detection. Nuclei can be counterstained with DAPI.
-
-
Imaging and Analysis:
-
Images of the stained neurons are captured using a fluorescence microscope.
-
Image analysis software (e.g., ImageJ with the NeuronJ plugin or a high-content imaging system) is used to quantify various parameters of neurite outgrowth, such as the length of the longest neurite, the total neurite length per neuron, and the number of neurites per neuron.[17][18][19]
-
Conclusion
This compound exhibits distinct functional properties compared to other lecticans, primarily driven by its restricted expression in the adult CNS and its high-affinity interaction with tenascin-R. These characteristics position this compound as a key regulator of the stability and plasticity of the neural ECM, with significant implications for synaptic function, neuronal ensheathment, and the pathology of diseases such as glioma. The experimental protocols provided herein offer a basis for further investigation into the specific roles of this compound and other lecticans in health and disease.
References
- 1. Evidence for proteolytic cleavage of this compound by the ADAMTSs in the dentate gyrus after excitotoxic lesion of the mouse entorhinal cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential regulation of expression of hyaluronan-binding proteoglycans in developing brain: aggrecan, versican, neurocan, and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential regulation of expression of hyaluronan-binding proteoglycans in developing brain: aggrecan, versican, neurocan, and this compound. | Semantic Scholar [semanticscholar.org]
- 4. The C-type lectin domains of lecticans, a family of aggregating chondroitin sulfate proteoglycans, bind tenascin-R by protein– protein interactions independent of carbohydrate moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.biologists.com [journals.biologists.com]
- 6. Competition and cooperation between tenascin-R, lecticans and contactin 1 regulate neurite growth and morphology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BEHAB/brevican requires ADAMTS-mediated proteolytic cleavage to promote glioma invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Identification of novel ADAMTS1, ADAMTS4 and ADAMTS5 cleavage sites in versican using a label-free quantitative proteomics approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Binding assay of lectins and glycoproteins by surface plasmon resonance - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Studying protein-protein interactions using surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Surface plasmon resonance study of protein-carbohydrate interactions using biotinylated sialosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Adhesion Assay | Xin Chen Lab [pharm.ucsf.edu]
- 14. researchgate.net [researchgate.net]
- 15. Cell adhesion assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Neurite Outgrowth Assay | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 18. cellectricon.com [cellectricon.com]
- 19. sartorius.com [sartorius.com]
Brevican Expression: A Comparative Analysis in Glioma and Normal Brain Tissue
For Immediate Release
A detailed comparison of brevican expression reveals significant upregulation in glioma tissues compared to normal brain, highlighting its potential as a diagnostic marker and therapeutic target. This guide synthesizes key experimental findings, offering researchers and drug development professionals a comprehensive overview of this compound's role in glioma pathology.
This compound, a chondroitin (B13769445) sulfate (B86663) proteoglycan and a key component of the brain's extracellular matrix, is consistently and significantly overexpressed in glioma tissues when compared to normal brain tissue.[1][2] This heightened expression is not only a hallmark of glioma but is also correlated with tumor aggressiveness and poor patient survival.[1] Furthermore, gliomas are characterized by the presence of unique, tumor-specific this compound isoforms that are absent in healthy adult brain tissue, suggesting a critical role for these variants in tumor progression.[2][3]
Quantitative Comparison of this compound Expression
Experimental data from immunohistochemical analyses consistently demonstrate a marked increase in this compound protein levels in glioma tissues. The following table summarizes these findings, offering a clear comparison between glioma and non-malignant brain tissue.
| Tissue Type | This compound Expression Level (Positive Immunoreactivity Index - PI) | Key Findings | Reference |
| Glioma (All Grades) | 5.27 ± 1.03 | Significantly higher expression compared to benign tumors. | [4] |
| High-Grade Astrocytoma (Grade III) | 6.07 ± 2.30 | Expression increases with tumor grade. | [5][6] |
| High-Grade Astrocytoma (Grade IV) | 8.07 ± 2.22 | Highest expression observed in the most aggressive tumors. | [5][6] |
| Benign Brain Tumors (Meningioma & Pituitary Adenoma) | 1.78 ± 0.86 | Negative to weakly-positive staining observed. | [4] |
| Normal Adult Brain | Relatively low levels | This compound is expressed at comparatively low levels in the normal adult brain. | [4] |
Note: The Positive Immunoreactivity Index (PI) is a semi-quantitative measure combining the intensity and percentage of stained tumor cells.
The Role of this compound in Glioma Signaling
In gliomas, this compound is not merely overexpressed; it actively promotes tumor cell motility and invasion.[1][7] This is achieved, in part, through its interaction with key cell signaling pathways. After being secreted by glioma cells, this compound undergoes proteolytic cleavage, a necessary step for its pro-invasive functions.[1][7] The N-terminal fragment of cleaved this compound can then bind to fibronectin and activate the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[1] This activation leads to increased expression of cell adhesion molecules and enhanced cell migration.[1][7]
Caption: this compound-mediated signaling pathway promoting glioma cell motility.
Experimental Methodologies
The following protocols are representative of the methods used to quantify and analyze this compound expression in brain tissue.
Immunohistochemistry (IHC)
-
Tissue Preparation: Paraffin-embedded human glioma and normal brain tissue sections (typically 4-5 µm thick) are deparaffinized in xylene and rehydrated through a graded series of ethanol (B145695) concentrations.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed by immersing slides in a citrate (B86180) buffer (pH 6.0) and heating in a microwave or pressure cooker.
-
Blocking: Endogenous peroxidase activity is quenched with a 3% hydrogen peroxide solution. Non-specific binding is blocked by incubating the sections with a blocking serum (e.g., goat serum) for 30-60 minutes at room temperature.
-
Primary Antibody Incubation: Sections are incubated with a primary antibody specific for this compound overnight at 4°C.
-
Secondary Antibody & Detection: After washing, a biotinylated secondary antibody is applied, followed by incubation with a streptavidin-horseradish peroxidase (HRP) conjugate. The signal is visualized using a chromogen such as diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.
-
Counterstaining & Mounting: Sections are counterstained with hematoxylin (B73222) to visualize cell nuclei, dehydrated, and mounted with a coverslip.
-
Analysis: Staining is evaluated semi-quantitatively based on the intensity and the percentage of positively stained cells to generate a Positive Immunoreactivity (PI) score.[4]
Western Blotting
-
Tissue Lysis: Frozen brain tissue samples (glioma or normal) are homogenized in a lysis buffer (e.g., RIPA buffer) containing protease inhibitors to extract total protein.[8][9]
-
Protein Quantification: The total protein concentration of the lysates is determined using a standard protein assay, such as the Bradford or BCA assay.
-
SDS-PAGE: Equal amounts of protein from each sample are denatured, mixed with loading buffer, and separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[10]
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[9]
-
Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with a primary antibody against this compound, followed by incubation with an HRP-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and captured on X-ray film or with a digital imager.[9][10] Loading controls (e.g., α-tubulin or GAPDH) are used to ensure equal protein loading between lanes.[2]
The consistent upregulation of this compound and the presence of glioma-specific isoforms underscore its significance in the pathology of this disease. These findings pave the way for further research into this compound-targeted therapies that could inhibit glioma invasion and improve patient outcomes.
References
- 1. The Proteoglycan this compound Binds to Fibronectin after Proteolytic Cleavage and Promotes Glioma Cell Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Knockdown Reduces Late-Stage Glioma Tumor Aggressiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel tumor-specific isoforms of BEHAB/brevican identified in human malignant gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The role of this compound in glioma: promoting tumor cell motility in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The proteoglycan this compound binds to fibronectin after proteolytic cleavage and promotes glioma cell motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The extracellular matrix molecule this compound is an integral component of the machinery mediating fast synaptic transmission at the calyx of Held - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification of Protein in Brain Tissue by Western Immunoblot Analysis | Springer Nature Experiments [experiments.springernature.com]
- 10. Abnormal Post-Translational and Extracellular Processing of this compound in Plaque-Bearing Mice Overexpressing APPsw - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative PCR for Brevican Gene Expression: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of quantitative Polymerase Chain Reaction (qPCR) with alternative methods for confirming changes in brevican (BCAN) gene expression, particularly in the context of glioma research. This compound, a central nervous system-specific chondroitin (B13769445) sulfate (B86663) proteoglycan, is notably upregulated in gliomas and plays a significant role in tumor progression and cell motility.[1][2] Accurate and reliable quantification of BCAN gene expression is therefore crucial for both basic research and the development of novel therapeutic strategies.
This guide presents a detailed comparison of qPCR with NanoString nCounter technology and immunohistochemistry (IHC), offering insights into the strengths and limitations of each method. Experimental protocols and quantitative data are provided to assist researchers in selecting the most appropriate technique for their specific needs.
Quantitative Data Comparison
The following table summarizes a comparative analysis of this compound (BCAN) expression in glioma versus normal brain tissue, as determined by RT-qPCR, NanoString nCounter, and Immunohistochemistry (IHC). The data illustrates the fold change in BCAN expression detected by each method.
| Method | Target | Glioma Expression | Normal Brain Expression | Fold Change (Glioma vs. Normal) | Reference |
| RT-qPCR | BCAN mRNA | High | Low | ~8-15 fold increase | Hypothetical data based on[3] |
| NanoString nCounter | BCAN mRNA | High | Low | ~7-12 fold increase | Hypothetical data based on general comparisons[4] |
| Immunohistochemistry (IHC) | This compound Protein | High | Weakly Positive/Negative | ~5-fold increase in PI* | [1][5] |
*Proliferation Index (PI) is a semi-quantitative measure of staining intensity and the percentage of positive cells.
Experimental Protocols
Quantitative Real-Time PCR (RT-qPCR) Protocol for this compound (BCAN)
This protocol provides a method for quantifying BCAN mRNA levels in glioma cell lines or tumor tissue.
1. RNA Extraction:
-
Isolate total RNA from glioma cells or tissues using a TRIzol-based method or a commercial RNA isolation kit, following the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by agarose (B213101) gel electrophoresis to check for intact 28S and 18S ribosomal RNA bands.
2. cDNA Synthesis:
-
Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit with a mix of oligo(dT) and random primers.
-
The reaction mixture typically includes:
-
10X RT Buffer
-
25X dNTP Mix (100 mM)
-
10X RT Random Primers
-
MultiScribe™ Reverse Transcriptase
-
Nuclease-free H₂O
-
-
Incubate the reaction at 25°C for 10 minutes, 37°C for 120 minutes, and 85°C for 5 minutes.
3. qPCR Reaction:
-
Prepare the qPCR reaction mix using a SYBR Green-based qPCR master mix. For a 20 µL reaction, combine:
-
10 µL 2x SYBR Green Master Mix
-
1 µL Forward Primer (10 µM)
-
1 µL Reverse Primer (10 µM)
-
2 µL cDNA (diluted 1:10)
-
6 µL Nuclease-free H₂O
-
-
Human BCAN Primer Sequences:
-
Forward: 5'-AGGAAGCCAGAGCCAGAGAG-3'
-
Reverse: 5'-GCTTGAGGATGGCTGACTTG-3'
-
-
Housekeeping Gene Primers (for normalization in glioma): [6][7][8][9][10]
-
RPL13A Forward: 5'-CCTGGAGGAGAAGAGGAAAGAGA-3'
-
RPL13A Reverse: 5'-TTGAGGACCTCTGTGTATTTGTCAA-3'
-
TBP Forward: 5'-TGCACAGGAGCCAAGAGTGAA-3'
-
TBP Reverse: 5'-CACATCACAGCTCCCCACCA-3'
-
-
Thermal Cycling Conditions:
-
Initial Denaturation: 95°C for 10 minutes
-
40 Cycles:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
Melt Curve Analysis: 95°C for 15 seconds, 60°C for 60 seconds, and a gradual increase to 95°C.
-
4. Data Analysis:
-
Calculate the relative expression of BCAN using the 2-ΔΔCt method.[11]
-
Normalize the Ct values of BCAN to the geometric mean of the Ct values of the housekeeping genes (RPL13A and TBP).
Alternative Method 1: NanoString nCounter Protocol for this compound (BCAN)
The NanoString nCounter system allows for direct, amplification-free quantification of mRNA transcripts.
1. Sample Preparation:
-
Extract total RNA as described in the RT-qPCR protocol.
-
RNA quality is crucial; however, the nCounter system is more tolerant of partially degraded RNA, such as that from FFPE tissues.
2. Hybridization:
-
Prepare a hybridization reaction by mixing the RNA sample (typically 100 ng) with the Reporter CodeSet and Capture ProbeSet. The CodeSet should include a specific probe for human BCAN and a panel of housekeeping genes suitable for glioma.
-
Incubate the hybridization reaction at 65°C for 16-20 hours.
3. Post-Hybridization Processing:
-
Load the hybridized samples into the nCounter Prep Station for automated removal of excess probes and immobilization of probe-target complexes onto the sample cartridge.
4. Digital Barcode Counting:
-
Transfer the cartridge to the nCounter Digital Analyzer for imaging and counting of the fluorescent barcodes corresponding to each target molecule.
5. Data Analysis:
-
Raw data is provided as digital counts for each target gene.
-
Perform quality control checks, background subtraction, and normalization using the positive and negative controls and the geometric mean of the selected housekeeping genes included in the CodeSet.[4][12][13]
-
The nSolver Analysis Software can be used for comprehensive data analysis.[14]
Alternative Method 2: Immunohistochemistry (IHC) Protocol for this compound
IHC allows for the visualization and semi-quantitative analysis of this compound protein expression in tissue sections.
1. Tissue Preparation:
-
Fix glioma tissue in 10% neutral buffered formalin and embed in paraffin.
-
Cut 5 µm thick sections and mount on positively charged slides.
2. Staining Procedure:
-
Deparaffinize sections in xylene and rehydrate through a graded series of ethanol.
-
Perform antigen retrieval by heating the slides in a citrate (B86180) buffer (pH 6.0).
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a blocking serum.
-
Incubate with a primary antibody against human this compound (e.g., a rabbit polyclonal antibody) overnight at 4°C.
-
Incubate with a biotinylated secondary antibody.
-
Apply a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Develop the signal with a DAB (3,3'-diaminobenzidine) substrate, which produces a brown precipitate at the site of the antigen.
-
Counterstain with hematoxylin (B73222) to visualize cell nuclei.
3. Quantification:
-
Analyze the slides under a light microscope.
-
Semi-quantify this compound expression using a Proliferation Index (PI), which considers both the staining intensity (0 = negative, 1 = weak, 2 = moderate, 3 = strong) and the percentage of positive tumor cells (0 = 0%, 1 = 1-25%, 2 = 26-50%, 3 = 51-75%, 4 = 76-100%).
-
The PI is calculated by multiplying the intensity score by the percentage score.
Visualizations
Caption: Workflow for quantifying this compound gene expression using RT-qPCR.
Caption: Simplified this compound signaling pathway in glioma.
References
- 1. The role of this compound in glioma: promoting tumor cell motility in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of this compound in glioma: promoting tumor cell motility in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Knockdown Reduces Late-Stage Glioma Tumor Aggressiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nanostring.com [nanostring.com]
- 5. researchgate.net [researchgate.net]
- 6. Validation of Housekeeping Genes for Gene Expression Analysis in Glioblastoma Using Quantitative Real-Time Polymerase Chain Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. brieflands.com [brieflands.com]
- 8. Selection of suitable housekeeping genes for expression analysis in glioblastoma using quantitative RT-PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Frontiers | Expression Profiling of Glioblastoma Cell Lines Reveals Novel Extracellular Matrix-Receptor Genes Correlated With the Responsiveness of Glioma Patients to Ionizing Radiation [frontiersin.org]
- 12. NanoStriDE: normalization and differential expression analysis of NanoString nCounter data - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. nanostring.com [nanostring.com]
A Comparative Guide to Commercially Available Brevican ELISA Kits
For researchers, scientists, and drug development professionals investigating the role of the extracellular matrix proteoglycan Brevican in neurological and oncological processes, the selection of a reliable and sensitive ELISA kit is paramount. This guide provides a comparative overview of commercially available Human this compound (BCAN) ELISA kits, presenting key performance characteristics as provided by various vendors. Due to a lack of direct, independent comparative studies, this guide collates and standardizes manufacturer-provided data to facilitate an informed decision-making process.
This compound: A Key Modulator of the Neural Extracellular Matrix
This compound is a chondroitin (B13769445) sulfate (B86663) proteoglycan and a member of the lectican family, predominantly expressed in the central nervous system. It is a crucial component of the perineuronal nets, specialized extracellular matrix structures that enwrap certain neurons and regulate synaptic stability and plasticity. This compound's interactions with other extracellular matrix components, such as hyaluronic acid, tenascin-R, and link proteins, are integral to maintaining the structure of the neural environment. Its proteolytic cleavage by enzymes like ADAMTSs (A Disintegrin and Metalloproteinase with Thrombospondin Motifs) can modulate its function, influencing processes such as neural plasticity, glioma cell invasion, and the progression of neurodegenerative diseases like Alzheimer's.
Below is a diagram illustrating the central role of this compound within the perineuronal net and its interaction with key binding partners.
Caption: this compound's interactions within the Perineuronal Net.
Performance Comparison of this compound ELISA Kits
The following table summarizes the key performance characteristics of Human this compound ELISA kits from various vendors based on their datasheets. Researchers should note that these values are manufacturer-reported and may vary under different experimental conditions.
| Vendor | Catalog Number | Assay Type | Detection Range (ng/mL) | Sensitivity | Sample Types | Assay Time |
| RayBiotech | ELH-BCAN | Sandwich ELISA | Not Specified | Not Specified | Serum, Plasma, Cell Culture Supernatants | ~4.5 hours |
| Assay Genie | HUES01772 | Sandwich ELISA | Not Specified | Not Specified | Serum, Plasma, Tissue Homogenates, Other Biological Fluids | ~3.5 hours |
| Elabscience | E-EL-H1462 | Sandwich ELISA | 0.31 - 20 | 0.19 ng/mL | Serum, Plasma, Other Biological Fluids | 3.5 hours |
| Abcam | ab315039 | Sandwich ELISA | 0.0156 - 1 | 2.634 pg/mL | Cerebral Spinal Fluid, Plasma, Serum, Cell Culture Supernatant | 1.5 hours |
| Biorbyt | orb777022 | Sandwich ELISA | 0.32 - 20 | 0.125 ng/mL | Tissue Homogenates, Other Biological Fluids | 3.5 hours |
| Antibodies.com | A5005 | Sandwich ELISA | 0.312 - 20 | 0.128 ng/mL | Tissue Homogenates, Cell Lysates, Other Biological Fluids | 4.5 hours |
Experimental Protocols: A Generalized Sandwich ELISA Workflow
While specific protocols may vary slightly between vendors, the general workflow for a sandwich ELISA for this compound quantification is outlined below. This diagram illustrates the key steps involved in the experimental procedure.
Caption: Generalized workflow for a this compound Sandwich ELISA.
Detailed Methodologies
1. Reagent and Sample Preparation:
-
Reconstitute lyophilized standards and detection antibodies as per the manufacturer's instructions.
-
Prepare serial dilutions of the standard to generate a standard curve.
-
Dilute samples in the provided sample diluent to fall within the detection range of the assay. Recommended dilution factors can vary; for instance, a 1:2 dilution for serum and a 1:200 to 1:300 dilution for cerebrospinal fluid (CSF) has been reported for some kits.[1]
2. Assay Procedure (based on a typical sandwich ELISA protocol):
-
Add 100 µL of prepared standards and samples to the appropriate wells of the microplate pre-coated with an anti-Brevican antibody.
-
Incubate the plate for a specified time and temperature (e.g., 90 minutes at 37°C or 2.5 hours at room temperature).
-
Aspirate the liquid from each well and add 100 µL of biotinylated anti-Brevican detection antibody.
-
Incubate for 1 hour at 37°C or room temperature.
-
Wash the wells multiple times (typically 3-5 times) with the provided wash buffer.
-
Add 100 µL of Horseradish Peroxidase (HRP)-conjugated streptavidin to each well.
-
Incubate for 30-45 minutes at 37°C or room temperature.
-
Wash the wells again to remove unbound reagents.
-
Add 90-100 µL of TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution to each well, which will result in a blue color development in the presence of HRP.
-
Incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 50 µL of stop solution, which will change the color to yellow.
-
Measure the optical density (OD) of each well at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the OD values of the standards against their known concentrations.
-
Calculate the concentration of this compound in the samples by interpolating their OD values from the standard curve.
Concluding Remarks
The choice of an appropriate ELISA kit is a critical step in any research project. While this guide provides a starting point by comparing the manufacturer-stated specifications of several commercially available this compound ELISA kits, it is essential for researchers to perform their own in-house validation to ensure the chosen kit performs optimally with their specific sample types and experimental conditions. Factors such as intra- and inter-assay precision, linearity, and spike-recovery, where available from the manufacturer, should also be carefully considered. For instance, some vendors provide data on intra-assay precision with a coefficient of variation (CV) of less than 10% and inter-assay CV of less than 12%. The Abcam SimpleStep ELISA kit (ab315039) claims a significantly shorter assay time of 1.5 hours.[2] Ultimately, the ideal kit will be a balance of sensitivity, specificity, reproducibility, and suitability for the specific research question being addressed.
References
Reproducibility of Brevican Knockdown: A Comparative Guide to Experimental Results
For researchers, scientists, and drug development professionals, understanding the consistency of experimental outcomes is paramount. This guide provides a comparative analysis of published data on the experimental results of brevican knockdown, focusing on the reproducibility of its effects on cancer progression, particularly in glioma.
This compound, a brain-enriched extracellular matrix proteoglycan, has been a subject of intense research due to its significant upregulation in gliomas. Multiple independent studies have investigated the impact of reducing its expression, a technique known as knockdown, on tumor characteristics. This guide synthesizes the findings from these studies, offering a clear comparison of the reported outcomes and the methodologies employed. The consistent observation across different research groups is that this compound knockdown effectively reduces glioma tumor aggressiveness, suggesting a high degree of reproducibility for this general finding.
Comparative Analysis of this compound Knockdown Efficacy
To provide a clear overview of the quantitative outcomes from various studies, the following table summarizes the key findings associated with this compound knockdown. The data consistently demonstrates a reduction in tumor growth and invasion across different glioma cell lines and animal models.
| Study Focus | Cell Line/Model | Knockdown Method | Key Quantitative Outcomes | Reference |
| Glioma Tumor Aggressiveness | CNS-1 glioma cells (in rats) | shRNA against B/b | 34% reduction in mean tumor volume; 27% reduction in anteroposterior spread; 22% increase in overall survival. | [1] |
| Glioma Initiating Cell (GIC) Derived Tumors | Human GICs (in mice) | shRNA against human B/b | Significant reduction in tumor volume and anterior/posterior spread. | [2] |
| Glioma Cell Proliferation and Invasion | U251 human glioma cells | shRNA against this compound | 52.3% downregulation of this compound protein; Significant inhibition of cell proliferation, invasion, and spread in wound healing assays. | [3][4] |
| Glioma Tumorigenicity in vivo | U251/brevican-shDNA cells (in vivo) | shRNA against this compound | Dramatically limited tumorigenicity at day 25 as observed by MRT. | [3] |
Detailed Experimental Protocols
The reproducibility of experimental results is intrinsically linked to the detailed execution of protocols. Below are methodologies for common techniques used in this compound knockdown studies.
shRNA-Mediated this compound Knockdown
Short hairpin RNA (shRNA) is a common method for achieving stable, long-term gene silencing.[5][6]
-
shRNA Construct Design and Cloning:
-
Cell Transfection/Transduction:
-
Culture the target cells (e.g., CNS-1, U251, or primary GICs) in appropriate media.[2][3]
-
For transient transfection, use a suitable transfection reagent to introduce the shRNA plasmid into the cells.[8]
-
For stable knockdown, use lentiviral or retroviral particles to transduce the cells. This allows for the integration of the shRNA sequence into the host genome.
-
-
Verification of Knockdown:
-
Western Blot: After selection of transfected/transduced cells (e.g., using puromycin), prepare cell lysates and perform Western blot analysis to confirm the reduction of this compound protein levels.[2][3][8]
-
RT-PCR: Isolate RNA from the cells and perform reverse transcription-polymerase chain reaction (RT-PCR) to quantify the reduction in this compound mRNA levels.[1]
-
In Situ Hybridization: For in vivo studies, perform in situ hybridization on tissue sections to visualize the reduction of this compound mRNA in the tumor.[2]
-
In Vivo Tumorigenicity Assays
Animal models are crucial for assessing the in vivo effects of this compound knockdown.
-
Animal Models:
-
Syngeneic models (e.g., CNS-1 cells in adult rats) or immunodeficient models (e.g., human GICs in nude mice) are commonly used.[2]
-
-
Intracranial Injection:
-
Tumor Growth and Survival Analysis:
-
Monitor the animals for neurological signs and overall survival.[2]
-
At a predetermined endpoint or upon the onset of symptoms, perfuse the animals and collect the brains for analysis.[1][2]
-
Perform immunohistochemistry on brain sections to visualize the tumor (e.g., using GFP-expressing cells).[2]
-
Reconstruct the tumor volume using methods like the Cavalieri method.[1][2]
-
Visualizing Experimental Workflow and Signaling
To further clarify the experimental process and the broader context of this compound's role, the following diagrams are provided.
While the precise signaling pathways downstream of this compound are still under investigation, its role in the tumor microenvironment and interaction with other extracellular matrix components are thought to be key to its pro-invasive function.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Knockdown Reduces Late-Stage Glioma Tumor Aggressiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Preparation and Use of shRNA for Knocking Down Specific Genes | Springer Nature Experiments [experiments.springernature.com]
- 6. Preparation and Use of shRNA for Knocking Down Specific Genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protocol for gene knockdown using siRNA in primary cultured neonatal murine microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. This compound knockdown reduces late-stage glioma tumor aggressiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Negative Control Strategies in Brevican Immunohistochemistry
For Immediate Publication
[City, State] – [Date] – For researchers, scientists, and drug development professionals engaged in brevican immunohistochemistry (IHC), the implementation of rigorous negative controls is paramount for generating reliable and publishable data. This guide provides a comprehensive comparison of negative control strategies, offering detailed experimental protocols and objective performance assessments to ensure the specificity and validity of your this compound IHC results.
This compound, a chondroitin (B13769445) sulfate (B86663) proteoglycan primarily expressed in the central nervous system, is implicated in various physiological and pathological processes, including synaptic plasticity and glioma invasion. Accurate detection of this compound through IHC is therefore crucial. However, the potential for non-specific antibody binding necessitates the use of appropriate negative controls to differentiate true signals from experimental artifacts.
Comparison of Negative Control Strategies
The choice of a negative control strategy depends on a balance between the required level of confidence, available resources, and the specifics of the experimental setup. Below is a comparative analysis of the most common negative control strategies for this compound IHC.
| Negative Control Strategy | Principle | Effectiveness | Complexity & Cost | Recommendation |
| Knockout (KO) Tissue | Utilizes tissue from a this compound knockout animal, which does not express the target protein. | Gold Standard. Provides the most definitive evidence of antibody specificity. Any signal observed in KO tissue is unequivocally non-specific. | High complexity and cost, requiring access to KO animal models. | Highly recommended for antibody validation and crucial experiments. |
| No Primary Antibody Control | The primary antibody incubation step is omitted. The tissue is incubated with the antibody diluent alone. | Good for identifying non-specific binding of the secondary antibody or detection system components. | Low complexity and cost. Easy to implement in any IHC experiment. | Essential. Should be included in every IHC experiment. |
| Isotype Control | A non-immune immunoglobulin of the same isotype, concentration, and conjugation as the primary antibody is used. | Good for assessing non-specific binding of the primary antibody due to Fc receptor binding or other protein-protein interactions.[1] | Moderate complexity and cost. Requires purchasing a specific isotype control antibody. | Recommended for monoclonal primary antibodies to ensure that the observed staining is not due to the immunoglobulin itself. |
| Antigen Pre-adsorption (Absorption Control) | The primary antibody is pre-incubated with an excess of the immunizing peptide or protein (this compound) to block the antigen-binding sites. | Good for demonstrating that the primary antibody specifically binds to the target antigen. | High complexity. Requires availability of the purified immunogen. Can be costly and may not be feasible if the immunogen is a large protein. | Useful for validating polyclonal antibodies, but less common for well-characterized monoclonal antibodies. |
| Negative Tissue Control | Utilizes a tissue known to not express this compound. | Good for a general assessment of non-specific staining in a biological context. | Moderate complexity. Requires identification and validation of a truly negative tissue. | A useful complementary control, but may not be as definitive as a KO tissue control. |
Experimental Protocols
Below are detailed methodologies for implementing the key negative control strategies in a typical this compound IHC experiment on brain tissue.
General this compound IHC Staining Protocol (Paraffin-Embedded Brain Tissue)
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded series of ethanol (B145695) (100%, 95%, 70%, 50%; 2 minutes each).
-
Rinse in distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in a retrieval solution (e.g., 10 mM Sodium Citrate, pH 6.0) and heating in a pressure cooker, water bath, or microwave. The optimal heating time and temperature should be empirically determined.
-
Allow slides to cool to room temperature.
-
Rinse with PBS.
-
-
Blocking Endogenous Peroxidase (for HRP-based detection):
-
Incubate sections in 3% hydrogen peroxide in methanol (B129727) for 15-30 minutes to quench endogenous peroxidase activity.
-
Rinse with PBS.
-
-
Blocking Non-Specific Binding:
-
Incubate sections in a blocking buffer (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100) for 1 hour at room temperature.[2]
-
-
Primary Antibody Incubation:
-
Incubate sections with the anti-brevican primary antibody diluted in blocking buffer overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Rinse slides with PBS (3 x 5 minutes).
-
Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) for 1-2 hours at room temperature.
-
-
Detection:
-
Rinse slides with PBS (3 x 5 minutes).
-
Incubate with an avidin-biotin-peroxidase complex (ABC reagent) for 30-60 minutes.
-
Rinse with PBS (3 x 5 minutes).
-
Develop the signal with a chromogen solution (e.g., DAB).
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through a graded series of ethanol and clear in xylene.
-
Mount with a coverslip using a permanent mounting medium.
-
Implementation of Negative Controls
-
Knockout Tissue Control: Process brain tissue from a this compound knockout mouse alongside the wild-type tissue, following the exact same IHC protocol.[3]
-
No Primary Antibody Control: In step 5 of the general protocol, replace the primary antibody solution with the antibody diluent (blocking buffer without the primary antibody). Proceed with all subsequent steps.[1][4]
-
Isotype Control: In step 5, replace the anti-brevican primary antibody with a non-immune antibody of the same species, isotype (e.g., Rabbit IgG), and concentration.[1][4]
-
Antigen Pre-adsorption Control:
-
Prior to step 5, incubate the anti-brevican antibody with a 5-10 fold molar excess of the this compound immunizing peptide/protein overnight at 4°C with gentle agitation.
-
Centrifuge the mixture to pellet any immune complexes.
-
Use the supernatant as the "primary antibody" solution in step 5.
-
Visualization of Experimental Workflows
To further clarify the implementation of these negative control strategies, the following diagrams illustrate the key decision points and experimental workflows.
References
Analyzing Brevican Cleavage Products: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the dynamics of the brain's extracellular matrix (ECM) is crucial for unraveling the mechanisms of neurological diseases and identifying novel therapeutic targets. Brevican, a key proteoglycan in the central nervous system (CNS), and its cleavage products are emerging as significant players in both normal brain function and various pathological conditions.
This compound is a member of the lectican family of chondroitin (B13769445) sulfate (B86663) proteoglycans (CSPGs) and is predominantly expressed in the CNS.[1][2] It is a crucial component of perineuronal nets (PNNs), which are specialized ECM structures that enwrap neurons and are involved in regulating synaptic stability and plasticity.[3][4] The processing of this compound by proteases, particularly a disintegrin and metalloproteinase with thrombospondin motifs (ADAMTS) and matrix metalloproteinases (MMPs), results in the generation of specific cleavage products.[1][5][6] The levels and patterns of these fragments can change significantly in different neurological conditions, making them valuable biomarkers and research targets.[3][7][8][9]
This guide provides a comparative analysis of this compound cleavage products in various conditions, details the experimental protocols for their analysis, and offers visualizations to clarify the underlying pathways and workflows.
Comparative Analysis of this compound Cleavage Products in Neurological Conditions
The abundance of this compound and its fragments can fluctuate in response to or as a contributing factor to various neurological disorders. The following table summarizes key findings from studies analyzing these products in different conditions.
| Condition | Full-Length this compound (145 kDa) | ADAMTS-derived N-terminal Fragment (~55-60 kDa) | Other Fragments/Observations | Reference |
| Glioma | Upregulated | Cleavage is critical for the pro-invasive role of this compound. | The N-terminal cleavage product, but not the full-length protein, associates with fibronectin, promoting cell motility. | [5][10][11] |
| Amyotrophic Lateral Sclerosis (ALS) | No significant change in total this compound in CSF and serum compared to controls. | No significant change in the 60 kDa fragment in CSF compared to controls. | A study found no significant changes in total or cleaved this compound, but did find an increase in a neurocan (B1175180) cleavage product. | [7][8][12] |
| Epilepsy | No significant change in total this compound in CSF and serum compared to controls. | No significant change in the 60 kDa fragment in CSF compared to controls. | This compound levels may be altered in epilepsy, but more research is needed. | [3][7][8][12] |
| Cerebral Small Vessel Disease (CSVD) | No significant change in total this compound in CSF and serum compared to controls. | No significant change in the 60 kDa fragment in CSF compared to controls. | [7][8][12] | |
| Alzheimer's Disease (AD) | Serum levels of the N-terminal (N-Brev) were not significantly different from non-demented controls. | Serum levels of the ADAMTS4-cleaved fragment (Brev-A) were not significantly different from non-demented controls. | Lower serum levels of N-Brev were observed in other dementias (OD) compared to AD and controls. | [9][13] |
| Traumatic Brain Injury (TBI) | Increased levels in cerebrospinal fluid (CSF) correlate with unfavorable outcomes. | Levels of this compound fragments are likely altered, reflecting ECM remodeling after injury. | CSF levels of this compound decreased over time post-injury. | [9] |
| Excitotoxic Lesion (Mouse Model) | Levels of intact this compound were measured in various brain regions. | A marked elevation of the ADAMTS-derived fragment was observed in the dentate gyrus. | The increase in the cleavage fragment was preceded by elevated ADAMTS1 and ADAMTS4 mRNA expression. | [14] |
Key Experimental Methodologies
The analysis of this compound cleavage products primarily relies on immunological techniques that can differentiate between the full-length protein and its specific fragments.
Western Blotting
Western blotting is a widely used technique to separate proteins by size and then detect a specific protein of interest using antibodies. For this compound analysis, this method can distinguish the high molecular weight full-length protein from its smaller cleavage fragments.
Detailed Protocol:
-
Sample Preparation:
-
For tissue samples, dissect the brain region of interest on ice.
-
Homogenize the tissue in ice-cold lysis buffer containing protease inhibitors. The buffer volume should be proportional to the amount of tissue to ensure a protein concentration of 1-5 mg/mL.
-
For cerebrospinal fluid (CSF) samples, they can often be used directly or after a concentration step. To analyze chondroitin sulfate proteoglycans like this compound, samples are typically treated with chondroitinase ABC to digest the chondroitin sulfate side chains.[7]
-
Quantify the total protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE (Sodium Dodecyl-Sulfate Polyacrylamide Gel Electrophoresis):
-
Mix protein samples with SDS-PAGE loading buffer and heat at 95°C for 5 minutes or 70°C for 10 minutes.[15]
-
Load equal amounts of protein (e.g., 20-30 µg of total protein) into the wells of a polyacrylamide gel. Use a pre-stained protein ladder to determine molecular weights.
-
Run the gel at a constant voltage (e.g., 100 V) until the dye front reaches the bottom. The percentage of the gel can be optimized based on the size of the target fragments.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or polyvinylidene fluoride (B91410) (PVDF) membrane.
-
Assemble a transfer stack (sponge, filter paper, gel, membrane, filter paper, sponge) and perform the transfer using an electrophoretic transfer system.
-
-
Blocking:
-
Incubate the membrane in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature or overnight at 4°C with gentle agitation. This step prevents non-specific binding of the antibodies.
-
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody diluted in blocking buffer.[15] To detect total this compound, an antibody recognizing an epitope present in all forms can be used.[14] To specifically detect cleavage fragments, neoepitope antibodies that recognize the new N- or C-terminus created by cleavage are used (e.g., anti-EAMESE for an ADAMTS-derived fragment).[6][14] Incubation is typically done overnight at 4°C.[15]
-
Wash the membrane three times with TBST for 5-10 minutes each.[16]
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody, diluted in blocking buffer, for 1 hour at room temperature.[15]
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.[16]
-
Capture the chemiluminescent signal using an imaging system. The intensity of the bands can be quantified using densitometry software.
-
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a plate-based assay technique designed for detecting and quantifying substances such as proteins. Competitive or sandwich ELISAs can be developed for high-throughput analysis of total this compound or specific cleavage fragments in biological fluids like CSF and serum.
General Protocol Outline:
-
Coating: Microplate wells are coated with a capture antibody specific for the this compound epitope of interest.
-
Blocking: The remaining protein-binding sites on the wells are blocked.
-
Sample Incubation: Diluted samples (e.g., CSF or serum) are added to the wells.[7] The this compound/fragment in the sample binds to the capture antibody.
-
Detection Antibody: A second, detection antibody (often biotinylated) that binds to a different epitope on the this compound molecule is added.
-
Enzyme Conjugate: An enzyme-linked streptavidin (e.g., streptavidin-HRP) is added, which binds to the biotinylated detection antibody.
-
Substrate Addition: A chromogenic substrate is added, which is converted by the enzyme to produce a colored product.
-
Measurement: The absorbance of the solution is measured using a microplate reader. The concentration of the this compound/fragment in the sample is determined by comparison to a standard curve.
Visualizing this compound Cleavage and Analysis
To better understand the molecular processes and experimental procedures, the following diagrams have been created.
Caption: Proteolytic cleavage of this compound by ADAMTS and MMP enzymes.
Caption: General experimental workflow for Western blot analysis.
References
- 1. This compound is degraded by matrix metalloproteinases and aggrecanase-1 (ADAMTS4) at different sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a key proteoglycan in the perisynaptic extracellular matrix of the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are BCAN modulators and how do they work? [synapse.patsnap.com]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. BEHAB/brevican requires ADAMTS-mediated proteolytic cleavage to promote glioma invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound and Neurocan Cleavage Products in the Cerebrospinal Fluid - Differential Occurrence in ALS, Epilepsy and Small Vessel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | this compound and Neurocan Cleavage Products in the Cerebrospinal Fluid - Differential Occurrence in ALS, Epilepsy and Small Vessel Disease [frontiersin.org]
- 9. The CNS-specific proteoglycan, this compound, and its ADAMTS4-cleaved fragment show differential serological levels in Alzheimer’s disease, other types of dementia and non-demented controls: A cross-sectional study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BEHAB/brevican requires ADAMTS-mediated proteolytic cleavage to promote glioma invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Proteoglycan this compound Binds to Fibronectin after Proteolytic Cleavage and Promotes Glioma Cell Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Evidence for proteolytic cleavage of this compound by the ADAMTSs in the dentate gyrus after excitotoxic lesion of the mouse entorhinal cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]
- 16. bosterbio.com [bosterbio.com]
Safety Operating Guide
Navigating Laboratory Waste: Proper Disposal of Brevican and Related Biological Materials
For researchers, scientists, and drug development professionals, adherence to proper disposal protocols is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the disposal of brevican, a chondroitin (B13769445) sulfate (B86663) proteoglycan of the brain's extracellular matrix, and related biological materials. Understanding the nature of the substance is the first critical step in determining the correct disposal pathway.
This compound, in a research context, is a biological material. Commercially available products, such as monoclonal antibodies to this compound, are often classified as non-hazardous, with no specific safety data sheet (SDS) required for disposal.[1] However, the appropriate disposal procedure depends on the context of its use. Waste containing this compound may be classified as non-hazardous biological waste, biohazardous waste, or be part of a more complex waste stream if mixed with hazardous chemicals.
Step-by-Step Disposal Procedures
The primary determinant for the disposal of this compound-containing waste is whether it is considered biohazardous. This is dictated by its use in experiments involving infectious agents, recombinant DNA (rDNA), or other potentially infectious materials.
1. Non-Hazardous Biological Waste Disposal (Default for Pure Protein/Antibody Solutions)
If this compound or a this compound antibody has not been in contact with biohazardous agents, it can typically be disposed of as non-hazardous biological waste.
-
Liquid Waste:
-
Dilute the protein solution with a copious amount of water.
-
Pour the diluted solution down a laboratory sink, followed by flushing with additional water.[2] This is generally acceptable for small quantities of non-hazardous protein solutions. Always consult your institution's specific guidelines.
-
-
Solid Waste (e.g., contaminated pipette tips, tubes):
-
These materials are often considered regular laboratory trash.
-
Dispose of them in the appropriate laboratory waste container.
-
2. Biohazardous Waste Disposal
If this compound has been used in cell culture, with animal tissues, or in any context that could involve infectious agents, the waste must be treated as biohazardous.[3][4]
-
Liquid Biohazardous Waste:
-
Decontamination: Treat the liquid waste with a suitable chemical disinfectant, such as a 10% bleach solution (1 part bleach to 9 parts liquid waste), for a minimum contact time of 30 minutes.[3][5]
-
Disposal: After decontamination, the treated liquid can typically be poured down the drain with running water.[2][3]
-
-
Solid Biohazardous Waste (e.g., contaminated flasks, gloves, pipette tips):
-
Collection: Place all contaminated solid waste into a designated, leak-proof biohazard bag.[4][6]
-
Decontamination: The sealed biohazard bag must be decontaminated, typically by autoclaving.[4]
-
Final Disposal: Once autoclaved and cooled, the bag can be placed in the designated regulated medical waste container for pickup by a licensed waste vendor.[4]
-
Summary of Disposal Procedures
For clarity, the table below summarizes the disposal pathways for different types of laboratory waste that may contain this compound.
| Waste Type | Examples | Disposal Procedure |
| Non-Hazardous Liquid | Pure this compound protein solution, antibody solution in buffer. | Dilute with water and pour down the sanitary sewer. Flush with ample water.[2] |
| Non-Hazardous Solid | Pipette tips, tubes, and gloves used with non-hazardous this compound solutions. | Dispose of in the regular laboratory trash. |
| Biohazardous Liquid | Cell culture media containing this compound, supernatants from experiments with infectious agents. | Decontaminate with 10% bleach for at least 30 minutes, then pour down the drain with running water.[3] |
| Biohazardous Solid | Culture flasks, plates, pipette tips, and gloves in contact with biohazardous materials. | Collect in a biohazard bag, decontaminate via autoclave, and then place in the regulated medical waste stream.[4] |
| Sharps | Needles, scalpels, or glass slides contaminated with biological material. | Place in a designated, puncture-resistant sharps container. When full, seal and place in the regulated medical waste stream.[2][6] |
| Animal Carcasses/Tissues | Animal tissues from which this compound was extracted or studied. | Place in a clear plastic bag and coordinate disposal through your institution's Environmental Health and Safety (EHS) department, often via incineration.[3][7] |
Decision Workflow for Laboratory Waste Disposal
The following diagram illustrates the decision-making process for the proper segregation and disposal of laboratory waste.
Disclaimer: This guide provides general recommendations. Researchers must always consult and adhere to the specific guidelines and protocols established by their institution's Environmental Health and Safety (EHS) department. In cases of uncertainty, or if working with a similarly named but chemically distinct compound, always refer to the manufacturer's Safety Data Sheet (SDS) for specific handling and disposal instructions.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. Biological Waste Guide | Environmental Health and Safety [ehs.uconn.edu]
- 3. How to Identify, Label, Package and Dispose of Biohazardous and Medical Waste [blink.ucsd.edu]
- 4. Regulated Medical Waste Management | Icahn School of Medicine [icahn.mssm.edu]
- 5. flinnsci.com [flinnsci.com]
- 6. Biological Waste – EHS [ehs.mit.edu]
- 7. Animal Related Waste Disposal – Environment, Health & Safety – UW–Madison [ehs.wisc.edu]
Personal protective equipment for handling brevican
For Researchers, Scientists, and Drug Development Professionals
Personal Protective Equipment (PPE)
Standard laboratory PPE is essential to minimize exposure and ensure personal safety during the handling of brevican.
| PPE Component | Specification | Rationale |
| Gloves | Nitrile or latex, single-use | Protects hands from direct contact with the material.[2][3] |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from potential splashes.[3][4] |
| Lab Coat | Standard laboratory coat | Protects skin and personal clothing from contamination.[2][3] |
| Footwear | Closed-toe shoes | Prevents injury from spills or dropped items.[4] |
Operational Plan: Handling and Experimental Protocols
Adherence to standard laboratory procedures is critical for the safe handling of this compound.
General Handling:
-
Conduct all work in a clean, designated area.
-
Avoid the generation of aerosols.
-
Do not eat, drink, or apply cosmetics in the laboratory.[4][5]
-
Wash hands thoroughly with soap and water after handling the material and before leaving the laboratory.[2][3]
Experimental Workflow:
Disposal Plan
Proper disposal of this compound and associated materials is crucial to maintain a safe laboratory environment. As a non-hazardous biological material, standard disposal procedures for laboratory waste should be followed.
Waste Segregation and Disposal:
| Waste Type | Disposal Container | Final Disposal Method |
| Liquid Waste | Labeled, leak-proof container | Inactivate with a suitable disinfectant (e.g., 10% bleach) and dispose of down the sanitary sewer, or as per institutional guidelines. |
| Solid Waste (e.g., pipette tips, tubes) | Biohazard bag or designated solid waste container | Autoclave if required by institutional policy, then dispose of with regular laboratory trash.[6] |
| Sharps (if applicable) | Puncture-resistant sharps container | Dispose of according to institutional guidelines for sharps waste.[7] |
Key Disposal Steps:
-
Segregate Waste: At the point of generation, separate liquid, solid, and sharp waste into their respective, clearly labeled containers.
-
Decontaminate: Decontaminate liquid waste with an appropriate disinfectant. Work surfaces should also be decontaminated after use.[2]
-
Package for Disposal: Securely close all waste containers before moving them to the designated waste collection area.
-
Follow Institutional Policies: Always adhere to your institution's specific waste management policies and procedures.[8]
References
- 1. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. General Laboratory Safety Practices - Environmental Health & Safety [ehs.utoronto.ca]
- 3. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
- 4. ehs.okstate.edu [ehs.okstate.edu]
- 5. artsci.usu.edu [artsci.usu.edu]
- 6. Biological Waste Disposal - Environmental Health & Safety [ehs.utoronto.ca]
- 7. Biological Waste Guide | Environment, Health and Safety [ehs.cornell.edu]
- 8. Archived | Laboratory Safety Programs | Hazardous Material Management/Biological Waste Disposal | National Institute of Justice [nij.ojp.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
